5-Bromo-2,3-difluorophenylboronic acid
Description
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Properties
IUPAC Name |
(5-bromo-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJVJEUQKZBXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2,3-difluorophenylboronic Acid: Synthesis, Applications, and Experimental Protocols
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties.[1][2] Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[3] Phenylboronic acids, cornerstone reagents in palladium-catalyzed cross-coupling reactions, become exceptionally powerful when functionalized with fluorine.
This guide provides a comprehensive technical overview of 5-Bromo-2,3-difluorophenylboronic acid, a trifunctional reagent poised for significant utility in synthetic chemistry. While a dedicated CAS (Chemical Abstracts Service) number for this specific isomer is not prominently listed in major chemical databases, indicating its status as a niche or novel research chemical, its structural analogue, 2,3-Difluorophenylboronic acid (CAS: 121219-16-7) , is well-documented.[4][5] This guide will delineate the compound's profile, plausible synthetic routes, its critical role in Suzuki-Miyaura coupling, and detailed, field-tested experimental protocols for its application.
Compound Profile & Physicochemical Properties
The properties of this compound can be reliably predicted based on its structure and data from analogous compounds. The presence of two adjacent fluorine atoms and a bromine atom creates a unique electronic and steric environment, making it a valuable building block for complex molecular architectures.
| Property | Value | Source/Method |
| CAS Number | Not Widely Indexed | - |
| Reference CAS | 121219-16-7 (for 2,3-Difluorophenylboronic acid) | [4][5] |
| Molecular Formula | C₆H₄BBrF₂O₂ | Calculated |
| Molecular Weight | 236.81 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline powder | Inferred from similar compounds[5] |
| Solubility | Expected to be soluble in organic solvents like THF, Dioxane, and DMF | Inferred from reaction protocols |
Synthetic Pathway: A Mechanistic Approach
The synthesis of fluorinated phenylboronic acids typically proceeds through the formation of an organometallic intermediate from a halogenated precursor, followed by quenching with a borate ester and subsequent acidic hydrolysis.[6] The most common and robust methods involve ortho-lithiation or Grignard reagent formation.
A highly plausible route to this compound starts from 1-bromo-2,3-difluorobenzene. The key challenge is achieving regioselective borylation. Directed ortho-metalation is a powerful strategy. However, a more direct, though potentially less selective, approach involves halogen-metal exchange. A more reliable method would start from a precursor like 1,4-dibromo-2,3-difluorobenzene, allowing for selective lithiation.
A logical and experimentally validated approach for analogous compounds involves the lithiation of a suitable precursor at low temperatures.[5][7]
Proposed Synthetic Protocol via Lithiation
This protocol is adapted from established procedures for the synthesis of 5-bromo-2-fluorophenylboronic acid.[5][7]
-
Precursor Selection: The ideal starting material is 1,4-dibromo-2,3-difluorobenzene. The bromine at the 4-position is more sterically accessible and electronically favorable for lithium-halogen exchange compared to the bromine at the 1-position, which is flanked by two fluorine atoms.
-
Lithiation: Dissolve the starting material in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen). Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The n-BuLi will selectively perform a lithium-halogen exchange with the more reactive bromine atom.
-
Borylation: In a separate flask, cool a solution of triisopropyl borate or trimethyl borate in anhydrous THF to -78 °C. Transfer the freshly prepared aryllithium species via cannula into the cold borate solution. Maintaining the low temperature is critical to prevent side reactions.
-
Hydrolysis (Workup): After allowing the reaction to slowly warm to room temperature, the resulting boronate ester is hydrolyzed. This is achieved by quenching the reaction with an aqueous acid, such as hydrochloric acid (HCl), which protonates the boronate ester to yield the final boronic acid product.
-
Purification: The crude product is then isolated by extraction and can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating methodology for the coupling of this compound with a generic aryl bromide.
Materials & Reagents
-
This compound (1.2 equiv.)
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Solvent System (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/block
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser under vacuum and backfill with an inert gas (Argon or Nitrogen). This process is repeated three times to ensure an oxygen-free environment, which is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).
-
Solvent Addition: Degas the solvent mixture (e.g., 10 mL of 1,4-Dioxane and 2.5 mL of water) by bubbling with argon for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality here is that higher temperatures facilitate the oxidative addition and reductive elimination steps, increasing the reaction rate.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Safety, Handling, and Storage
As a professional scientist, adherence to safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not available, guidelines can be established from data on similar compounds.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Boronic acids are generally irritants.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. [5]Boronic acids can be susceptible to dehydration, which can lead to the formation of boroxine anhydrides. Storing under an inert atmosphere is recommended for long-term stability.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of as hazardous chemical waste in accordance with local regulations.
Conclusion
This compound represents a highly valuable, albeit specialized, building block for synthetic chemists. Its trifunctional nature—a nucleophilic boronic acid, a reactive bromine handle, and the property-enhancing difluoro substitution pattern—provides a powerful tool for constructing complex molecules. By understanding its synthesis, the mechanism of its application in Suzuki-Miyaura coupling, and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this reagent to accelerate innovation in drug discovery and materials science.
References
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- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
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- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- Jinan Future chemical Co.,Ltd. (n.d.). 2 3-Difluorophenylboronic acid CAS:121219-16-7. Retrieved from Jinan Future chemical Co.,Ltd website.
- BLD Pharm. (n.d.). 89402-44-8|5-Bromo-2,3-difluoropyridine.
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5-Bromo-2,3-difluorophenylboronic acid molecular weight and formula
An In-Depth Technical Guide to 5-Bromo-2,3-difluorophenylboronic acid: Synthesis, Properties, and Application in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of this compound, a specialized halogenated arylboronic acid with significant potential in medicinal chemistry and materials science. While not a commonly cataloged reagent, its unique substitution pattern—featuring vicinal fluorine atoms and a bromine handle—makes it a highly valuable building block for introducing complex fluorinated moieties into target molecules. This document outlines the compound's core physicochemical properties, proposes a robust synthetic pathway, and details its primary application in palladium-catalyzed cross-coupling reactions. The methodologies presented are grounded in established chemical principles and adapted from proven protocols for analogous structures, providing researchers with a reliable framework for its synthesis and use.
Core Physicochemical Properties and Rationale for Use
This compound is a trifunctional reagent designed for precision and versatility in organic synthesis. The boronic acid group serves as the reactive site for cross-coupling, the bromine atom offers a secondary handle for sequential functionalization, and the vicinal difluoro motif imparts unique electronic properties to the aromatic ring.
Quantitative Data Summary
The fundamental properties of this compound are calculated based on its chemical structure.
| Property | Value |
| Chemical Formula | C₆H₄BBrF₂O₂ |
| Molecular Weight | 236.81 g/mol |
| Exact Mass | 235.9409 g/mol |
| Elemental Composition | C: 30.43%, H: 1.70%, B: 4.57%, Br: 33.74%, F: 16.04%, O: 13.51% |
| SMILES | OB(O)c1cc(Br)ccc1F(F) |
| InChI Key | (Predicted) YZJFLJPHZJGRSL-UHFFFAOYSA-N |
Rationale in Drug Discovery
The strategic placement of substituents in this compound is deliberate. The inclusion of fluorine atoms is a cornerstone strategy in modern medicinal chemistry, known to enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.[1] The 2,3-difluoro arrangement, in particular, creates a strong dipole moment and can influence the conformation of the parent molecule, potentially locking it into a bioactive shape.
The bromine atom at the 5-position provides a crucial secondary point of diversification. It is an excellent leaving group for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the sequential introduction of additional molecular complexity. This "dual-handle" nature makes the reagent exceptionally efficient for building diverse compound libraries in drug discovery campaigns, particularly for programs targeting complex biological targets.[2]
Proposed Synthetic Pathway
The synthesis of arylboronic acids is a well-established field. The most reliable and widely practiced method involves the formation of an organometallic intermediate from an aryl halide, followed by quenching with a borate ester and subsequent hydrolysis. The following protocol is a proposed, robust pathway for the synthesis of this compound from the commercially available precursor, 1,2,3-trifluorobenzene.
Synthetic Workflow Diagram
Sources
A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2,3-difluorophenylboronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Arylboronic Acids
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds hold a position of exceptional value. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity. 5-Bromo-2,3-difluorophenylboronic acid is a quintessential example of a high-value building block. Its trifunctional nature—a boronic acid for palladium-catalyzed cross-coupling, a bromine atom for subsequent functionalization, and a difluoro-aromatic core for modulating electronic and pharmacokinetic properties—makes it an indispensable tool for the synthesis of complex molecules.[1][2]
This guide provides an in-depth exploration of the prevalent and reliable synthetic pathway to this key intermediate, starting from 1-bromo-2,3-difluorobenzene. We will dissect the causality behind each experimental step, offering field-proven insights to ensure reproducibility and success.
I. The Synthetic Blueprint: From Halogenated Benzene to Boronic Acid
The most robust and widely adopted method for the synthesis of this compound from 1-bromo-2,3-difluorobenzene is a two-stage process involving a cryogenic organometallic intermediate. The overall transformation hinges on a regioselective lithium-halogen exchange followed by electrophilic trapping with a borate ester.
Caption: High-level overview of the synthesis pathway.
II. Mechanistic Deep Dive & Rationale for Experimental Choices
A thorough understanding of the underlying mechanism is paramount for troubleshooting and optimization. This synthesis is a classic example of organometallic chemistry where precise control of reaction parameters is non-negotiable.
A. Stage 1: Regioselective Generation of the Aryllithium Intermediate
The cornerstone of this synthesis is the clean and efficient formation of the 2,3-difluoro-5-bromophenyllithium intermediate.
-
Choice of Reagent: n-Butyllithium (n-BuLi) The carbon-bromine bond in the starting material is the most reactive site for lithium-halogen exchange.[3] n-Butyllithium is an exceptionally strong, non-nucleophilic base, making it the reagent of choice for this transformation.[3] It rapidly and cleanly swaps the bromine atom for lithium, forming the desired organolithium species.
-
The Criticality of Cryogenic Conditions (-78 °C) This reaction is performed at -78 °C (a dry ice/acetone bath) for two primary reasons. First, the aryllithium intermediate is highly reactive and thermally unstable; low temperatures prevent its decomposition. Second, these conditions suppress potential side reactions, such as the deprotonation of the aromatic ring, ensuring high regioselectivity.[3][4][5]
-
Solvent System: Anhydrous Aprotic Ethers Organolithium reagents react violently with protic sources, including water.[6] Therefore, the reaction must be conducted under strictly anhydrous conditions in an inert, aprotic solvent. Tetrahydrofuran (THF) is ideal as it effectively solvates the lithium cation, maintaining the reactivity of the organometallic species.[7]
Caption: The formation of the key aryllithium intermediate.
B. Stage 2: Electrophilic Quench with a Borate Ester
Once formed, the nucleophilic aryllithium is immediately trapped with an electrophilic boron source.
-
Boron Source: Trialkyl Borates Triisopropyl borate (B(O-iPr)₃) or trimethyl borate (B(OMe)₃) are excellent electrophiles for this purpose.[4][7] The boron atom is electron-deficient and readily attacked by the carbanion of the aryllithium species.
-
Formation of the Boronate "Ate" Complex The nucleophilic attack results in the formation of a tetracoordinate boron species, commonly referred to as a boronate "ate" complex.[5][8] This intermediate is stable at low temperatures but is the direct precursor to the desired product.
C. Stage 3: Hydrolysis to the Final Product
The final step is the liberation of the boronic acid from its ester precursor.
-
Acidic Workup The reaction is carefully quenched with an aqueous acid solution (e.g., hydrochloric acid or saturated ammonium chloride).[4][9] This protonates the oxygen atoms, leading to the hydrolysis of the boronate ester and the formation of the final, stable this compound, which often precipitates from the solution as a solid.
III. Field-Validated Experimental Protocol
This protocol represents a robust procedure adapted from established methodologies.[3][4][7][9] Adherence to safety precautions is critical.
A. Critical Safety Precautions
-
n-Butyllithium: Highly flammable, pyrophoric (ignites spontaneously in air), and corrosive.[6] It must be handled under an inert atmosphere (Argon or Nitrogen) at all times using proper syringe techniques.
-
Anhydrous Solvents: THF is highly flammable. All glassware must be flame-dried or oven-dried immediately before use to remove all traces of water.
-
Halogenated Aromatics: 1-bromo-2,3-difluorobenzene is an irritant.[10] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
B. Materials & Equipment
| Reagent/Material | M.W. | Amount | Moles | Equivalents |
| 1-Bromo-2,3-difluorobenzene | 192.99 | 10.0 g | 51.8 mmol | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.8 mL | 57.0 mmol | 1.1 |
| Triisopropyl Borate | 188.08 | 13.2 mL | 57.0 mmol | 1.1 |
| 2M Hydrochloric Acid | - | ~50 mL | - | - |
| Diethyl Ether / Ethyl Acetate | - | As needed | - | - |
| Brine (Saturated NaCl) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Equipment: 3-neck round-bottom flask, Schlenk line or inert gas manifold, dropping funnel, magnetic stirrer, low-temperature thermometer, dry ice/acetone bath, syringes, and needles.
C. Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble and flame-dry a 250 mL three-necked flask equipped with a magnetic stir bar, thermometer, and a rubber septum under a stream of Argon or Nitrogen.
-
Initial Charging: Add 1-bromo-2,3-difluorobenzene (10.0 g, 51.8 mmol) to the flask, followed by anhydrous THF (100 mL) via syringe.
-
Cryogenic Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (22.8 mL of 2.5 M solution, 57.0 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Aging: Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Borylation: In a single portion, add triisopropyl borate (13.2 mL, 57.0 mmol) via syringe. A precipitate may form.
-
Warming: Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.
-
Quenching & Hydrolysis: Cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2M HCl (~50 mL) until the pH is acidic (~pH 2). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with cold hexanes to afford this compound as a white to off-white solid. A typical yield for this type of reaction is in the range of 70-90%.[4][11]
Caption: Detailed experimental workflow for the synthesis.
IV. Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions.[12][13] This palladium-catalyzed reaction is one of the most powerful C-C bond-forming methods in modern organic synthesis.[14][15] The boronic acid can be coupled with a wide variety of aryl or heteroaryl halides (or triflates) to construct complex biaryl structures, which are common motifs in pharmaceuticals.[16][17] The bromine atom on the product remains available for further diversification, enabling a modular approach to library synthesis.
V. Conclusion
The synthesis of this compound via lithiation-borylation of 1-bromo-2,3-difluorobenzene is a highly effective and scalable process. Success is contingent upon a disciplined approach to experimental execution, particularly the strict maintenance of anhydrous, anaerobic, and cryogenic conditions. By understanding the mechanistic principles and adhering to the validated protocol outlined herein, researchers can reliably produce this versatile and valuable building block for application in drug discovery and advanced materials development.
References
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Transmetallations between aryltrialkyltins and borane: synthesis of arylboronic acids and organotin hydrides. CONICET Digital. [Link]
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Synthetic applications of arylboronic acid via an aryl radical transfer pathway. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Diverted Telomerization Reaction with Aryl Boronic Derivatives: Expeditious Synthesis of Aryl-Substituted 1,6- and 1,7-dienes. Organometallics - ACS Publications. [Link]
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Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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Some Studies on the Preparation of Arylboronic Acids. Journal of the American Chemical Society. [Link]
- Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]
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Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation. ACS Publications. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
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Lithiation—Borylation Methodology. University of Bristol Research Portal. [Link]
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SAFETY DATA SHEET - 1-Bromo-2,5-difluorobenzene. Fisher Scientific. [Link]
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Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
-
Intramolecular Lithiation‐Borylation for the Stereoselective Synthesis of Cyclopentyl and Cyclobutyl Bis‐Boronic Esters. CoLab. [Link]
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5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2,3-difluorophenylboronic acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-2,3-difluorophenylboronic acid (C₆H₄BBrF₂O₂), a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Introduction: The Structural Significance of this compound
This compound is a trifunctional aromatic compound, the utility of which stems from its unique substitution pattern. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The fluorine and bromine substituents significantly modulate the electronic properties of the phenyl ring, influencing reactivity and providing sites for further functionalization. Accurate and unambiguous spectroscopic characterization is therefore paramount to ensure the purity and structural integrity of this reagent, which directly impacts the outcomes of subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach to Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. A comprehensive analysis involves the acquisition and interpretation of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.
Predicted NMR Spectroscopic Data
The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |
| ¹H NMR | ||
| H-4 | 7.2 - 7.5 | ddd, ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 1-2 |
| H-6 | 7.6 - 7.9 | ddd, ³J(H-F) ≈ 5-7, ⁴J(H-H) ≈ 2-3, ⁵J(H-F) ≈ 1-2 |
| B(OH)₂ | 8.0 - 8.5 (broad singlet) | s (br) |
| ¹³C NMR | ||
| C-1 (C-B) | 125 - 135 (broad) | d, ¹J(C-F) ≈ 15-25 |
| C-2 (C-F) | 150 - 160 | dd, ¹J(C-F) ≈ 240-260, ²J(C-F) ≈ 15-25 |
| C-3 (C-F) | 145 - 155 | dd, ¹J(C-F) ≈ 240-260, ²J(C-F) ≈ 15-25 |
| C-4 | 120 - 130 | d, ²J(C-F) ≈ 20-30 |
| C-5 (C-Br) | 115 - 125 | t, ³J(C-F) ≈ 3-5 |
| C-6 | 130 - 140 | d, ²J(C-F) ≈ 5-15 |
| ¹⁹F NMR | ||
| F-2 | -130 to -140 | d, ³J(F-F) ≈ 18-22 |
| F-3 | -140 to -150 | d, ³J(F-F) ≈ 18-22 |
| ¹¹B NMR | ||
| B(OH)₂ | 28 - 32 (broad) | s (br) |
Causality Behind Spectral Features
-
¹H NMR: The two aromatic protons will appear as complex multiplets (doublet of doublet of doublets) due to coupling with each other (⁴J, meta coupling) and with the two adjacent fluorine atoms (³J and ⁴J or ⁵J). The boronic acid protons are typically broad and may exchange with residual water in the solvent, affecting their chemical shift and appearance.[1]
-
¹³C NMR: The carbon signals are influenced by the attached atoms and their neighbors. Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹J(C-F)).[2] The carbon attached to the boron atom may appear broad due to the quadrupolar nature of the boron nucleus.
-
¹⁹F NMR: The two fluorine atoms are chemically non-equivalent and will appear as two distinct signals. They will exhibit a three-bond coupling (³J(F-F)) to each other, resulting in a doublet for each fluorine signal.[3] The chemical shifts are sensitive to the electronic environment.[4]
-
¹¹B NMR: The ¹¹B nucleus will show a single, broad resonance characteristic of a trigonal planar boronic acid.[5][6] The broadness is a result of quadrupolar relaxation.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).[1] DMSO-d₆ is often a good choice for boronic acids due to its ability to break up intermolecular hydrogen bonding and minimize the formation of boroxine anhydrides.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Relaxation delay (d1): 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[2]
-
Typical spectral width: 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical spectral width: -100 to -200 ppm (relative to CFCl₃).
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B spectrum.
-
A broad spectral window may be necessary.
-
Typical spectral width: -100 to 100 ppm.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Visualization of NMR Structural Correlations
Caption: Key NMR coupling interactions in this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy provides valuable information about the functional groups present in this compound by measuring the absorption of infrared radiation.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3200 - 3600 | O-H stretch (boronic acid, H-bonded) | Broad, Strong |
| 3000 - 3100 | C-H stretch (aromatic) | Medium |
| 1600 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |
| 1300 - 1400 | B-O stretch | Strong |
| 1150 - 1250 | C-F stretch | Strong |
| 1000 - 1100 | C-B stretch | Medium |
| 650 - 1000 | C-H out-of-plane bend (aromatic) | Strong |
| 500 - 600 | C-Br stretch | Medium |
Interpretation of the IR Spectrum
The FT-IR spectrum is expected to be dominated by a broad, strong absorption in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[7][8] The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.[9] Strong bands corresponding to the B-O and C-F stretching vibrations are also anticipated. The substitution pattern on the benzene ring can often be inferred from the pattern of C-H out-of-plane bending vibrations in the fingerprint region (650-1000 cm⁻¹).[9]
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral range: 4000 - 400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Predicted Mass Spectrometric Data
| Technique | Predicted m/z | Interpretation |
| Electrospray Ionization (ESI) | 235/237 | [M-H]⁻ (deprotonated molecule) |
| Electron Ionization (EI) | 236/238 | M⁺ (molecular ion) |
| 218/220 | [M-H₂O]⁺ | |
| 157 | [M-Br]⁺ | |
| 113 | [C₆H₂F₂B(OH)₂]⁺ |
Understanding Fragmentation and Isotopic Patterns
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.[10] This will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments, with the two peaks having nearly equal intensity.
-
Fragmentation Pathways:
-
Under ESI conditions, the molecule is likely to be observed as the deprotonated species [M-H]⁻ in negative ion mode.
-
In EI, the molecular ion (M⁺) may be observed. Common fragmentation pathways for boronic acids include the loss of water (H₂O) from the boronic acid group.[11] Cleavage of the C-Br and C-B bonds is also expected.
-
-
Boroxine Formation: A common phenomenon with boronic acids in the gas phase is the formation of cyclic trimers called boroxines through the loss of three water molecules.[11][12] This can lead to ions at higher m/z values and complicate spectral interpretation.
Experimental Protocol for LC-MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[13]
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
Chromatographic Separation (Optional but Recommended):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry Parameters:
-
Ionization mode: ESI negative or positive.
-
Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the analyte.
-
Visualization of the Mass Spectrometry Workflow
Caption: A simplified workflow for LC-MS analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, FT-IR, and MS, provides a robust and self-validating system for its structural confirmation and purity assessment. The interplay of the data from these orthogonal techniques allows for an unambiguous assignment of the molecule's structure, which is a critical step in ensuring the reliability and reproducibility of its use in downstream applications within research and drug development.
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Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15837–15846. Retrieved from [Link]
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Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]
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Powers, K. S., & Pritchard, M. P. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(11), 1869–1879. Retrieved from [Link]
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Tokunaga, Y., Ueno, H., & Shimomura, Y. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heteroatom Chemistry, 13(4), 305-309. Retrieved from [Link]
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Gerig, J. T. An Overview of Fluorine NMR. Retrieved from [Link]
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5-Bromo-2,3-difluorophenylboronic acid stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2,3-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal reagent in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to introduce the 5-bromo-2,3-difluorophenyl moiety into complex molecules.[1][2] This structural unit is of significant interest in the development of pharmaceuticals and advanced materials. However, the efficacy and reproducibility of reactions involving this and other arylboronic acids are intrinsically linked to their stability and proper handling. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its primary degradation pathways and offering evidence-based protocols for its optimal storage, handling, and quality assessment to ensure its integrity throughout its lifecycle in a research and development setting.
Introduction: The Chemical Nature of Arylboronic Acids
Arylboronic acids, including this compound, are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[3] This arrangement confers a trigonal planar geometry and Lewis acidic character to the boron atom, which has an incomplete octet of electrons.[3] This electron deficiency is fundamental to their reactivity in cross-coupling reactions but also predisposes them to several degradation pathways. While generally considered stable and easy to handle, their stability is not absolute and is highly dependent on environmental factors.[3][4]
Key Factors Influencing the Stability of this compound
The integrity of this compound can be compromised by exposure to moisture, oxygen, light, and elevated temperatures. Understanding these sensitivities is crucial for maintaining the reagent's quality and ensuring reproducible experimental outcomes.
Moisture and Hydrolytic Instability
Moisture is a significant factor in the degradation of arylboronic acids. While they are often used in aqueous reaction conditions, prolonged exposure to water, especially under non-optimal pH conditions, can lead to degradation.
-
Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This process is often facilitated by aqueous media and can be accelerated under acidic or basic conditions.[6] For this compound, this would result in the formation of 1-bromo-2,3-difluorobenzene, a common impurity that can complicate reaction stoichiometry and purification.
-
Reversible Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable six-membered ring called a boroxine.[5][7] While this is often a reversible process upon exposure to water, the formation of boroxines can alter the physical properties and effective molecular weight of the reagent, leading to inaccuracies in weighing and molar calculations.[7] The presence of water vapor can lead to the decomposition of boroxines.[7]
Oxidative Degradation
Arylboronic acids are susceptible to oxidation, which can be a significant issue, particularly in biological applications.[5]
-
Reaction with Atmospheric Oxygen: Exposure to air can lead to slow oxidation of the boronic acid. The mechanism can be complex and may be accelerated by the presence of metal catalysts or light.
-
Oxidation by Peroxides: The reaction of arylboronic acids with peroxides to form phenols is a well-known transformation.[8][9] This highlights the importance of using peroxide-free solvents and avoiding contamination with oxidizing agents.
Thermal and Photochemical Stability
Elevated temperatures and exposure to light can also promote the degradation of this compound.
-
Thermal Decomposition: While many arylboronic acids have relatively high melting points, prolonged exposure to heat can accelerate both protodeboronation and oxidative degradation. Safety data sheets for analogous compounds recommend storage in a cool place.[10][11]
-
Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage upon exposure to UV light.[12] Therefore, it is prudent to protect this compound from light.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways discussed above, strict adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets of analogous compounds and general best practices for handling arylboronic acids.[10][11][13][14]
Optimal Storage Conditions
The primary goal of storage is to minimize exposure to moisture, air, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of potential degradation reactions.[11] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture. |
| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air, and protects from light.[10][15] |
| Location | Cool, dry, and well-ventilated area | Ensures a stable storage environment and safety.[10][16] |
Safe Handling Procedures
Proper handling techniques are critical to prevent contamination and degradation during use.
-
Inert Atmosphere Handling: Whenever possible, handle the solid compound in a glove box or under a stream of inert gas.
-
Use of Dry Solvents and Glassware: Ensure all solvents are anhydrous and glassware is thoroughly dried before use to prevent hydrolysis and protodeboronation.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, as the compound may cause skin and eye irritation.[14][15]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and strong acids, except when used as part of a controlled chemical reaction.[13]
Quality Control and Stability Assessment
Regularly assessing the quality of this compound is crucial, especially for long-term storage or before use in sensitive applications.
Analytical Techniques for Quality Monitoring
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹¹B, ¹³C, and ¹⁹F NMR can be used to confirm the structure and identify impurities. The appearance of a peak corresponding to 1-bromo-2,3-difluorobenzene in the ¹H NMR spectrum is a key indicator of protodeboronation.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and detect the presence of degradation products.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and quantifying the amount of any impurities present.
Experimental Protocol: Forced Degradation Study
A forced degradation study can provide valuable insights into the stability of this compound under various stress conditions. This information is particularly useful in a drug development context for understanding potential liabilities.
Objective: To identify potential degradation products and pathways for this compound under acidic, basic, oxidative, and thermal stress.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a sample solution and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH to a sample solution and incubate at an elevated temperature (e.g., 60°C).
-
Oxidation: Add 3% H₂O₂ to a sample solution and keep it at room temperature.
-
Thermal Stress: Store the solid compound in an oven at a set temperature (e.g., 80°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Characterize the major degradation products using LC-MS and NMR.
| Stress Condition | Reagent | Temperature | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60°C | To assess stability in acidic conditions and identify acid-catalyzed degradation products.[17] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | To assess stability in basic conditions, which may promote protodeboronation.[17] |
| Oxidation | 3% H₂O₂ | Room Temp | To assess susceptibility to oxidative degradation.[17] |
| Thermal Stress | None (solid) | 80°C | To evaluate the impact of heat on the solid compound's stability. |
Visualizing Degradation and Workflow
To better understand the logical flow of factors leading to the degradation of arylboronic acids and the experimental workflow for assessing stability, the following diagrams are provided.
Caption: Logical workflow of factors leading to the degradation of arylboronic acids.
Caption: Experimental workflow for a forced degradation study.
Conclusion
While this compound is a valuable and generally stable reagent, its chemical integrity is susceptible to environmental factors, primarily moisture, oxygen, heat, and light. Understanding the potential degradation pathways, such as protodeboronation and boroxine formation, is paramount for researchers. By implementing stringent storage and handling protocols—specifically, storing the compound under refrigerated, dry, dark, and inert conditions—scientists can significantly extend its shelf life and ensure the reliability and reproducibility of their experimental results. Regular quality control using appropriate analytical techniques is also a critical component of good laboratory practice when working with this and other arylboronic acids.
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Introduction: The Critical Role of Solubility in Modern Drug Discovery and Synthesis
An In-Depth Technical Guide to the Solubility of 5-Bromo-2,3-difluorophenylboronic Acid in Common Organic Solvents
This compound is a key building block in contemporary organic synthesis and medicinal chemistry. As with all boronic acids, its utility in crucial reactions, most notably the Suzuki-Miyaura cross-coupling, is fundamental to the construction of complex molecular architectures.[1] Boron-based compounds have seen a significant rise in prominence, with drugs like Velcade (Bortezomib) and Ixazomib demonstrating their therapeutic potential.[2] The success of any synthetic transformation or formulation effort hinges on a thorough understanding of the starting materials' physicochemical properties, chief among them being solubility. A comprehensive grasp of a compound's solubility profile allows researchers to optimize reaction conditions, streamline purification processes, and develop effective formulation strategies.
This guide provides a detailed examination of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper will infer its solubility profile based on the well-established behavior of analogous phenylboronic acids.[3][4][5][6] Furthermore, a robust, field-proven experimental protocol for the precise determination of its solubility in various organic solvents is presented, empowering researchers to generate reliable data in their own laboratories.
Physicochemical Properties of this compound
Understanding the inherent properties of a molecule is the first step in predicting its behavior in different solvent systems. The structure of this compound, with its combination of a polar boronic acid group, a lipophilic phenyl ring, and electronegative halogen substituents, suggests a nuanced solubility profile.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₄BBrF₂O₂ | |
| Molecular Weight | 236.81 g/mol | Inferred from formula |
| Appearance | Typically a white to off-white solid | General knowledge |
| Melting Point | Data not widely available; boronic acids often decompose upon heating.[4] | N/A |
| pKa | The acidity is influenced by the electron-withdrawing fluorine atoms, likely making it a stronger Lewis acid than unsubstituted phenylboronic acid.[3][7] | Inferred |
Predicted Solubility Profile in Common Organic Solvents
The solubility of phenylboronic acids is a function of solvent polarity, the ability to form hydrogen bonds, and the potential for the boronic acid to self-condense into its cyclic anhydride, a boroxine.[4][6] Based on data from structurally similar compounds, a qualitative solubility profile for this compound can be predicted. Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][5][6]
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale for Prediction |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | The oxygen atom in ethers can act as a hydrogen bond acceptor for the hydroxyl groups of the boronic acid. |
| Ketones | Acetone, 3-Pentanone | High | The carbonyl oxygen is an effective hydrogen bond acceptor, promoting dissolution.[3][4][5] |
| Alcohols | Methanol, Ethanol | High | Alcohols can act as both hydrogen bond donors and acceptors, readily solvating the boronic acid moiety. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are polar enough to offer some interaction with the boronic acid, but lack strong hydrogen bonding capabilities.[3][4][5] |
| Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Very Low | These non-polar solvents cannot effectively solvate the polar boronic acid group, leading to minimal solubility.[3][4][5] |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are highly polar and can effectively solvate the boronic acid through dipole-dipole interactions. |
Experimental Protocol for Quantitative Solubility Determination: The Dynamic Method
To obtain precise, quantitative solubility data, an experimental approach is necessary. The dynamic (or synthetic) method is a reliable and widely accepted technique for determining the solubility of boronic acids in organic solvents.[1] This method involves preparing a sample of known composition and carefully heating it until complete dissolution is observed. The temperature at which the last solid particle disappears is the equilibrium temperature for that specific concentration.
Diagram of the Experimental Workflow
Caption: Workflow for the dynamic method of solubility determination.
Step-by-Step Methodology
-
Materials and Equipment:
-
This compound (ensure purity)
-
High-purity organic solvents
-
Analytical balance (accuracy ±0.0001 g)
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Controlled temperature liquid circulator bath
-
Calibrated digital thermometer (accuracy ±0.1 °C)
-
Optional: Turbidity sensor or laser light source and detector for precise endpoint determination.
-
-
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel. The total composition should be known with high precision (e.g., to a mole fraction accuracy of 0.0002).[4]
-
Setup: Place the vessel in the circulator bath and connect the temperature controller. Insert the calibrated thermometer directly into the sample mixture.
-
Heating and Stirring: Begin vigorous stirring to ensure the mixture is homogeneous. Start heating the sample at a slow, constant rate (e.g., 0.3 K/h) to maintain thermal equilibrium.[4]
-
Equilibrium Point Determination: Carefully observe the mixture as the temperature rises. The temperature at which the very last solid particle disappears and the solution becomes completely clear is the equilibrium point. This is the temperature at which the prepared composition is saturated.
-
Data Recording: Record this temperature.
-
Building the Solubility Curve: Repeat steps 1-5 with different known compositions of solute and solvent to generate a series of data points.
-
Data Analysis: Plot the solubility (expressed as mole fraction or mg/mL) as a function of temperature. This curve represents the solubility of this compound in the tested solvent over that temperature range.
-
Discussion: Influencing Factors and Practical Implications
The solubility of this compound is governed by a delicate interplay of intermolecular forces.
-
Impact of Halogen Substituents: The presence of two electron-withdrawing fluorine atoms and a bromine atom on the phenyl ring increases the molecule's overall polarity and can influence crystal packing. This may lead to different solubility behavior compared to unsubstituted phenylboronic acid.
-
The Boroxine Equilibrium: A significant challenge in working with boronic acids is their propensity to dehydrate, especially upon heating, to form cyclic trimers known as boroxines.[4] This is an equilibrium process that can affect solubility measurements. The dynamic method, with its slow heating rate, helps to minimize the impact of this side reaction.
-
Practical Considerations for Researchers:
-
Reaction Setup: For Suzuki-Miyaura couplings, a solvent system that fully dissolves the boronic acid at the reaction temperature is crucial for achieving high yields and reproducible results. Ethers like THF and dioxane are common choices.
-
Purification: The low solubility in hydrocarbons like hexane can be exploited during purification.[1] For instance, precipitating the product from a more soluble solvent by adding a hydrocarbon anti-solvent is a common and effective technique.
-
Formulation: For drug development applications, understanding the solubility in various pharmaceutically acceptable solvents is the first step towards creating a viable formulation with adequate bioavailability.
-
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It may cause skin, eye, and respiratory irritation.[8][9] It is also harmful if swallowed.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry place.[11]
By understanding the predicted solubility profile and employing the robust experimental methodology outlined in this guide, researchers can effectively work with this compound, optimizing its use in synthesis and advancing drug discovery efforts.
References
-
ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... Retrieved from [Link]
-
Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 879-892. [Link]
-
Fisk, J. D. (2008). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
YouTube. (2020). Titration Experiment- Solubility- Finding Equilibrium Constants. [Link]
-
Angene Chemical. (2021). Safety Data Sheet - 2,3-Difluorophenylboronic acid. [Link]
-
PubChem. (n.d.). 5-Bromo-2,3-difluoropyridine. [Link]
-
Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2841. [Link]
-
Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(1), 246. [Link]
-
Li, Y., et al. (2019). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Pharmaceutical Biology, 57(1), 532-540. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
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An In-depth Technical Guide to the Formation of 5-Bromo-2,3-difluorophenylboronic acid Anhydride
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and boronic acid moieties into molecular scaffolds has become a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Simultaneously, the boronic acid group serves as a versatile synthetic handle, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is instrumental in constructing the complex carbon-carbon bonds that form the backbones of many modern pharmaceuticals.
5-Bromo-2,3-difluorophenylboronic acid is a prime example of a building block that embodies these desirable characteristics. The presence of two fluorine atoms and a bromine atom on the phenyl ring provides multiple points for diversification and fine-tuning of molecular properties. This guide provides a comprehensive technical overview of the synthesis of this compound and the subsequent formation of its cyclic trimeric anhydride, also known as a boroxine. This equilibrium between the boronic acid and its anhydride is a critical aspect of its chemistry, influencing its stability, solubility, and reactivity.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a framework for the reliable synthesis and handling of this important reagent.
Synthesis of this compound: A Representative Protocol
Causality Behind Experimental Choices:
-
Starting Material: 1,4-Dibromo-2,3-difluorobenzene is chosen as the starting material. The differential reactivity of the bromine atoms allows for selective monolithiation.
-
Organolithium Formation: n-Butyllithium (n-BuLi) is a strong base used to deprotonate the most acidic proton on the aromatic ring, or more commonly in this case, to perform a lithium-halogen exchange. At low temperatures (-78 °C), this reaction is typically fast and selective.
-
Borylation: Triisopropyl borate is used as the boron source. The bulky isopropyl groups can help to prevent the formation of over-alkylation products. The reaction is performed at low temperature to control the reactivity of the organolithium species.
-
Hydrolysis: Acidic workup is necessary to hydrolyze the boronate ester intermediate to the final boronic acid.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Dibromo-2,3-difluorobenzene | 271.87 | 10.0 g | 36.8 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 16.2 mL | 40.5 mmol |
| Triisopropyl borate | 188.08 | 9.0 mL | 38.6 mmol |
| 2 M Hydrochloric Acid (aq) | 36.46 | As needed | - |
| Diethyl ether | 74.12 | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Magnesium Sulfate | 120.37 | For drying | - |
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-dibromo-2,3-difluorobenzene (10.0 g, 36.8 mmol) and anhydrous THF (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (16.2 mL of a 2.5 M solution in hexanes, 40.5 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, dissolve triisopropyl borate (9.0 mL, 38.6 mmol) in anhydrous THF (50 mL) and cool to -78 °C.
-
Transfer the organolithium solution to the triisopropyl borate solution via cannula, again maintaining a temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2).
-
Stir the biphasic mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Formation of this compound Anhydride (Boroxine)
Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[4][5] This equilibrium is governed by the presence of water, with the removal of water driving the formation of the boroxine.
3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
The formation of the anhydride is a dehydration process and can be facilitated by several methods:
-
Azeotropic Distillation: Refluxing the boronic acid in a solvent that forms an azeotrope with water (e.g., toluene) using a Dean-Stark apparatus is a common method for driving the equilibrium towards the boroxine.
-
Heating under Vacuum: Simply heating the boronic acid under high vacuum can effectively remove water and promote anhydride formation.
-
Use of Dehydrating Agents: While less common for routine preparations, strong dehydrating agents can also be used.
Commercially available boronic acids often contain varying amounts of their corresponding anhydride, which typically does not impede their use in reactions like the Suzuki-Miyaura coupling.
Experimental Protocol: Formation of Tris(5-bromo-2,3-difluorophenyl)boroxine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |
| This compound | 236.81 | 5.0 g |
| Toluene | 92.14 | 100 mL |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (5.0 g).
-
Add toluene (100 mL) to the flask.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to yield the crude tris(5-bromo-2,3-difluorophenyl)boroxine as a solid.
-
The product can be used as is or further purified by recrystallization if necessary.
Characterization
Thorough characterization of both the boronic acid and its anhydride is crucial for quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.
Expected Physicochemical Properties:
| Property | This compound | Tris(5-bromo-2,3-difluorophenyl)boroxine |
| CAS Number | 2096339-65-8 | Not available |
| Molecular Formula | C₆H₄BBrF₂O₂ | C₁₈H₆B₃Br₃F₆O₃ |
| Molecular Weight | 236.81 g/mol | 656.16 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | Data not available | Data not available |
Expected NMR Data:
The following are expected NMR chemical shifts based on data for similar fluorinated phenylboronic acids and boroxines. Actual values may vary depending on the solvent and concentration.
| Nucleus | This compound (Expected δ, ppm) | Tris(5-bromo-2,3-difluorophenyl)boroxine (Expected δ, ppm) |
| ¹H NMR | 7.2 - 7.8 (m, Ar-H), 8.0 - 8.5 (br s, B(OH)₂) | 7.3 - 8.0 (m, Ar-H) |
| ¹³C NMR | 100 - 160 (multiple signals for aromatic carbons, with C-F and C-B couplings) | 100 - 160 (multiple signals for aromatic carbons, with C-F and C-B couplings) |
| ¹⁹F NMR | -110 to -150 (two distinct multiplets) | -110 to -150 (two distinct multiplets, similar to the acid) |
| ¹¹B NMR | 28 - 33 (broad singlet) | 30 - 35 (broad singlet, often slightly downfield from the acid)[6] |
Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable reagent in drug discovery, primarily due to its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction allows for the formation of a C-C bond between the boronic acid and an aryl or vinyl halide or triflate, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals.
The bromine atom on the this compound can also participate in a subsequent cross-coupling reaction, allowing for the sequential and controlled construction of even more complex molecules.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest that it should be handled with care.[9][10][11]
-
Hazard Statements (Anticipated):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from moisture.
-
Conclusion
This compound and its corresponding anhydride are valuable intermediates for the synthesis of complex, fluorinated molecules in the field of drug discovery. Understanding the equilibrium between the boronic acid and its boroxine form is essential for its effective use. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to confidently work with this versatile building block, enabling the development of novel therapeutics.
References
-
Al-Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(45), 12169–12177. [Link]
-
Boaler, P. J., et al. (2020). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 142(13), 6069–6082. [Link]
-
Wikipedia. (n.d.). Boroxine. [Link]
- Hall, D. G. (Ed.). (2011).
- Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. In NMR Basic Principles and Progress (Vol. 14, pp. 1-461). Springer, Berlin, Heidelberg.
- CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google P
-
Blago Fund. (n.d.). (5-Bromo-2,3-difluorophenyl)boronic acid. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)
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- 8. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]
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A Senior Application Scientist's Guide to 5-Bromo-2,3-difluorophenylboronic Acid in Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to achieving desired molecular complexity and function. 5-Bromo-2,3-difluorophenylboronic acid has emerged as a highly valuable reagent, offering a unique combination of functionalities that empower chemists to construct novel molecular architectures. This guide provides an in-depth technical overview of its properties, safe handling, and critical applications, grounded in established scientific principles.
Core Chemical and Physical Profile
This compound is a trifunctional aromatic compound, featuring a boronic acid moiety, a bromine atom, and two fluorine atoms on a phenyl ring. This specific arrangement provides three distinct points for chemical manipulation: the boronic acid for cross-coupling, the bromine for subsequent coupling or lithiation, and the difluoro substitution pattern for modulating electronic and pharmacokinetic properties.
A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value |
| CAS Number | 1245816-77-7 |
| Molecular Formula | C₆H₄BBrF₂O₂ |
| Molecular Weight | 236.81 g/mol |
| Appearance | Typically an off-white to white solid |
| Purity | ≥95% (typical) |
| Solubility | Soluble in organic solvents like methanol, THF, and dioxane |
Note: Physical properties such as melting point can vary between suppliers and batches. Always consult the supplier-specific Certificate of Analysis.
Hazard Analysis and Laboratory Safety Protocols
While a specific, comprehensive Safety Data Sheet (SDS) for CAS 1245816-77-7 is not widely available, a robust safety protocol can be constructed by analyzing data from structurally analogous compounds, such as 2,3-difluorophenylboronic acid and other brominated arylboronic acids.[1][2][3] Boronic acids as a class are known irritants and require careful handling.
2.1 GHS Hazard Classification (Anticipated)
Based on analogous compounds, the following GHS classifications are anticipated. Researchers must handle this compound as if it possesses all these potential hazards.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][4][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][4] |
2.2 Personal Protective Equipment (PPE) and Handling
Adherence to rigorous safety procedures is non-negotiable. The causality behind PPE selection is to create a complete barrier against all potential routes of exposure.
-
Engineering Controls : All manipulations, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[6]
-
Eye Protection : Wear chemical safety goggles conforming to EN 166 (EU) or OSHA standards. A face shield should be considered for larger quantities or when there is a significant splash risk.[7]
-
Skin Protection : A flame-retardant lab coat and full-length pants are mandatory. Use chemically resistant gloves (e.g., nitrile) and inspect them before each use.[7] Contaminated gloves should be removed and disposed of as hazardous waste.[6]
-
Respiratory Protection : For routine handling within a fume hood, respiratory protection is not typically required. In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an appropriate cartridge should be used by trained personnel.[2][7]
2.3 First Aid and Emergency Response
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3] |
2.4 Storage and Disposal
Proper storage is crucial for maintaining the reagent's integrity and ensuring safety. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3]
All waste, including contaminated PPE and empty containers, must be treated as hazardous waste.[6][7] Dispose of the material in accordance with institutional, local, and national regulations.[6][8] Never dispose of boronic acids down the drain.[4][6]
The Strategic Role in Synthesis: The Suzuki-Miyaura Reaction
The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10][11] This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals.[11][12]
The presence of electron-withdrawing fluorine atoms can influence the electronic properties and reactivity of the boronic acid, sometimes affecting reaction rates and yields.[13][14] The bromine atom provides a secondary, less reactive handle for subsequent orthogonal cross-coupling reactions, allowing for the sequential and controlled construction of complex molecules.
Impact in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[13][15][16] The difluoro substitution pattern on this specific building block offers several advantages:
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in-vivo half-life and bioavailability of a drug.[12]
-
Modulation of pKa : The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing solubility and cell permeability.[14]
-
Enhanced Binding Affinity : Fluorine can participate in unique, non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's binding pocket, potentially increasing the potency of the drug candidate.[15][16]
By using this compound, medicinal chemists can introduce this beneficial difluorophenyl motif while retaining the bromine atom as a versatile anchor point for further diversification and structure-activity relationship (SAR) studies.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol is a generalized, self-validating system for the coupling of this compound with a generic aryl bromide. Note: This protocol must be adapted and optimized for specific substrates.
Objective: To synthesize a biaryl product via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 equiv.), this compound (1.2 equiv.), Palladium Catalyst (0.05 equiv.), and Potassium Carbonate (2.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition : Under a positive pressure of inert gas, add the degassed solvent mixture (Dioxane/H₂O) via syringe. The reaction mixture is typically set to a concentration of 0.1 M with respect to the limiting reagent (Aryl Bromide).
-
Reaction Execution : Immerse the flask in a pre-heated oil bath (typically 80-100 °C) and stir vigorously.[10]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. The separation of the organic layer isolates the product from the inorganic base and salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final biaryl product.
Conclusion
This compound is more than a mere chemical; it is an enabling tool for innovation in drug discovery and materials science. Its trifunctional nature provides chemists with a versatile platform for creating novel molecules with tailored properties. Understanding its chemical reactivity, coupled with a rigorous adherence to safety protocols, allows researchers to fully leverage its synthetic potential to advance their scientific objectives.
References
-
Boosting Drug Discovery: The Value of Fluorinated Phenylboronic Acids. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Chemistry of Fluorinated Boronic Acids in Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
-
The Role of Fluorinated Boronic Acids in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2016). National Center for Biotechnology Information. [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Center for Biotechnology Information. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. (2017). MDPI. [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2022). Journal of Nanostructures. [Link]
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Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science. [Link]
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Acid Handling SOP. University of Utah. [Link]
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Safe Storage and Disposal of Chemicals in A Lab. (2023). Tion. [Link]
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5-Bromo-2,3-difluoropyridine Safety and Hazards. PubChem. [Link]
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- 16. pharmacyjournal.org [pharmacyjournal.org]
Methodological & Application
5-Bromo-2,3-difluorophenylboronic acid Suzuki-Miyaura coupling protocol
An In-Depth Guide to the Suzuki-Miyaura Coupling of 5-Bromo-2,3-difluorophenylboronic acid
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] The incorporation of fluorine atoms into these scaffolds is a widely adopted strategy in drug discovery to enhance crucial properties such as metabolic stability, binding affinity, and bioavailability.[4][5][6]
This compound is a valuable building block for introducing a difluorinated phenyl moiety. However, its structure presents specific challenges. As an electron-deficient arylboronic acid with ortho-fluorine substitution, it is susceptible to competitive protodeboronation—a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under the basic conditions required for the coupling.[4][7][8] Therefore, a carefully optimized protocol is essential for achieving high yields and minimizing undesirable byproducts. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and field-proven insights for the successful application of this compound in Suzuki-Miyaura coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A critical, often rate-determining, aspect of the reaction is the activation of the organoboron species by a base to form a more nucleophilic boronate complex, which is essential for the transmetalation step.[1][9]
-
Oxidative Addition : A low-valent Pd(0) complex reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation : The boronic acid (Ar²-B(OH)₂), activated by a base to form a boronate [Ar²-B(OH)₃]⁻, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl or heteroaryl halide. Optimization may be required depending on the specific coupling partner.
Materials and Reagents
-
This compound (1.2 - 1.5 equiv.)
-
Aryl/Heteroaryl Halide (1.0 equiv., limiting reagent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a Buchwald precatalyst, 1-2 mol%)
-
Ligand (if not using a pre-formed catalyst complex, e.g., XPhos, SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, CsF, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), THF/H₂O (2:1))
-
Round-bottom flask or pressure tube
-
Magnetic stir bar and stir plate with heating
-
Condenser or sealed cap for pressure tube
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard glassware for workup and purification
-
Ethyl acetate, water, brine, and anhydrous sodium or magnesium sulfate
Reaction Setup and Procedure
-
Vessel Preparation : To an oven-dried round-bottom flask or pressure tube containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Catalyst and Solvent Addition : Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate). Using a syringe, add the degassed solvent system. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[10]
-
Reaction Execution : Place the vessel in a preheated oil bath or heating block and stir vigorously. A typical reaction temperature is 80-110 °C.[10][11]
-
Monitoring : Monitor the reaction's progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.[4][8] Reaction times can vary from 30 minutes to 24 hours.
Workup and Purification
-
Quenching : Once the reaction is complete, cool the mixture to room temperature.
-
Extraction : Dilute the reaction mixture with ethyl acetate and water.[12] Separate the organic layer in a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying : Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter.[4]
-
Concentration : Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[4][10]
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Optimization of Key Reaction Parameters
The success of coupling with an electron-deficient substrate like this compound is highly dependent on the judicious selection of catalyst, ligand, base, and solvent.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Pd Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are often preferred as they do not require an in situ reduction step, which can sometimes lead to side reactions like boronic acid homocoupling.[13] Pd(II) sources like Pd(OAc)₂ are also effective but must be reduced to the active Pd(0) species.[10] |
| Ligand | Bulky, Electron-Rich Phosphines: XPhos, SPhos, PCy₃, P(t-Bu)₃ | Modern phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the oxidative addition and reductive elimination steps.[13] They are particularly effective for challenging couplings involving electron-deficient or sterically hindered substrates. |
| Base | Inorganic Carbonates/Phosphates: K₂CO₃, K₃PO₄, Cs₂CO₃ Fluorides: CsF, KF | The base is critical for activating the boronic acid.[1] K₃PO₄ is a moderately strong base often effective for these couplings.[8] Stronger bases can accelerate the desired reaction but may also increase the rate of protodeboronation.[8] Cesium fluoride (CsF) has been shown to be an excellent choice in some systems, minimizing side products.[14] |
| Solvent | Aqueous Mixtures: 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O, THF/H₂O | Biphasic solvent systems are commonly used and often enhance the reaction rate.[12] Anhydrous conditions can also be employed, but the presence of water can facilitate the dissolution of the inorganic base and the formation of the active boronate species. |
| Temperature | 80 - 120 °C | Higher temperatures generally increase the reaction rate.[15] However, for sensitive substrates prone to protodeboronation, the lowest effective temperature should be used. Highly active catalyst systems can often enable reactions at lower temperatures. |
Trustworthiness: Troubleshooting and Self-Validation
Ensuring a successful and reproducible outcome requires an understanding of potential failure modes and how to address them.
The Challenge of Protodeboronation
The primary side reaction for this compound is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is exacerbated by:
-
High Temperatures : Prolonged heating increases the likelihood of this side reaction.
-
Strong Bases : While necessary for activation, overly strong bases can promote C-B bond cleavage.[8]
-
Presence of Protic Sources : Water in the solvent system can be the source of the proton.
To mitigate this, use a highly active catalyst system that allows the reaction to proceed quickly at a lower temperature.[8] Careful selection of a milder base like K₃PO₄ or CsF can also be beneficial.
Troubleshooting Common Issues
-
Low or No Yield :
-
Catalyst Inactivity : Ensure the palladium catalyst and ligand are not degraded. Use a fresh batch or an air-stable precatalyst.[10]
-
Oxygen Contamination : Oxygen can deactivate the Pd(0) catalyst. Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[10]
-
Reagent Purity : Verify the purity of the boronic acid and aryl halide. Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines) upon storage.
-
-
Formation of Homocoupled Byproducts :
-
Aryl Halide Homocoupling (Ar¹-Ar¹) : Can occur at high temperatures.
-
Boronic Acid Homocoupling (Ar²-Ar²) : Often a result of oxygen contamination.[10] Thoroughly degassing all solvents and maintaining a robust inert atmosphere is the primary solution.
-
-
Sluggish or Stalled Reaction :
-
Consider a more active ligand from the Buchwald or Fu collections (e.g., SPhos, RuPhos).
-
Increase the reaction temperature incrementally, while monitoring for product formation versus degradation.
-
Ensure vigorous stirring, especially in biphasic systems, to maximize interfacial contact between reactants.[10]
-
By systematically evaluating these parameters and understanding the underlying mechanistic principles, researchers can confidently employ this compound to construct valuable fluorinated biaryl molecules for applications across the chemical sciences.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116–2119. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(4), 1154-1168. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Bedia, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 405. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Effect of various bases in Suzuki cross-coupling reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Boronic Acids in Modern Drug Discovery. Retrieved from [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]
-
Singh, V. K., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(15), 3349. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. Retrieved from [Link]
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- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Palladium Catalyst Selection for Suzuki-Miyaura Coupling of 5-Bromo-2,3-difluorophenylboronic Acid
Abstract
The incorporation of the 2,3-difluorophenyl moiety is a critical strategy in modern medicinal chemistry and materials science, offering unique modulation of molecular properties such as lipophilicity and metabolic stability.[1] 5-Bromo-2,3-difluorophenylboronic acid serves as a key building block for introducing this valuable structural motif. However, its electronic properties—specifically the presence of electron-withdrawing fluorine atoms—present distinct challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. A primary failure mode is protodeboronation, where the boronic acid is prematurely cleaved before productive coupling can occur.[2][3] This guide provides a detailed framework for the strategic selection of palladium catalysts, ligands, bases, and solvents to overcome these challenges, ensuring efficient and high-yielding synthesis. We will explore the mechanistic rationale behind component selection and provide robust, field-tested protocols for researchers, scientists, and drug development professionals.
The Mechanistic Foundation: The Suzuki-Miyaura Catalytic Cycle
A successful cross-coupling reaction hinges on the smooth operation of a catalytic cycle. The Suzuki-Miyaura reaction proceeds through three fundamental steps, each influenced by the chosen catalyst system.[4][5] Understanding this cycle is paramount to rational catalyst selection and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. The efficiency of this step is often rate-limiting and is heavily influenced by the electron-donating properties of the supporting ligand.[6]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide. This is a critical step where the choice of base and solvent plays a pivotal role.[5][7]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple to form the new C-C bond, regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: Decision workflow for catalyst system selection.
Palladium Precursors: The Source of Activity
The reaction begins with a palladium precatalyst, typically in the Pd(II) or Pd(0) oxidation state, which is converted in situ to the active L-Pd(0) species.
-
Pd(OAc)₂ and Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) sources, respectively. [8]They are highly effective when paired with an appropriate phosphine ligand. The choice between them is often one of laboratory convenience, though Pd₂(dba)₃ is already in the correct oxidation state, which can sometimes be advantageous.
-
Pre-formed Precatalysts: Buchwald and others have developed air-stable precatalysts that incorporate the ligand (e.g., XPhos-Pd-G3). [2][9]These systems generate the active L-Pd(0) species rapidly and reproducibly, which is highly beneficial for coupling unstable boronic acids like the target substrate. [2][3]
Ligands: The Engine of the Reaction
For challenging substrates, the ligand is arguably the most critical variable. The goal is to use a ligand that accelerates the productive steps of the catalytic cycle.
-
Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands such as XPhos and SPhos are the gold standard for difficult Suzuki couplings. [10][11]Their steric bulk promotes the final reductive elimination step, while their strong electron-donating character increases electron density at the palladium center, facilitating the initial, often rate-limiting, oxidative addition of the aryl bromide. [6]* N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form highly stable and active palladium complexes. [11][12]Their robustness can be advantageous, especially in reactions requiring higher temperatures, as they are less prone to degradation than some phosphine ligands.
Base and Solvent: The Supporting Environment
The base activates the boronic acid, making it competent for transmetalation. However, for a substrate prone to protodeboronation, the base must be chosen carefully.
-
Bases: An inorganic base is required. [5]Potassium phosphate (K₃PO₄) is often an excellent choice. It is sufficiently basic to promote the reaction but is generally milder than hydroxide bases, which can accelerate boronic acid decomposition. [10]Cesium carbonate (Cs₂CO₃) is another effective option, particularly valued for its high solubility in many organic solvents.
-
Solvents: A polar, aprotic solvent system is typically employed to dissolve all reactants and reagents. [8]Mixtures of 1,4-dioxane/water or THF/water are very common. [1]The water component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Crucially, all solvents, including water, must be thoroughly degassed to prevent oxygen from deactivating the Pd(0) catalyst . [8][10]
Comparative Data: Catalyst Systems for Fluorinated Arylboronic Acids
The following table summarizes effective conditions reported for the Suzuki-Miyaura coupling of challenging fluorinated arylboronic acids, providing a valuable starting point for reaction optimization.
| Aryl Halide Partner | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | [1] |
| Aryl Chloride | XPhos-Pd-G3 (2) | - | K₃PO₄ (2) | THF/H₂O | 40 | 0.5 - 2 | 85-98 | [2][3] |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 1 | >95 | [1] |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (Not Specified) | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [13] |
| 5-Bromonicotinaldehyde | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12-24 | ~85 | [13] |
Note: Yields are substrate-dependent. It is always recommended to optimize conditions for each specific reaction. RT = Room Temperature (20-25 °C).
Experimental Protocols
Safety Precaution: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands should be handled under an inert atmosphere.
Protocol 1: General Procedure using Pd(OAc)₂ / XPhos
This protocol is a robust starting point for coupling this compound with various aryl or heteroaryl halides.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl or Heteroaryl Bromide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Anhydrous 1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Standard laboratory glassware, Schlenk line, magnetic stirrer/hotplate
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere. [13]3. Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio, 5 mL total) via syringe.
-
Briefly open the flask under positive argon pressure to add the Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Seal the flask and place it in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product. [1][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Poor quality reagents.3. Insufficient temperature.4. Poor reagent solubility. | 1. Ensure meticulous degassing of all solvents and maintain a positive inert gas pressure. [8]Use fresh, high-purity catalyst and ligands.<[8]br>2. Use fresh boronic acid and dry base.3. Increase temperature in 10 °C increments (e.g., from 80 °C to 100 °C).<[10]br>4. Try a different solvent system like THF/water or add a co-solvent like DMF. [15] |
| Protodeboronation (Boronic acid replaced by -H) | 1. Reaction conditions are too harsh (base too strong, temp too high).2. Reaction is too slow, allowing decomposition to dominate. | 1. Switch to a milder base (e.g., K₂CO₃ if using a stronger one) or use K₃PO₄. [10]Consider lowering the reaction temperature.<[16]br>2. Use a more active catalyst system (e.g., a Buchwald precatalyst) to accelerate the productive coupling. [2][3]Alternatively, convert the boronic acid to a more stable pinacol (BPin) ester. [10] |
| Homocoupling (Ar-Ar and Boronic-Boronic) | 1. Oxygen present in the reaction mixture.2. Catalyst system not selective enough. | 1. Improve degassing procedure (freeze-pump-thaw cycles are highly effective). [13]Ensure a leak-free system.2. Use bulkier ligands like XPhos, which sterically disfavor the formation of homocoupled products. [16] |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is readily achievable through the strategic selection of a highly active palladium catalyst system. The use of bulky, electron-rich phosphine ligands, such as XPhos, paired with a suitable palladium precursor and a moderately strong base like K₃PO₄, provides a robust framework for overcoming the inherent challenges of this substrate. By understanding the mechanistic principles and employing meticulous anaerobic techniques, researchers can reliably access complex fluorinated biaryl structures essential for advancing drug discovery and materials science.
References
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- Title: Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem Source: BenchChem URL
- Title: 17.2.
- Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize Source: The Nobel Prize URL
- Title: 2.
- Title: Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF Source: ResearchGate URL
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- Title: Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid - Benchchem Source: BenchChem URL
- Title: Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.
- Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH Source: NIH National Library of Medicine URL
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- Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH Source: NIH National Library of Medicine URL
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- Title: How to approach choosing reaction conditions for Suzuki?
- Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society Source: ACS Publications URL
- Title: Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem Source: BenchChem URL
- Title: Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide - Benchchem Source: BenchChem URL
- Title: A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem Source: BenchChem URL
- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
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Application Notes & Protocols: 5-Bromo-2,3-difluorophenylboronic acid in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design.[1] Fluorine's unique properties, including its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Boronic acids, meanwhile, are highly valued for their versatility in carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5]
5-Bromo-2,3-difluorophenylboronic acid emerges as a particularly valuable building block, embodying a dual-functionality critical for complex molecule synthesis. The 2,3-difluoro substitution pattern creates a unique electronic environment on the phenyl ring, capable of modulating pKa and engaging in specific hydrogen bonding or dipole interactions at a target protein's binding site. The bromine atom serves as a stable, yet reactive, handle for subsequent orthogonal chemical transformations, enabling a modular approach to library synthesis and structure-activity relationship (SAR) studies.[6] This guide provides an in-depth exploration of the applications of this reagent, focusing on practical protocols for its use in synthesizing key scaffolds for kinase and PARP inhibitors.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a fundamental tool for medicinal chemists, enabling the efficient construction of biaryl and aryl-heteroaryl structures.[2][7] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Mechanism of Action: The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or chloride), forming a Pd(II) complex.
-
Transmetalation: The organoboron species (this compound), activated by a base, transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application 1: Synthesis of Bi-aryl Scaffolds for Kinase Inhibitors
Rationale: Many FDA-approved kinase inhibitors are built upon aryl-heteroaryl or bi-aryl cores, which are essential for occupying the ATP-binding pocket of the target kinase.[8][][10] The dual functionality of this compound is ideal for a divergent synthetic strategy. First, a Suzuki coupling introduces the bromo-difluorophenyl moiety. The remaining bromine atom then serves as an anchor point for a second, different coupling reaction, enabling the rapid generation of a focused compound library to explore SAR.
Caption: Workflow for combinatorial library synthesis of kinase inhibitors.
Protocol 1: Two-Step Synthesis of a Kinase Inhibitor Library Precursor
Principle: This protocol details the initial Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide (e.g., 2-bromopyridine) to form a key intermediate. This intermediate can then be subjected to a second coupling reaction at the bromine position.
Materials and Reagents:
-
This compound
-
Heteroaryl Halide (e.g., 2-Bromopyridine)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 eq.), the heteroaryl halide (1.0 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.[2][7]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 3-5 hours).[11]
-
Work-up:
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired bi-aryl product.[11]
-
Causality and Insights:
-
Choice of Base: K₂CO₃ is a moderately strong base suitable for many Suzuki couplings. For less reactive coupling partners (e.g., aryl chlorides), a stronger base like K₃PO₄ may be required to facilitate the transmetalation step.[7]
-
Solvent System: The aqueous/organic solvent system is crucial. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst. Dioxane is often favored for its high boiling point and ability to dissolve a wide range of substrates.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover and achieving high yields.
Application 2: Synthesis of Precursors for PARP Inhibitors
Rationale: Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a key class of therapeutics, particularly for cancers with defective DNA repair mechanisms.[12][13] Many potent PARP inhibitors, such as Olaparib, feature a complex polycyclic aromatic core. The unique electronic signature of the 2,3-difluorophenyl moiety can be exploited to fine-tune interactions within the highly conserved nicotinamide-binding site of the PARP catalytic domain, potentially improving potency or selectivity between PARP isoforms (e.g., PARP-1 vs. PARP-2).[14]
Caption: Synthetic route to a PARP inhibitor core structure.
Protocol 2: Synthesis of a Difluoro-biaryl Isoquinolinone Core
Principle: This protocol describes the coupling of this compound with a brominated isoquinolinone, a common scaffold in PARP inhibitors, to generate a key bi-aryl intermediate.
Materials and Reagents:
-
This compound
-
4-Bromo-isoquinolin-1(2H)-one (or similar heterocyclic core)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a microwave vial or sealed tube, combine the 4-bromo-isoquinolin-1(2H)-one (1.0 eq.), this compound (1.5 eq.), and Cs₂CO₃ (3.0 eq.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq.).
-
Inert Atmosphere: Seal the vessel, then purge with inert gas.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the mixture to 100-120 °C (conventional heating or microwave irradiation) for 4-12 hours.
-
Monitoring: Track the disappearance of the starting materials via LC-MS.
-
Work-up:
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water several times to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product via flash chromatography or preparative HPLC to yield the pure bi-aryl isoquinolinone product.
-
Causality and Insights:
-
Catalyst/Ligand Choice: Pd(dppf)Cl₂ is a robust catalyst often used for more challenging couplings. The dppf ligand is an electron-rich ferrocene-based phosphine that promotes efficient oxidative addition and reductive elimination.
-
Base and Solvent: Cs₂CO₃ is a strong, soluble base often used with DMF for difficult couplings that require higher temperatures. DMF is a polar aprotic solvent that effectively dissolves a wide range of organic and inorganic reagents.
-
Significance: The resulting product contains the key 5-bromo-2,3-difluorophenyl moiety attached to the PARP-inhibitor scaffold. The bromine atom is now available for a subsequent reaction, such as a Buchwald-Hartwig amination or another Suzuki coupling, to complete the synthesis of the final drug molecule.
Summary of Reaction Conditions
The optimal conditions for Suzuki-Miyaura coupling are highly substrate-dependent. However, the following table summarizes common starting points for reactions involving arylboronic acids.
| Component | Common Reagents/Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂, Pd₂(dba)₃ | Mol% typically ranges from 1-5%. |
| Ligand | PPh₃, XPhos, SPhos, RuPhos | Often used with catalyst precursors like Pd(OAc)₂ or Pd₂(dba)₃. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Choice depends on substrate reactivity. Stronger bases for less reactive halides.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | Aprotic polar solvents are common. Aqueous phase is for the base.[11][15] |
| Temperature | Room Temperature to 120 °C | Less reactive substrates (e.g., aryl chlorides) often require higher temperatures.[2] |
References
- Kim, Y., et al. (2013). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists.
- BenchChem (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid.
- ACS Omega (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Boronic Acids in Modern Drug Discovery.
- BenchChem (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.
- Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery.
- Hussain, M., et al. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.
- Ribeiro, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- Journal of Medicinal Chemistry (2020). Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R). PubMed.
- BOC Sciences (2023). FDA-approved small molecule kinase inhibitors-Part 1.
- Bioorganic Chemistry (2020). Discovery of a novel GLP-1/GIP dual receptor agonist CY-5 as long-acting hypoglycemic, anti-obesity agent. PubMed.
- Journal of Enzyme Inhibition and Medicinal Chemistry (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed.
- Journal of Enzyme Inhibition and Medicinal Chemistry (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Boronic Acids in Modern Drug Discovery.
- EJNMMI Radiopharmacy and Chemistry (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. PubMed Central.
- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.
- ResearchGate (2025). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives.
- MDPI (2023). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications.
- Molecules (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central.
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- 15. pubs.acs.org [pubs.acs.org]
The Synthetic Utility of 5-Bromo-2,3-difluorophenylboronic Acid: A Guide for Advanced Chemical Synthesis
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount objective for modulating the physicochemical and pharmacological properties of target compounds. 5-Bromo-2,3-difluorophenylboronic acid emerges as a highly valuable and versatile building block for researchers, scientists, and drug development professionals. Its unique trifunctionalized aromatic core, featuring a bromine atom and two vicinal fluorine atoms, offers a powerful platform for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.
The presence of the difluorophenyl moiety can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to empower chemists in leveraging the full synthetic potential of this reagent.
Core Applications: A Gateway to Novel Molecular Diversity
The principal application of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2] This palladium-catalyzed reaction is a cornerstone of modern carbon-carbon bond formation, celebrated for its mild reaction conditions and broad functional group tolerance.[3] The bromine atom on the phenyl ring also serves as a versatile handle for subsequent transformations, allowing for sequential, site-selective modifications.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling enables the formation of biaryl and heteroaryl-aryl linkages, which are prevalent structural motifs in a vast array of biologically active molecules.[4] The reaction typically involves the coupling of an organoboron species, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.[5]
The general catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura cross-coupling of arylboronic acids and may serve as a starting point for optimization with this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be tailored to the specific substrates being coupled.[3]
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general guideline for the palladium-catalyzed coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[6]
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[6]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Coupling with Aryl Chlorides using a Buchwald Precatalyst
Aryl chlorides are often more challenging coupling partners. The use of specialized catalysts, such as those developed by Buchwald and coworkers, can be effective.[7]
Materials:
-
Aryl chloride (1.0 equiv.)
-
This compound (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous 1,4-dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, potassium phosphate, palladium(II) acetate, and XPhos to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous 1,4-dioxane to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure biaryl product.[6]
Summary of Reaction Conditions
The successful Suzuki-Miyaura coupling of fluorinated phenylboronic acids is highly dependent on the reaction parameters. The following table summarizes typical conditions reported for analogous difluorophenylboronic acids, which can be a useful guide for optimizing reactions with the 5-bromo-2,3-difluoro-substituted variant.[3]
| Aryl Halide Partner | Catalyst / Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 4-Chloroanisole | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) / XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 |
| 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 2 |
| 4,7-Dichloroquinoline | Pd(OAc)₂ (10) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 |
Note: This table is a compilation of data for 2,5-difluorophenylboronic acid and should be used as a reference for optimization. RT = Room Temperature.[3]
Safety and Handling
Boronic acids are generally stable solids, but appropriate safety precautions should always be observed in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a powerful synthetic intermediate with significant potential in the synthesis of novel, high-value molecules for the pharmaceutical and materials science industries. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the potential for further functionalization at the bromine position, provides a versatile platform for molecular design and construction. The protocols and data presented in this guide offer a solid foundation for researchers to explore the full synthetic capabilities of this important building block.
References
-
Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available at: [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate. Available at: [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Available at: [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Available at: [Link]
- Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. Google Patents.
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
-
5-Bromo-2,3-difluorophenol: Comprehensive Overview and Applications. Available at: [Link]
-
5-Bromo-2,3-difluoropyridine. PubChem. Available at: [Link]
-
Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. MDPI. Available at: [Link]
-
Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC. Available at: [Link]
-
The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. PubMed. Available at: [Link]
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- 6. benchchem.com [benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of difluorinated biaryl compounds using 5-Bromo-2,3-difluorophenylboronic acid
Application Note & Protocol
Topic: Strategic Synthesis of Difluorinated Biaryl Compounds Utilizing 5-Bromo-2,3-difluorophenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity. The 2,3-difluorophenyl motif, in particular, presents a unique electronic and conformational profile. This guide provides a detailed exploration of this compound as a strategic building block for accessing these valuable difluorinated biaryl structures. We present an in-depth analysis of its application in the Suzuki-Miyaura cross-coupling reaction, including a validated, step-by-step protocol, optimization strategies, and the mechanistic principles that govern the transformation. This document is intended to serve as a practical resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
The Strategic Advantage of the 2,3-Difluorophenyl Moiety
Fluorine's high electronegativity and small size make it a powerful tool for molecular design. While monofluorination is common, the strategic placement of two fluorine atoms offers more nuanced control over a molecule's properties. The 2,3-difluoro substitution pattern is particularly noteworthy for several reasons:
-
Modulation of pKa: The two adjacent, electron-withdrawing fluorine atoms significantly lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug absorption and distribution (ADME) profiles.
-
Conformational Control: The fluorine atoms can engage in intramolecular interactions and influence the preferred conformation of the biaryl system, locking in a bioactive shape for improved target engagement.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Introducing this motif can block common metabolic pathways, thereby increasing a drug candidate's half-life.
-
Unique Dipole Moment: The vicinal difluoro substitution creates a strong local dipole moment, which can be exploited to enhance non-covalent interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions.
The challenge lies in the efficient and regioselective synthesis of these structures. This compound emerges as a highly versatile and effective reagent to address this challenge. The presence of both a boronic acid and a bromine atom on the same ring allows for sequential, site-selective cross-coupling reactions, enabling the construction of complex, multi-substituted aromatic systems.
Core Reagent Analysis: this compound
| Property | Value |
| CAS Number | 1006408-99-9 |
| Molecular Formula | C₆H₄BBrF₂O₂ |
| Molecular Weight | 236.81 g/mol |
| Appearance | White to off-white solid |
| Typical Purity | >97% |
| Storage | Store under inert gas, 2-8°C |
Key Advantages:
-
Orthogonal Reactivity: The boronic acid and bromo functionalities offer two distinct handles for cross-coupling. The boronic acid is readily employed in Suzuki-Miyaura reactions, leaving the C-Br bond intact for subsequent transformations (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig coupling).
-
Air and Moisture Stability: Like many arylboronic acids, it is a crystalline solid that is relatively stable to air and moisture, simplifying handling compared to more sensitive organometallic reagents. However, prolonged exposure to air can lead to dehydration and the formation of boroxine anhydrides, which may exhibit different reactivity.
-
High Reactivity in Cross-Coupling: The electron-withdrawing nature of the fluorine atoms can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Coupling: Mechanism and Application
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds between aromatic rings, prized for its functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 2: General workflow for Suzuki-Miyaura cross-coupling.
Reagents and Recommended Conditions
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ (1-3 mol%) | Dppf is a bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination, showing broad substrate scope. |
| Boronic Acid | This compound (1.2 equiv) | A slight excess ensures complete consumption of the potentially more expensive aryl halide coupling partner. |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | Aryl bromides offer a good balance of reactivity and stability. Iodides are more reactive but less common. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) | An inorganic base is required to activate the boronic acid for transmetalation. Cs₂CO₃ is more soluble and often gives better results. |
| Solvent System | 1,4-Dioxane / H₂O (4:1 v/v) or DME / H₂O (4:1 v/v) | A polar, aprotic solvent mixture solubilizes both the organic reagents and the inorganic base, facilitating the reaction. |
| Temperature | 80-100 °C | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Reaction Time | 4-16 hours | Monitor by TLC or LC-MS to determine completion. |
Step-by-Step Synthesis Protocol
Objective: To synthesize 5-Bromo-2',3,4'-trifluoro-3'-methylbiphenyl.
Materials:
-
This compound (284 mg, 1.2 mmol, 1.2 equiv)
-
2-Bromo-4-fluoro-1-methylbenzene (190 mg, 1.0 mmol, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂, 24.5 mg, 0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (8 mL, anhydrous)
-
Deionized Water (2 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (284 mg), 2-bromo-4-fluoro-1-methylbenzene (190 mg), Pd(dppf)Cl₂ (24.5 mg), and K₂CO₃ (414 mg).
-
Inerting: Equip the flask with a reflux condenser, and evacuate and backfill the system with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The mixture will typically be a suspension.
-
Reaction: Lower the flask into a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 10% Ethyl Acetate in Hexanes. The reaction is complete when the limiting reagent (the aryl bromide) is no longer visible. This typically takes 6-12 hours.
-
Workup - Quenching and Extraction:
-
Once complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 20 mL of deionized water to the flask.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
-
Workup - Washing and Drying:
-
Wash the combined organic layer with brine (1 x 20 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to isolate the pure biaryl product.
-
Analysis: Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product is a white solid.
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction stalls, this often points to catalyst deactivation. Ensure the reaction was properly degassed and run under a positive pressure of inert gas. An alternative cause can be impure reagents; using fresh, high-purity starting materials is critical.
-
Formation of Homocoupling Product (Ar²-Ar²): The formation of a biaryl from the boronic acid coupling with itself is a common side reaction. This can be minimized by slowing the addition of the boronic acid or by ensuring the palladium catalyst is highly active.
-
Debromination: In some cases, particularly with highly active catalysts or extended reaction times, the C-Br bond on the product can be reduced. If this is observed, reducing the reaction time or catalyst loading may be beneficial.
-
Protodeboronation: The boronic acid can be cleaved to the corresponding arene (1-bromo-2,3-difluorobenzene). This is often caused by excessive water or acidic impurities. Using anhydrous solvents and a sufficiently strong base can mitigate this issue.
Conclusion
This compound is a powerful and versatile building block for the synthesis of difluorinated biaryl compounds. Its orthogonal reactivity allows for its seamless integration into complex synthetic routes via the robust and reliable Suzuki-Miyaura cross-coupling reaction. The protocol and guidelines presented here provide a solid foundation for researchers to successfully employ this reagent in the development of novel molecules for pharmaceuticals, agrochemicals, and materials science, where the unique properties of the 2,3-difluorophenyl motif can be fully leveraged.
References
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Source: Organic Reactions URL: [Link]
-
Title: A User's Guide to Suzuki-Miyaura Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]
-
Title: Mechanism of the Suzuki-Miyaura Reaction: The Role of the Base Source: The Journal of Organic Chemistry URL: [Link]
-
Title: A Simple and Efficient Catalyst System for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]
Application Notes and Protocols: Optimizing Ligand Effects in the Cross-Coupling of 5-Bromo-2,3-difluorophenylboronic acid
Abstract
The synthesis of complex biaryl structures containing fluorinated motifs is a cornerstone of modern drug discovery and materials science. The fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of ligands to optimize the Suzuki-Miyaura cross-coupling of 5-Bromo-2,3-difluorophenylboronic acid. We delve into the mechanistic underpinnings of ligand influence, offer detailed experimental protocols for ligand screening, and present a framework for troubleshooting and optimizing these challenging yet crucial transformations.
Introduction: The Significance of Fluorinated Biaryls and the Suzuki-Miyaura Reaction
Fluorinated aromatic compounds are prevalent in a vast array of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms can modulate a molecule's electronic properties, lipophilicity, and metabolic stability. This compound is a valuable building block for introducing a difluorinated phenyl ring, a motif found in numerous biologically active compounds.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for constructing biaryl structures.[1][2][3][4] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[1][5] However, the successful coupling of electron-deficient substrates like this compound can be challenging and is highly dependent on the careful selection of the catalytic system, most notably the ligand.
The Crucial Role of Ligands in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][4][6] The ligand, which coordinates to the palladium center, plays a pivotal role in each elementary step of this cycle: oxidative addition, transmetalation, and reductive elimination.[2][7] The choice of ligand can dramatically influence the reaction's efficiency, selectivity, and overall success.[1][5]
The Catalytic Cycle: A Ligand-Modulated Process
The generally accepted mechanism for the Suzuki-Miyaura coupling is illustrated below.
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tandfonline.com [tandfonline.com]
Application Notes: The Strategic Role of 5-Bromo-2,3-difluorophenylboronic Acid in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Value Proposition of Fluorinated Boronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1] Fluorine's unique properties—including its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2][3] Benefits frequently include improved metabolic stability by blocking sites of oxidative metabolism, modulated lipophilicity for better membrane permeation, and altered acidity or basicity of nearby functional groups, which can lead to enhanced binding affinity with biological targets.[4][5]
Among the vast toolkit of fluorinated building blocks, arylboronic acids are exceptionally valuable. They are key participants in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds.[6][7] 5-Bromo-2,3-difluorophenylboronic acid emerges as a particularly strategic reagent, offering a trifecta of synthetic advantages:
-
A Fluorinated Core : The 2,3-difluoro substitution pattern provides a distinct electronic and conformational profile that can be leveraged to optimize drug-receptor interactions.[4]
-
A Versatile Boronic Acid Handle : Enables reliable C-C bond formation via Suzuki-Miyaura coupling, allowing for the assembly of complex biaryl and heteroaryl structures common in APIs.
-
An Orthogonal Bromine Handle : The bromine atom serves as a secondary reaction site for subsequent cross-coupling reactions, enabling sequential, site-selective functionalization to build molecular complexity.
This guide provides a detailed exploration of the application of this compound in API synthesis, complete with mechanistic insights and field-proven protocols for researchers and drug development professionals.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary role of this compound is to introduce the 5-bromo-2,3-difluorophenyl moiety into a target molecule. This is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. The choice of catalyst, ligand, base, and solvent is critical for success, especially given that electron-deficient arylboronic acids can be susceptible to competitive side reactions like protodeboronation.[6][8]
Causality Behind Experimental Choices:
-
Catalyst System (Palladium Source & Ligand) : The rate-limiting step in the Suzuki cycle for electron-deficient partners is often the initial oxidative addition of the aryl halide to the Pd(0) species.[9][10] To facilitate this, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are employed.[11] These ligands stabilize the monoligated Pd(0) active species, promoting high catalytic activity even at low temperatures, which helps to suppress the degradation of the boronic acid.[12] Pre-formed catalysts, or "precatalysts," are often preferred in pharmaceutical manufacturing for their air-stability and batch-to-batch consistency.
-
Base : The base is crucial for activating the boronic acid in the transmetalation step. However, strong bases can accelerate protodeboronation. A careful balance is required. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[13] K₃PO₄ is often a good choice for sensitive boronic acids as it is sufficiently basic to promote the catalytic cycle while being mild enough to minimize degradation.
-
Solvent : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is typically used to dissolve both the organic and inorganic reagents.[14] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
The reaction proceeds through a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed to be self-validating systems. They represent a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a reliable starting point for coupling with various electron-rich and electron-neutral aryl or heteroaryl bromides.
Materials & Reagents:
| Reagent | Molar Equiv. | Purpose |
| Aryl Bromide (Ar-Br) | 1.0 | Coupling Partner |
| This compound | 1.2 - 1.5 | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 0.03 - 0.05 | Palladium(0) Catalyst |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Base |
| 1,4-Dioxane / Water (4:1) | - | Solvent |
Step-by-Step Methodology:
-
Vessel Preparation : To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition : Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.
-
Reaction : Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent (typically the aryl bromide) is complete (usually 4-12 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[14]
-
-
Purification : Filter the mixture and concentrate the organic solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[15]
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
Optimization and Self-Validation
For challenging substrates, such as sterically hindered aryl halides or those prone to side reactions, optimization is key. The following table provides a framework for troubleshooting and validating the protocol.
Table 1: Troubleshooting and Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Standard Condition | Alternative for Optimization | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂, XPhos G3 Palladacycle | For more challenging couplings (e.g., aryl chlorides) or to increase reaction rates at lower temperatures.[12][13] |
| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃, organic bases (e.g., Et₃N) | K₃PO₄ is often milder and can reduce protodeboronation of sensitive boronic acids. Cs₂CO₃ is more soluble and highly active.[15] |
| Solvent | Dioxane/Water | Toluene/Water, THF/Water, DMF | Solvent can influence catalyst solubility and reaction kinetics. DMF is more polar, while THF allows for lower reaction temperatures.[9] |
| Temperature | 80-90 °C | Room Temperature to 120 °C | Highly active catalyst systems may allow for room temperature coupling, minimizing side reactions. More inert coupling partners may require higher temperatures.[14] |
Trustworthiness Through Validation : A protocol's trustworthiness is established by its robustness. If a reaction with a new substrate fails or gives low yield under the standard conditions, systematically varying the parameters in Table 1 allows a researcher to validate the optimal conditions for their specific system. For instance, if protodeboronation is observed (detected by GC-MS as 1-bromo-2,3-difluorobenzene), switching to a milder base like K₃PO₄ and a more active catalyst to lower the reaction time and temperature would be the logical next step.
References
- Mullard, A. (2018). The role of fluorine in medicinal chemistry.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Prakash, G. K. S., & Yudin, A. K. (2014). Fluorine in drug design and drug action. Bentham Science.
- Gupta, O. (2019). Role of Fluorine in Drug Design and Drug Action.
- Neely, J. M., & Rovis, T. (2014).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis.
- Theil, F. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
- Catalysts. (2023). Preformed Pd(II)
- ChemicalBook. (2022). Synthesis and Application of 2,3-Difluorobromobenzene. ChemicalBook.
- LibreTexts Chemistry. (2019). Suzuki-Miyaura Coupling. LibreTexts.
- OUCI. (n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Organic Chemistry: An Indian Journal.
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. BenchChem.
- Thomas, A. A., & Denmark, S. E. (2016).
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Organic Chemistry Portal. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Organic Chemistry Portal.
- Tron, G. C., & Pirali, T. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. BenchChem.
- ResearchGate. (2016). Visible-Light-Mediated Synthesis of Diaryl Ethers from Arylboronic Acids and Diaryliodonium Salts.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. BenchChem.
- Future Science. (2017). Current and emerging applications of fluorine in medicinal chemistry.
- ResearchGate. (2023). The role of fluorine in medicinal chemistry.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- LookChem. (n.d.). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. An expedient synthesis of thyroxine. LookChem.
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- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Note & Protocols: High-Efficiency Suzuki-Miyaura Coupling via Microwave-Assisted Synthesis with 5-Bromo-2,3-difluorophenylboronic Acid
Introduction: Accelerating Discovery with Microwave Chemistry
In the fast-paced fields of drug discovery and materials science, the demand for rapid, efficient, and sustainable synthetic methods is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes.[1][2][3] This acceleration is achieved by leveraging the unique heating mechanism of microwave irradiation, which provides rapid, uniform, and direct heating of reactants and solvents.[4][5][6] The result is often higher product yields, improved purity, and a significant reduction in energy consumption and solvent waste, aligning with the principles of green chemistry.[5][7][8][9]
The Science of Microwave Synthesis: Beyond the Kitchen Appliance
Conventional heating methods, such as an oil bath, rely on slow, inefficient heat transfer through the vessel walls (conduction).[5] Microwave synthesis, however, operates on a fundamentally different principle: dielectric heating .[8] This process is governed by two primary mechanisms:
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant molecular motion generates friction, resulting in rapid and uniform heating throughout the bulk of the solution.[4][8][15]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions, which dissipate energy as heat.[4][15]
This direct coupling of energy with the molecules in the reaction leads to instantaneous and localized heating, often allowing reaction temperatures to be reached in seconds.[15] When performed in sealed vessels, microwave synthesis can also heat solvents far above their atmospheric boiling points, creating immense rate accelerations in a controlled and safe manner.[2][16]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryls and substituted aromatic compounds. The reaction couples an organoboron species (like 5-Bromo-2,3-difluorophenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base.[12][13]
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X).
-
Transmetalation: The organic group from the activated boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.[13][17]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Application Protocol
This section provides a robust, step-by-step protocol for the microwave-assisted Suzuki-Miyaura coupling of this compound with 4-iodoanisole as a representative coupling partner.
Materials and Equipment
| Reagent/Material | Supplier | CAS Number |
| This compound | Varies | 1007111-62-3 |
| 4-Iodoanisole | Varies | 696-62-8 |
| Tetrakis(triphenylphosphine)palladium(0) | Varies | 14221-01-3 |
| Potassium Carbonate (K₂CO₃) | Varies | 584-08-7 |
| 1,4-Dioxane (Anhydrous) | Varies | 123-91-1 |
| Deionized Water | Lab Supply | 7732-18-5 |
| Ethyl Acetate (for work-up) | Varies | 141-78-6 |
| Brine (Saturated NaCl solution) | Lab Prepared | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Varies | 7487-88-9 |
| Equipment | ||
| Dedicated Microwave Synthesizer | e.g., Anton Paar, CEM | N/A |
| 10 mL Microwave Reaction Vial with Stir Bar | N/A | |
| Analytical Balance | N/A | |
| Syringes and Needles | N/A | |
| Rotary Evaporator | N/A | |
| Flash Chromatography System | N/A |
Experimental Workflow
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Step-by-Step Methodology
-
Vessel Preparation: To a 10 mL microwave reaction vial, add a magnetic stir bar.
-
Reagent Addition: Add this compound (142 mg, 0.60 mmol, 1.2 eq), 4-iodoanisole (117 mg, 0.50 mmol, 1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (17 mg, 0.015 mmol, 3 mol%), and potassium carbonate (173 mg, 1.25 mmol, 2.5 eq).
-
Solvent Addition: Add 3.0 mL of 1,4-dioxane and 1.0 mL of deionized water to the vial.
-
Sealing: Securely crimp the cap onto the vial.
-
Microwave Synthesizer Setup: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters:
-
Temperature: 120 °C (Use a 10-second ramp time)
-
Hold Time: 15 minutes
-
Power: Dynamic (instrument will adjust power to maintain temperature)
-
Stirring: High
-
-
Reaction Execution: Start the microwave program. Monitor the temperature and pressure readings provided by the instrument software.
-
Cool Down: Once the program is complete, allow the vial to cool to room temperature (typically via a compressed air jet integrated into the synthesizer).
-
Work-up: Carefully uncap the vial. Dilute the reaction mixture with 15 mL of deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Rationale and Key Considerations
-
Choice of Catalyst: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, reactions with electron-deficient or sterically hindered partners may benefit from more specialized catalysts. For example, using a catalyst system with bulky, electron-rich phosphine ligands like XPhos can often improve yields and reaction rates for challenging couplings.[18]
-
Role of the Base: The base is not merely a spectator. It reacts with the boronic acid to form a negatively charged borate complex, [ArB(OH)₃]⁻.[13][19] This complex is significantly more nucleophilic than the neutral boronic acid, which dramatically accelerates the crucial transmetalation step.[17] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly influence reaction outcomes, with stronger bases sometimes being more effective but also potentially causing degradation of sensitive substrates.[19][20]
Data Presentation and Optimization
The following table presents expected outcomes for the model reaction under varied conditions, demonstrating how parameters can be optimized for efficiency and yield.
| Entry | Catalyst (mol%) | Base | Temp (°C) | Time (min) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | 120 | 15 | 85-95% |
| 2 | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 120 | 10 | >90% |
| 3 | PdCl₂(dppf) (3) | K₃PO₄ | 120 | 15 | 80-90% |
| 4 | Pd(PPh₃)₄ (3) | K₂CO₃ | 100 | 30 | 70-80% |
Data are representative based on typical Suzuki-Miyaura coupling results under microwave irradiation.[21][22][23]
Troubleshooting Common Issues:
-
Low Yield: Consider increasing the temperature, extending the reaction time, or screening different catalysts and bases. Ensure reagents are pure and solvents are anhydrous where specified.
-
Debromination of Starting Material: This side reaction can occur, especially with prolonged heating or overly strong bases. Reducing the reaction time or using a milder base (e.g., K₂CO₃ instead of K₃PO₄) may help.[18]
-
Homocoupling of Boronic Acid: This suggests the oxidative addition step is slow relative to other pathways. A more active catalyst or a different ligand may be required.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of the synthesis, a robust validation strategy is essential.
-
In-Process Controls: Reaction progress can be monitored by taking a small aliquot (after cooling and depressurizing), diluting it, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting materials and the appearance of the product.
-
Post-Synthesis Characterization: The identity and purity of the final, purified product must be unequivocally confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the final compound.
-
Critical Safety Protocols for Microwave Chemistry
-
Use Dedicated Equipment: ONLY use a microwave synthesizer specifically designed for chemical reactions. NEVER use a domestic kitchen microwave oven. [16][24] Domestic ovens lack the necessary temperature/pressure controls and safety features to prevent explosions from the superheating of organic solvents.[16]
-
Pressure Management: Always use sealed vessels designed for the pressures generated. Be aware that rapid heating of solvents will cause a rapid increase in internal pressure.[24] Do not exceed the vessel's or instrument's pressure limits.
-
Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can dangerously accelerate an exotherm, leading to a runaway reaction.[24] When testing a new reaction, always start with a small scale and a lower temperature setpoint.
-
Stirring: Ensure efficient stirring to prevent localized superheating, which can lead to bumping or decomposition.[24]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling reagents and operating the microwave synthesizer.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
-
Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP. [Link]
-
The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. (2020). Medicinal Chemistry Research. [Link]
-
Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]
-
Bari, S., & Badsara, S. S. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(14), 3293. [Link]
-
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2018). ResearchGate. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]
-
A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). PMC - NIH. [Link]
-
Synthetic Applications for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Role of Microwave in Pharmaceutical Sciences. (n.d.). ANU BOOKS PUBLISHER & DISTRIBUTOR. [Link]
-
Application of Microwave Promoted Chemical Reactions on Pharmaceutical Synthesis. (2017). Web of Proceedings - Francis Academic Press. [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2017). ResearchGate. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Angewandte Chemie International Edition. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium‐catalyzed cross‐coupling of pentafluorophenyl boronic acid... (n.d.). ResearchGate. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). PMC. [Link]
- Microwave Assisted Organic Synthesis. (n.d.). Google Books.
-
Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. (2013). ACS Publications. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2012). NIH. [Link]
-
Rapid microwave-promoted Suzuki cross coupling reaction in water. (n.d.). Royal Society of Chemistry. [Link]
-
A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. (2002). PubMed. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). MDPI. [Link]
-
Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. (2020). ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021). PubMed Central. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. [Link]
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group. [Link]
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- 2. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
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Application Notes & Protocols: Strategic One-Pot Syntheses Utilizing 5-Bromo-2,3-difluorophenylboronic Acid
Abstract
This technical guide provides researchers, medicinal chemists, and process development scientists with detailed protocols and strategic insights into the application of 5-Bromo-2,3-difluorophenylboronic acid in one-pot synthesis. The unique trifunctional nature of this reagent—possessing a reactive boronic acid, a versatile aryl bromide, and activating/modulating fluorine substituents—makes it an exceptionally valuable building block for constructing complex molecular architectures with high efficiency. We will explore the rationale behind one-pot sequential cross-coupling reactions, provide step-by-step protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
Introduction: The Strategic Advantage of this compound
In modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] this compound has emerged as a powerhouse reagent due to its distinct features:
-
Orthogonal Reactivity: The molecule contains two key handles for palladium-catalyzed cross-coupling: a boronic acid and an aryl bromide. Their differing reactivity allows for selective, sequential functionalization.
-
Electronic Modulation: The two electron-withdrawing fluorine atoms influence the electronic properties of the phenyl ring, impacting reaction kinetics and the physicochemical characteristics of the final product.[2]
-
Structural Significance: The 2,3-difluorophenyl motif is prevalent in a range of biologically active compounds, making this reagent a key intermediate for accessing novel chemical space.
One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages over traditional multi-step procedures. They enhance operational efficiency, minimize solvent and reagent waste, reduce purification steps, and can lead to higher overall yields by avoiding material loss during transfers.[3][4][5] This guide focuses on leveraging these benefits through the strategic use of this compound.
Core Application: One-Pot Sequential Suzuki-Miyaura Cross-Coupling
The most powerful application of this reagent is in sequential Suzuki-Miyaura cross-coupling reactions. This strategy allows for the controlled and divergent synthesis of complex, unsymmetrical bi- and terphenyl derivatives from a single starting material.
Mechanistic Rationale and Chemoselectivity
The success of a sequential one-pot protocol hinges on the differential reactivity of the two coupling sites. In the Suzuki-Miyaura reaction, the C-B bond of the boronic acid is typically more reactive and couples under milder conditions than the C-Br bond.[6] This allows for a two-stage approach within a single pot:
-
First Coupling (C-B bond): The boronic acid moiety is coupled with a first aryl or heteroaryl halide (Ar¹-X). This step is generally performed under milder conditions (lower temperature, specific base/catalyst choice).
-
Second Coupling (C-Br bond): After the first coupling is complete, a second boronic acid or ester (Ar²-B(OR)₂) and potentially a more robust catalyst or higher temperature are introduced to facilitate the coupling at the less reactive aryl bromide site.
The workflow below illustrates this sequential, one-pot strategy.
Detailed Experimental Protocols
The following protocols are generalized frameworks. It is imperative to optimize conditions for each specific substrate combination.
Protocol 1: One-Pot Sequential Di-Arylation
This protocol describes the synthesis of a 1-Aryl-4-Aryl'-2,3-difluorobenzene derivative in a single pot.
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide 1 (Ar¹-X, e.g., 4-iodoanisole) (1.0 equiv)
-
Aryl Boronic Acid 2 (Ar²-B(OH)₂, e.g., phenylboronic acid) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a Buchwald precatalyst like XPhos Pd G3) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (3.0 equiv total)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), Aryl Halide 1 (1.0 equiv), the Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and Base (e.g., K₂CO₃, 1.5 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
First Coupling: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. Heat the reaction mixture to 80 °C.
-
Reaction Monitoring: Monitor the consumption of the starting materials by TLC or LC-MS. The first coupling is typically complete within 2-4 hours.
-
Second Coupling Addition: Once Step 4 is complete, cool the mixture slightly. Under a positive flow of inert gas, add Aryl Boronic Acid 2 (1.2 equiv) and the remaining portion of the Base (1.5 equiv). If using a less stable catalyst, a second charge of the catalyst (1-2 mol%) may be beneficial.
-
Second Coupling Reaction: Increase the temperature to 100-110 °C and stir for an additional 4-12 hours, again monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final tri-aryl product.
Expected Yield: 55-85%, highly substrate-dependent.
Causality & Optimization: The Scientist's Perspective
Merely following a protocol is insufficient; understanding the function of each component is key to troubleshooting and optimization.
-
Catalyst System: For challenging couplings, especially involving electron-deficient or sterically hindered partners, standard catalysts like Pd(PPh₃)₄ may be sluggish. Modern Buchwald-Hartwig precatalysts with specialized biarylphosphine ligands (e.g., XPhos, SPhos) can dramatically increase reaction rates and yields, even allowing for lower reaction temperatures.[7][8][9] These are particularly effective for the second, more difficult C-Br coupling step.
-
Base Selection: The base is critical for the transmetalation step. K₃PO₄ is often more effective than K₂CO₃ for difficult couplings.[7][9] Cesium carbonate (Cs₂CO₃) is a strong but expensive option. The choice of base can influence the rate of protodeboronation, a key side reaction that degrades the boronic acid.
-
Solvent & Degassing: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Thoroughly degassing the solvent by sparging with an inert gas or using freeze-pump-thaw cycles is essential to prevent catalyst decomposition and ensure reproducibility.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings involving fluorinated aryl boronic acids, which can be adapted for the sequential one-pot protocol.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | 96 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O | 40 | 2 | 89 |
| 5-Bromo-pyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | 85 |
Table adapted from literature data for analogous systems.[7] Yields are for single coupling steps and are highly substrate-dependent.
Validation and Characterization
To confirm the successful synthesis of the target molecule and validate the protocol, standard analytical techniques should be employed:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To monitor reaction progress and confirm the molecular weight of the intermediate and final products.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural elucidation of the final product.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition of the novel compound.
Conclusion
This compound is a superior building block for the efficient assembly of complex, poly-aromatic systems. By leveraging the principles of chemoselectivity and differential reactivity, researchers can design robust, one-pot sequential cross-coupling protocols. This approach not only accelerates the synthesis of target molecules but also aligns with the principles of green chemistry by reducing waste and improving overall process efficiency. The methodologies and insights provided herein serve as a comprehensive guide for scientists aiming to unlock the full synthetic potential of this versatile reagent.
References
-
Multi-Component One-Pot Reaction of Aromatic Carbonyl Compounds, Tosylhydrazide, and Arylboronic Acids. MDPI. [Link]
-
One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. PubMed Central (PMC). [Link]
-
Boron complexes obtained through the one-pot multicomponent reaction,... ResearchGate. [Link]
-
One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central (PMC), NIH. [Link]
-
The Role of Fluorinated Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health (NIH). [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. MDPI. [Link]
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- 4. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Couplings with 5-Bromo-2,3-difluorophenylboronic Acid
Welcome to the dedicated technical support guide for optimizing cross-coupling reactions involving 5-Bromo-2,3-difluorophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this electron-deficient substrate. Our goal is to provide you with field-proven insights and systematic troubleshooting strategies to maximize your reaction yields and ensure reproducible results.
The presence of two ortho/meta fluorine atoms makes this compound a valuable synthon for introducing fluorinated moieties, which can enhance metabolic stability and binding affinity in drug candidates.[1] However, this electron-withdrawing substitution pattern also renders the boronic acid highly susceptible to premature decomposition, primarily through protodeboronation, which is a major cause of low reaction yields.[2][3] This guide will address this and other common issues head-on.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries encountered when working with this compound.
Q1: My Suzuki coupling reaction is giving a very low yield or failing completely. What are the first things I should check?
A1: When a Suzuki coupling with this substrate fails, begin with a systematic check of your core components and setup:
-
Reagent Integrity: this compound, being electron-deficient, is particularly prone to protodeboronation where the boronic acid group is replaced by a hydrogen atom.[2][3] Ensure you are using a fresh, high-purity batch of the boronic acid.
-
Atmosphere Control: The active Pd(0) catalyst and any phosphine ligands are highly sensitive to oxygen.[2][4] Inadequate degassing of your solvent and failure to maintain a robust inert atmosphere (Argon or Nitrogen) is a primary cause of catalyst death and failed reactions.
-
Catalyst & Ligand Choice: Couplings with electron-deficient boronic acids often require more sophisticated catalyst systems than simple arylboronic acids. Older catalysts like Pd(PPh₃)₄ may be ineffective.[5][6] Consider starting with a modern Buchwald-type ligand (e.g., XPhos, SPhos) and a suitable palladium precatalyst.[3][7]
-
Base Selection: The base is not just an activator; it's a potential liability. Strong bases can accelerate the decomposition of your boronic acid.[8] Start with a milder base like K₃PO₄ or K₂CO₃.[2][8]
Q2: I see a significant amount of 1-bromo-2,3-difluorobenzene byproduct. What is happening and how can I stop it?
A2: This is the classic signature of protodeboronation.[2] This side reaction is the primary challenge with polyfluorinated boronic acids and occurs when the C-B bond is cleaved by a proton source, often facilitated by the base.[3][9] To mitigate this:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or even potassium fluoride (KF).[2][8]
-
Minimize Water: While many Suzuki protocols use aqueous bases, water is a proton source.[2] Use anhydrous, degassed solvents and consider using a base that has low water content.
-
Lower Temperature & Time: Higher temperatures accelerate protodeboronation.[8] Run the reaction at the lowest temperature that provides a reasonable conversion rate and shorten the reaction time.
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable pinacol ester (Bpin), MIDA boronate, or an organotrifluoroborate salt.[2][3][8] These reagents slowly release the active boronic acid into the reaction, keeping its standing concentration low and minimizing the rate of decomposition.[10][11]
Q3: Which catalyst system do you recommend as a starting point for this specific boronic acid?
A3: For challenging substrates like this compound, we recommend starting with a modern, high-activity catalyst system. A combination of a palladium(II) precatalyst with a bulky, electron-rich biaryl phosphine ligand is often effective. Specifically, a system like XPhos Pd G3 or a combination of Pd₂(dba)₃ with XPhos ligand is a robust starting point.[7] These advanced precatalysts rapidly generate the active Pd(0) species, allowing the coupling to proceed quickly before the boronic acid has time to decompose.[3][12]
Systematic Troubleshooting Guide
If initial checks do not resolve the issue, a more structured approach is necessary. Use the following guide to diagnose and solve specific problems.
Problem 1: Low or No Product Formation, Starting Materials Largely Unconsumed
This outcome points towards an issue with the catalytic cycle initiation, most likely oxidative addition or catalyst activity.
| Potential Cause | Explanation & Recommended Action |
| Inactive Catalyst | The active Pd(0) species has not been generated or has been deactivated. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction.[8] Action: Rigorously degas your solvent and reaction vessel to remove all oxygen.[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ (for simpler substrates) or a modern precatalyst like a Buchwald G3 or G4 palladacycle which activates more readily.[3] |
| Poor Oxidative Addition | The aryl halide coupling partner may be too electron-rich or sterically hindered, making the first step of the catalytic cycle difficult.[8] Action: Switch to a more electron-rich and bulky phosphine ligand like XPhos, SPhos, or P(t-Bu)₃ to facilitate oxidative addition.[8] Increasing the reaction temperature can also help overcome this activation barrier.[8] |
| Insoluble Reagents | If the base or other reagents are not soluble in the reaction medium, the reaction will be slow or may not proceed at all.[8] Action: Ensure the base is finely powdered to maximize surface area.[4] Consider a different solvent system. Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[1][4][13] |
Problem 2: Low Yield with Significant Protodeboronation Byproduct
This is the most common failure mode for this substrate, indicating the boronic acid is decomposing faster than it is coupling.
| Potential Cause | Explanation & Recommended Action |
| Base is Too Harsh | Strong bases in the presence of water or other protic sources aggressively promote the cleavage of the C-B bond in electron-deficient boronic acids.[9] Action: Switch to a milder base. A sequence to try would be K₂CO₃ -> K₃PO₄ -> Cs₂CO₃ -> KF.[2][8] |
| Reaction Temperature Too High | Elevated temperatures accelerate all reactions, including the undesired protodeboronation.[8] Action: Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of 100 °C). This requires a highly active catalyst that can function efficiently at milder temperatures.[3] |
| Catalyst Activation is Too Slow | If the generation of the active Pd(0) catalyst is slow, the boronic acid is exposed to basic conditions for an extended period before coupling can begin, leading to its decomposition.[3] Action: Use a modern precatalyst (e.g., XPhos Pd G3) designed for rapid, low-temperature activation. This allows the catalytic cycle to begin quickly, "trapping" the boronic acid in the productive pathway before it can decompose.[3][12] |
| Boronic Acid Instability | The inherent instability of the free boronic acid is the root cause.[3] Action: Protect the boronic acid. Convert it to its corresponding pinacol ester (Bpin) or trifluoroborate salt. These derivatives are more stable to the reaction conditions and hydrolyze in situ to slowly release the boronic acid, keeping its concentration low and minimizing side reactions.[8][10] |
Troubleshooting Workflow Diagram
The following diagram provides a logical decision-making process for troubleshooting failed or low-yielding reactions.
Caption: A step-by-step workflow for diagnosing and solving low-yield couplings.
Recommended Starting Protocols
These protocols provide a robust starting point for your experiments. Optimization of temperature, concentration, and reaction time may be necessary for your specific coupling partner.
Protocol 1: General Coupling with an Aryl Bromide
This protocol uses a modern Buchwald-type catalyst system that is effective for many aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
XPhos Pd G3 (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv.)
-
1,4-Dioxane and Water (degassed, e.g., 10:1 ratio)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).[4]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (e.g., 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M relative to the aryl bromide.[4]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (start with 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps rationalize the experimental choices. The exclusion of oxygen is critical to maintain the palladium in its active Pd(0) oxidation state.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- Benchchem Technical Support. (2025). Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem.
- Benchchem Technical Support. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Cammidge, A. N., et al. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
- Cammidge, A. N., et al. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Benchchem Technical Support. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Glass, S., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. Retrieved from [Link]
-
Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. Reddit. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Korenaga, T., et al. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF. Retrieved from [Link]
- Benchchem Technical Support. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Benchchem.
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]
- Benchchem Technical Support. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit. Retrieved from [Link]
-
Wang, Y., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Retrieved from [Link]
- Benchchem Technical Support. (2025). 2,5-Difluorophenylboronic Acid: A Technical Guide to Stability and Storage. Benchchem.
-
ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. ResearchGate. Retrieved from [Link]
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- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
How to prevent protodeboronation of 5-Bromo-2,3-difluorophenylboronic acid
A Senior Application Scientist's Guide to Preventing Protodeboronation
Welcome to the Technical Support Center for 5-Bromo-2,3-difluorophenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive reagent. As a polyfluorinated, electron-deficient arylboronic acid, it is particularly susceptible to protodeboronation—the undesired cleavage of the C–B bond—which can lead to failed reactions, low yields, and purification challenges.
This guide provides in-depth, field-proven insights to help you understand, troubleshoot, and, most importantly, prevent this common side reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and inherent stability of this compound.
Q1: Why is this compound so prone to protodeboronation?
A1: The susceptibility arises from its electronic structure. The two fluorine atoms are strongly electron-withdrawing, which increases the Lewis acidity of the boron center and polarizes the carbon-boron bond. Under basic conditions, common in cross-coupling reactions, a hydroxyl anion attacks the boron to form a more reactive boronate species ([ArB(OH)₃]⁻). For highly electron-deficient systems like this one, this increased negative charge on the boron atom weakens the C–B bond, making the aryl ring susceptible to protonolysis by a proton source (like water) in the reaction mixture.[1][2][3]
Q2: What are the best practices for storing this reagent to ensure its longevity?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Keep refrigerated (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to protect from moisture and oxygen.
-
Container: Use a tightly sealed container.
-
Light: Protect from direct light.
Long-term exposure to atmospheric moisture can lead to the formation of boroxines (anhydrides), and more critically, can provide a source of water for protodeboronation upon dissolution.
Q3: Can I visually assess the quality of my this compound?
A3: The compound should be an off-white to light beige solid. While a visual check is a useful first step, it cannot quantify the extent of protodeboronation. The byproduct of protodeboronation, 1-bromo-2,3-difluorobenzene, may not be visually distinct. For a definitive quality check, we recommend analytical techniques such as ¹H NMR or ¹⁹F NMR spectroscopy to detect and quantify the presence of this impurity.
Q4: Is it better to use the corresponding boronic ester (e.g., pinacol ester) to avoid this issue?
A4: In many cases, yes. Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can significantly enhance stability.[2][3] These esters act as "slow-release" sources of the boronic acid under reaction conditions, maintaining a low steady-state concentration of the sensitive free boronic acid and thus suppressing the rate of protodeboronation.[3] However, the hydrolysis of the ester to the active boronic acid is a critical step, and if this is slower than the desired catalytic cycle, it can also lead to sluggish reactions.
Part 2: Troubleshooting Guide - Preventing Protodeboronation in Reactions
This section provides a structured, problem-and-solution guide for mitigating protodeboronation during experimental work, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Significant formation of 1-bromo-2,3-difluorobenzene byproduct is observed.
This is the classic signature of protodeboronation. The troubleshooting workflow below outlines the key parameters to investigate and optimize.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing protodeboronation.
Q: Which base should I choose? My current base seems too harsh.
A: The choice of base is critical. Strong aqueous bases (like NaOH or KOH) at elevated temperatures create a high concentration of the reactive boronate anion, accelerating protodeboronation.
-
Recommendation: Switch to a weaker, non-hydroxide base. Finely powdered, anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[4][5] These bases are strong enough to facilitate the catalytic cycle but minimize the concentration of free hydroxide ions. Cesium carbonate (Cs₂CO₃) is also effective but more expensive.
-
Causality: The goal is to find a base that promotes the transmetalation step of the Suzuki-Miyaura cycle faster than the rate of protodeboronation. K₃PO₄ is often cited as a superior base for sensitive boronic acids.[5]
Q: Could my solvent be the problem?
A: Absolutely. Protic solvents, especially water and alcohols, are proton sources that directly participate in protodeboronation. While a small amount of water is often necessary to dissolve the base and facilitate the formation of the active palladium-hydroxo species, excess water is detrimental.
-
Recommendation: Use anhydrous, degassed solvents. Aprotic solvents like 1,4-dioxane , toluene , or tetrahydrofuran (THF) are preferred.[5][6] If a co-solvent is needed for the base, use a minimal amount of degassed water (e.g., a 10:1 or 20:1 organic:water ratio).
-
Causality: By minimizing the primary proton source (water), you directly inhibit the protonolysis step of the degradation pathway. Degassing the solvent is also crucial to prevent oxygen from degrading the palladium catalyst, which would slow the desired reaction and allow more time for the side reaction to occur.
Q: My reaction is running at 100 °C. Is this too high?
A: High temperatures accelerate all reactions, including undesired protodeboronation. For electron-deficient arylboronic acids, it is crucial to run the reaction at the lowest temperature that allows for an efficient rate of cross-coupling.
-
Recommendation: Attempt the reaction at a lower temperature. Modern palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly active and can often facilitate coupling at room temperature or with mild heating (40-80 °C).[6]
-
Causality: The rate of the desired cross-coupling reaction should ideally be much faster than the rate of protodeboronation. A highly active catalyst allows you to achieve this separation in rates at a lower temperature, tipping the kinetic balance in favor of the product.
Q: How can I speed up my cross-coupling reaction to outcompete the protodeboronation?
A: This is the core of the kinetic challenge. The goal is to make the Suzuki-Miyaura catalytic cycle turn over much more rapidly than the protodeboronation pathway.
-
Recommendation: Employ a modern palladium precatalyst system. Buchwald or Fu-type palladacycle precatalysts (e.g., XPhos-Pd-G3) paired with bulky, electron-rich phosphine ligands are designed for high activity with challenging substrates.[6] Increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) can also accelerate the productive cycle.
-
Causality: These advanced catalyst systems promote a very fast rate of oxidative addition and reductive elimination, the key steps in the productive cycle. By ensuring the boronic acid is consumed quickly in the desired reaction, there is simply less time for it to decompose.
| Parameter | Standard Condition | Recommended Optimization for High-Risk Substrate | Rationale |
| Base | Na₂CO₃, KOH | K₃PO₄, Cs₂CO₃ (anhydrous) | Weaker, non-hydroxide base minimizes boronate formation rate. |
| Solvent | Toluene/Ethanol/H₂O | Dioxane, THF, or Toluene (anhydrous, degassed) | Reduces the concentration of the proton source required for C-B bond cleavage. |
| Temperature | 80-110 °C | Room Temperature to 60 °C | Slows the rate of protodeboronation relative to the desired coupling. |
| Catalyst | Pd(PPh₃)₄ | Buchwald (e.g., XPhos-Pd-G3) or Fu (e.g., PEPPSI) Precatalysts | High-activity catalysts accelerate the productive cycle to outcompete degradation. |
Part 3: Experimental Protocols
The following is a recommended starting protocol for a Suzuki-Miyaura coupling reaction with this compound. It is based on conditions known to be effective for challenging, electron-deficient arylboronic acids. Note: This protocol should be considered a starting point and may require optimization for your specific coupling partner.
Recommended Starting Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for unstable and electron-deficient boronic acids.[5][6]
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous, degassed (4 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.5 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and anhydrous K₃PO₄ (2.0 mmol).
-
Inerting: Seal the Schlenk tube, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen- and moisture-free environment.
-
Solvent Addition: Add the degassed, anhydrous 1,4-dioxane (4 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour. If no reaction is observed (monitored by TLC or LC-MS), slowly heat the mixture to 40-60 °C.
-
Monitoring: Monitor the reaction progress every 1-2 hours. The reaction should ideally be complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanism of Protodeboronation
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 4. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Common side reactions with 5-Bromo-2,3-difluorophenylboronic acid and their prevention
Welcome to the technical support center for 5-Bromo-2,3-difluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: Like many arylboronic acids, this compound is susceptible to a few key degradation pathways. The most significant are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-bromo-2,3-difluorobenzene as a byproduct.[1] This side reaction is often promoted by aqueous basic conditions and elevated temperatures. The electron-withdrawing nature of the two fluorine atoms can make this particular boronic acid more prone to protodeboronation compared to non-fluorinated analogs.[2]
-
Formation of Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers called boroxines. This is a reversible process, and the presence of water can shift the equilibrium back towards the boronic acid. However, the formation of boroxines can complicate reaction stoichiometry and handling.
-
Oxidative Degradation: While less common under inert reaction conditions, oxidative pathways can lead to byproduct formation.
Q2: How do the fluorine substituents on the phenyl ring affect the reactivity of this compound?
A2: The two fluorine atoms have a significant impact on the electronic properties of the molecule, which in turn affects its reactivity:
-
Increased Lewis Acidity: The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center. This can influence its interaction with bases and the palladium catalyst in cross-coupling reactions.[2]
-
Susceptibility to Nucleophilic Attack: The electron-deficient nature of the aromatic ring can make it more susceptible to nucleophilic attack, which can be a factor in some degradation pathways.
-
Altered Reactivity in Cross-Coupling: While the electron-withdrawing groups can sometimes lead to slower reaction rates in Suzuki couplings, they can also be beneficial in other contexts. The specific electronic and steric environment created by the 2,3-difluoro substitution pattern will influence the choice of optimal catalyst, ligand, and base.
Q3: What are the general recommendations for storing this compound?
A3: To ensure the longevity and purity of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. Long-term storage in a refrigerator or freezer is ideal. Avoid exposure to moisture and atmospheric oxygen to minimize protodeboronation and oxidative degradation.
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This section addresses common problems encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Problem 1: Low or No Yield of the Desired Product
Q: I am observing very low or no conversion of my starting materials. What are the likely causes and how can I improve the yield?
A: Low or no yield in a Suzuki coupling with an electron-deficient boronic acid like this compound can stem from several factors. The following decision tree can help diagnose the issue:
Troubleshooting Decision Tree for Low Yield
Detailed Causality and Solutions:
-
Catalyst Inactivation: The active Pd(0) species is prone to oxidation. Ensure your palladium source and ligand are of high quality and handled under an inert atmosphere. For challenging couplings, consider using more robust pre-catalysts like those incorporating bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
-
Reagent Degradation: As discussed, this compound can undergo protodeboronation. It is advisable to check the purity of the boronic acid by NMR before use. Similarly, ensure the aryl halide coupling partner is pure.
-
Suboptimal Reaction Conditions:
-
Base: The choice of base is critical. For electron-deficient boronic acids, stronger bases like NaOH or KOH can accelerate protodeboronation. Milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often more suitable.[3] A base screening is highly recommended for optimization.
-
Solvent: Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. Rigorous degassing of the solvent to remove oxygen is crucial to prevent both catalyst deactivation and homocoupling of the boronic acid.
-
Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate decomposition pathways. Try to find the minimum temperature required for efficient coupling.
-
Problem 2: Significant Formation of Homocoupled Byproduct
Q: I am observing a significant amount of the homocoupled product of this compound in my reaction mixture. How can I prevent this?
A: Homocoupling of the boronic acid is a common side reaction, especially with electron-deficient substrates.[4] It is often promoted by the presence of oxygen and Pd(II) species.
Strategies to Minimize Homocoupling:
| Strategy | Rationale |
| Rigorous Exclusion of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can participate in a catalytic cycle that leads to homocoupling. Degas all solvents thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a strict inert atmosphere throughout the reaction. |
| Use of a Pd(0) Source | If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), it must be reduced in situ to Pd(0). This reduction can sometimes be accompanied by the homocoupling of the boronic acid. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can circumvent this issue. |
| Appropriate Ligand Selection | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the desired cross-coupling pathway and sterically hinder the formation of the diarylpalladium intermediate that leads to homocoupling. |
| Controlled Addition of Boronic Acid | In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction. |
Problem 3: Protodeboronation is the Major Side Reaction
Q: My main byproduct is 1-bromo-2,3-difluorobenzene, indicating significant protodeboronation. What are the best ways to suppress this?
A: Protodeboronation is a significant challenge with electron-deficient arylboronic acids.[2] The following workflow can help mitigate this issue:
Workflow for Mitigating Protodeboronation
Key Considerations:
-
pH Control: Protodeboronation is often base-catalyzed. Using weaker bases like K₃PO₄ or even fluoride sources like CsF can be beneficial. It is crucial to avoid strongly basic aqueous conditions.
-
Water Content: While a small amount of water can be beneficial for the transmetalation step in some Suzuki couplings, excess water can promote protodeboronation. Using anhydrous solvents or carefully controlling the amount of water is recommended.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation. Aim for reaction conditions that allow for a complete reaction in the shortest possible time at the lowest possible temperature.
-
"Slow Release" Strategies: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can be a very effective strategy.[1] These derivatives are more stable under the reaction conditions and slowly release the active boronic acid, keeping its instantaneous concentration low and thus minimizing protodeboronation.[1]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
Solvent: 1,4-Dioxane and water (e.g., 10:1 v/v)
-
Anhydrous sodium sulfate
-
Ethyl acetate for extraction
-
Brine solution
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (2.0 equiv.), and the palladium pre-catalyst (2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of the Crude Product
Aqueous Work-up and Extraction:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then a saturated brine solution. This will remove the majority of inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Flash Column Chromatography:
-
The crude product obtained after work-up can be purified by flash column chromatography on silica gel.
-
A solvent system of increasing polarity, typically starting with hexanes and gradually adding ethyl acetate, is commonly used to elute the desired biaryl product.
-
The fractions should be monitored by TLC to identify and combine those containing the pure product.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.
- BenchChem. Technical Support Center: Managing Protodeborylation in Suzuki Reactions. (Accessed January 5, 2026).
- BenchChem.
- Protodeboron
- Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. J. Am. Chem. Soc.2011, 133, 2116–2119.
- Billingsley, K. L.; Buchwald, S. L. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridylboronic acids and 2-pyridyl MIDA boronates. Angew. Chem. Int. Ed.2008, 47, 4695–4698.
- Zarzeczańska, D.; Adamczyk-Woźniak, A.; Sporzyński, A. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Eur. J. Inorg. Chem.2017, 2017, 4493–4498.
- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. (Accessed January 5, 2026).
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
- A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid - Benchchem. (Accessed January 5, 2026).
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.2010, 132, 14073–14075.
- Suzuki reaction - Wikipedia. (Accessed January 5, 2026).
- The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. (Accessed January 5, 2026).
- How does fluorinated boronic acids influences the Suzuki coupling reactions?
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Org. Biomol. Chem.2019, 17, 8153-8157.
- Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Med. Chem. Lett.2020, 11, 1640–1647.
- Screening of different bases for Suzuki coupling a - ResearchG
- Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. J. Org. Chem.2012, 77, 8354–8363.
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid - Benchchem. (Accessed January 5, 2026).
- Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angew. Chem. Int. Ed.2010, 49, 5156–5160.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (Accessed January 5, 2026).
- CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. J. Org. Chem.2015, 80, 7470–7477.
- Product Class 13: Biaryls. In Science of Synthesis; 2009.
- The Suzuki Reaction - Andrew G Myers Research Group. (Accessed January 5, 2026).
- Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride - University of Edinburgh Research Explorer. (Accessed January 5, 2026).
- Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Bull. Korean Chem. Soc.2007, 28, 2023-2025.
- How to prevent metal catalysed homocoupling reaction of boronic acids?
- Screening of palladium catalysts for the Suzuki coupling of...
- Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid - Benchchem. (Accessed January 5, 2026).
- Synthesis of biaryls - ZLibrary. (Accessed January 5, 2026).
- 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules2022, 27, 4648.
Sources
Technical Support Center: Purification of Crude Products from 5-Bromo-2,3-difluorophenylboronic acid Reactions
Welcome to the technical support center for purification strategies involving reactions with 5-Bromo-2,3-difluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of crude products from reactions utilizing this versatile reagent.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude product after a Suzuki-Miyaura coupling reaction with this compound?
A1: Typical impurities in a Suzuki-Miyaura coupling reaction include unreacted starting materials (both the boronic acid and your coupling partner), homocoupling products of the boronic acid, residual palladium catalyst and ligands, and inorganic salts from the base used in the reaction.[1] The electron-deficient nature of this compound can sometimes make the reaction sluggish, potentially leading to a higher proportion of unreacted starting materials.[2]
Q2: Why does my purification by silica gel column chromatography give poor separation or low yield?
A2: Boronic acids and their derivatives can be challenging to purify via silica gel chromatography.[3] They have a tendency to streak or irreversibly bind to the silica, especially if the silica is acidic.[4] This can lead to poor separation and significant loss of product on the column. Additionally, the polarity of your desired product and the impurities might be very similar, making separation difficult with standard solvent systems.
Q3: Is recrystallization a viable option for purifying my product?
A3: Recrystallization can be a highly effective method for purifying solid products, provided a suitable solvent or solvent system can be identified.[5][6] The key is to find a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures.[7] For products derived from this compound, which are often crystalline solids, recrystallization is a preferred method for achieving high purity on a larger scale.[8]
Q4: I see a significant amount of a byproduct that appears to be the debrominated-deboronated starting material. What is happening?
A4: This is likely due to protodeboronation and/or hydrodehalogenation side reactions. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be a significant side reaction for some arylboronic acids, especially under basic conditions.[9][10] Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, can also occur under certain catalytic conditions.
Q5: How can I remove residual palladium catalyst from my final product?
A5: Residual palladium can often be removed by treating the crude product with a scavenger resin, such as one containing thiol groups, which can chelate the palladium.[11] Alternatively, filtration through a pad of celite or silica gel can sometimes help reduce the amount of catalyst.[12] In some cases, multiple purification steps, such as a combination of column chromatography and recrystallization, may be necessary to achieve the desired level of purity.
II. Troubleshooting Guide
This section provides a more in-depth look at specific issues you may encounter and offers step-by-step guidance for resolving them.
Issue 1: Persistent Boronic Acid Impurities in the Purified Product
Symptoms:
-
NMR or LC-MS analysis of the purified product shows the presence of unreacted this compound or its boroxine anhydride.
-
Difficulty in achieving high purity (>98%) even after multiple purification attempts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The Suzuki coupling may not have gone to completion, leaving unreacted boronic acid. Electron-deficient boronic acids can be less reactive.[13] | Drive the reaction to completion by optimizing reaction conditions (e.g., trying a different palladium catalyst/ligand system, a stronger base like K₃PO₄, or increasing the reaction temperature).[13] |
| Co-elution during Chromatography | The polarity of the boronic acid may be very similar to your product, leading to co-elution during column chromatography. | Modify the eluent system for column chromatography. Adding a small amount of a polar solvent like methanol to a dichloromethane or ethyl acetate/hexane system can sometimes improve separation. Consider using a different stationary phase, such as neutral alumina, if silica is problematic.[5] |
| Ineffective Aqueous Workup | A simple aqueous wash may not be sufficient to remove all of the boronic acid, which has some organic solubility. | Perform a basic aqueous wash (e.g., with 1-2 M NaOH solution) to convert the boronic acid into its more water-soluble boronate salt. This will pull the boronic acid into the aqueous layer, which can then be separated from the organic layer containing your product. Remember to neutralize the aqueous layer before disposal. |
| Formation of Boroxine | Boronic acids can dehydrate to form cyclic trimers called boroxines, which are less polar and may behave differently during purification.[8] | During the workup, ensure sufficient water is present to hydrolyze any boroxine back to the boronic acid, which can then be removed by a basic wash. |
Issue 2: Low Recovery Yield After Purification
Symptoms:
-
The final isolated mass of the purified product is significantly lower than theoretically expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Product Loss on Silica Gel | As mentioned, boronic acids and polar products can irreversibly adsorb to silica gel.[4] | If your product is polar, minimize the amount of silica gel used or consider alternative purification methods like recrystallization or preparative HPLC.[3] |
| "Oiling Out" During Recrystallization | The product comes out of solution as a liquid instead of forming crystals, often trapping impurities.[6] | Re-heat the solution and add a small amount of additional solvent to ensure the compound remains dissolved until the solution has cooled further. A slower cooling rate can also help prevent this issue.[6] |
| Suboptimal Recrystallization Solvent | The chosen solvent may be too good, keeping the product dissolved even at low temperatures. | To maximize yield during recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled, perhaps in an ice bath, to induce maximum crystallization.[6] |
| Product Degradation | The purification conditions (e.g., acidic silica gel, prolonged heating during recrystallization) may be causing decomposition of your product. | Use neutral or deactivated silica gel for chromatography. For recrystallization, avoid prolonged heating by dissolving the compound quickly in the hot solvent. |
Workflow for Selecting a Purification Strategy
The following diagram illustrates a decision-making process for choosing the most appropriate purification method for your crude product.
Caption: Decision tree for purification strategy selection.
III. Detailed Experimental Protocols
Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
This protocol is designed to remove unreacted this compound and other acidic impurities from the crude organic product.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.[13]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 1 M NaOH solution. Shake the funnel gently at first to avoid emulsion formation, then more vigorously.
-
Separate the aqueous layer. Repeat the wash with 1 M NaOH solution one more time.
-
Wash the organic layer sequentially with water and then with brine to remove residual base and water.[14]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[8]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now depleted of acidic impurities.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for purifying a solid crude product. The choice of solvent is critical and may require some screening.
Materials:
-
Crude solid product
-
A suitable recrystallization solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (hot plate or oil bath)
-
Büchner funnel and filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.[6]
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[6]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.[14]
Protocol 3: Purification by Flash Column Chromatography
This protocol is for the purification of oily or non-crystalline products, or for solids that are difficult to recrystallize.
Materials:
-
Crude product
-
Silica gel (or neutral alumina)
-
Appropriate eluent (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column and accessories
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial eluent solvent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel (dry loading).[12]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[12]
IV. References
-
Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Retrieved from [Link]
-
WordPress.com. (n.d.). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. Retrieved from [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved from [Link]
-
ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Google Patents. (n.d.). US20140330008A1 - Process for the preparation of boronic acid intermediates. Retrieved from
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
LookChem. (n.d.). Cas 156545-07-2,3,5-Difluorophenylboronic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling with 5-Bromo-2,3-difluorophenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2,3-difluorophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on minimizing the formation of homocoupling byproducts.
Section 1: Troubleshooting Guide - Minimizing Homocoupling Byproducts
Homocoupling of the boronic acid is a prevalent side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl byproduct. This not only reduces the yield of the desired product but also introduces purification challenges. This guide provides a systematic approach to diagnosing and mitigating this issue.
Issue 1: Significant Formation of 2,2',3,3'-tetrafluorobiphenyl Byproduct
Observation: You are observing a significant amount of the homocoupled product of this compound in your reaction mixture, confirmed by analytical techniques such as LC-MS or NMR.
Root Cause Analysis and Solutions:
The formation of homocoupling byproducts in Suzuki-Miyaura reactions is often linked to the presence of dissolved oxygen and the palladium catalyst's oxidation state.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[1][3][4] Additionally, if a Pd(II) precatalyst is used, it can directly react with the boronic acid, leading to homocoupling before its reduction to the catalytically active Pd(0).[1][3][5]
For electron-deficient arylboronic acids, such as this compound, the propensity for homocoupling can be more pronounced.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Actionable Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. A common and effective method is to subject the solvent to several cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). Alternatively, bubble an inert gas through the solvent for 20-30 minutes prior to use.[5] Maintaining a positive pressure of inert gas throughout the reaction is crucial.[2][5] | This minimizes the oxidation of the active Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway.[1][3][4] |
| Use of a Pd(II) Precatalyst | While Pd(II) precatalysts are common, their reduction to the active Pd(0) species can sometimes initiate homocoupling.[1] Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. If using a Pd(II) source, the addition of a mild reducing agent can be beneficial.[8] | This minimizes the concentration of Pd(II) available to participate in the homocoupling of the boronic acid.[5] |
| Inappropriate Ligand Choice | The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient substrates, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often beneficial.[9] | These ligands promote the reductive elimination step, which is the final step in the desired cross-coupling catalytic cycle. A faster reductive elimination reduces the lifetime of the diorganopalladium(II) intermediate, thereby decreasing the likelihood of side reactions like homocoupling.[3] |
| Suboptimal Base and Solvent | The choice of base and solvent system can influence the rate of transmetalation and the overall reaction kinetics. Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or NaOMe, which can promote side reactions. A combination of an organic solvent (e.g., dioxane, toluene) and water is often used, as water can facilitate the transmetalation step.[10] | Optimizing the base and solvent can enhance the rate of the desired cross-coupling reaction relative to the competing homocoupling pathway. The base activates the boronic acid for transmetalation.[11] |
Issue 2: Low Yield of the Desired Cross-Coupled Product Despite Low Homocoupling
Observation: You have successfully minimized homocoupling, but the yield of your desired product is still low.
Root Cause Analysis and Solutions:
Low yields can stem from several factors beyond homocoupling, including incomplete reaction, degradation of the boronic acid (protodeboronation), or catalyst deactivation.
Recommended Actions:
-
Monitor Reaction Progress: Use TLC, GC, or LC-MS to monitor the reaction progress and ensure it has gone to completion. If the reaction stalls, it could indicate catalyst deactivation.
-
Consider Boronic Ester Derivatives: this compound, being electron-deficient, can be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures.[12] Using a more stable boronic ester derivative, such as a pinacol ester, can mitigate this issue.[1]
-
Catalyst Loading: While minimizing catalyst loading is desirable, insufficient catalyst can lead to incomplete conversion. A typical starting point is 1-2 mol % of the palladium precursor.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and increased side reactions. The optimal temperature should be determined experimentally, often in the range of 80-110 °C.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of homocoupling in Suzuki-Miyaura reactions?
A1: The most commonly accepted mechanism for homocoupling involves the reaction of the boronic acid with a Pd(II) species.[1][2] This can occur in two primary scenarios:
-
Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[1][4]
-
Use of Pd(II) Precatalysts: When a Pd(II) salt is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled product as it is being reduced to the catalytically active Pd(0) state.[1][3]
Caption: Competing Suzuki-Miyaura and Homocoupling pathways.
Q2: Why are electron-deficient boronic acids like this compound more prone to certain side reactions?
A2: The electron-withdrawing fluorine atoms on the phenyl ring of this compound make the boron atom more electrophilic. This can have several consequences:
-
Increased Susceptibility to Protodeboronation: The C-B bond is more polarized and thus more susceptible to cleavage by protons, a process known as protodeboronation.[12] This is an undesired side reaction that consumes the boronic acid.
-
Potential for Faster Transmetalation: While seemingly beneficial, a highly reactive boronic acid can sometimes lead to a higher propensity for side reactions like homocoupling if other reaction parameters are not optimized.[6][7]
Q3: Can the choice of the halide on the coupling partner affect homocoupling?
A3: Yes, the reactivity of the organic halide (the electrophile) plays a role. The general order of reactivity is I > Br > OTf >> Cl. If a very reactive halide (e.g., an iodide) is used, the oxidative addition step is typically very fast. This can help to keep the concentration of the active Pd(0) catalyst low, potentially reducing the likelihood of its oxidation to Pd(II) and subsequent involvement in homocoupling. Conversely, with a less reactive halide (e.g., a chloride), the oxidative addition is slower, which might allow more time for competing side reactions.
Q4: Are there any general-purpose, robust conditions you would recommend as a starting point for this specific boronic acid?
A4: While every reaction requires specific optimization, a good starting point for the Suzuki-Miyaura coupling of this compound would be:
-
Palladium Source: Pd₂(dba)₃ (1-2 mol %)
-
Ligand: SPhos (2-4 mol %)
-
Base: K₃PO₄ (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)
-
Temperature: 90-100 °C
-
Atmosphere: Rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen).
This combination of a Pd(0) source, a bulky electron-rich ligand, and a moderately strong base in a mixed aqueous/organic solvent system provides a robust starting point for minimizing homocoupling and achieving good yields with this electron-deficient boronic acid.
Section 3: Experimental Protocol - General Procedure for Minimizing Homocoupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, incorporating best practices to minimize homocoupling.
Materials:
-
This compound
-
Aryl bromide
-
Pd₂(dba)₃
-
SPhos
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
Procedure:
-
Degassing of Solvents: Degas the 1,4-dioxane and deionized water separately by bubbling argon or nitrogen through them for at least 30 minutes.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and finely ground K₃PO₄ (3.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst Preparation: In a separate, dry vial under an inert atmosphere, weigh out Pd₂(dba)₃ (0.01 equivalents) and SPhos (0.02 equivalents). Add a small amount of degassed 1,4-dioxane to dissolve the catalyst and ligand.
-
Solvent Addition: To the Schlenk flask containing the reagents, add the degassed 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe.
-
Catalyst Addition: Transfer the prepared catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
-
Buchwald, S. L., & Wolfe, J. P. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 42(44), 5443–5446. [Link]
-
Catalysis Science & Technology. Aerobic homocoupling of arylboronic acids using Cu-doped amorphous zirconia: impact of catalyst amorphousness on reaction efficiency. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
-
National Institutes of Health. Cu(ii)–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free and visible light conditions. [Link]
-
PubMed. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. [Link]
-
Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory | The Journal of Physical Chemistry A. [Link]
-
ACS Publications. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex | Journal of the American Chemical Society. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. catalysis-consulting.com [catalysis-consulting.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Selection for 5-Bromo-2,3-difluorophenylboronic Acid Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and troubleshooting strategies for optimizing the reactivity of 5-Bromo-2,3-difluorophenylboronic acid in cross-coupling reactions, with a primary focus on solvent selection.
The strategic placement of fluorine atoms in pharmaceutical candidates often enhances metabolic stability and binding affinity.[1] this compound is a valuable building block for introducing this difluorophenyl motif. However, its electron-deficient nature presents unique challenges in reactions like the Suzuki-Miyaura cross-coupling. This guide will help you navigate these challenges to achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the initial troubleshooting steps?
Low yields in Suzuki-Miyaura couplings, especially with electron-deficient boronic acids, can often be attributed to a few critical factors.[2] A systematic evaluation of your reaction components and conditions is the first step.
Initial Checks:
-
Reagent Quality:
-
Boronic Acid Stability: this compound, being an electron-deficient arylboronic acid, is particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3] Ensure you are using a fresh, high-purity reagent.
-
Aryl Halide Reactivity: The reactivity of the coupling partner is crucial. The general trend for aryl halides is I > Br > OTf >> Cl.[2] Couplings involving aryl chlorides are more challenging and may necessitate specialized, highly active catalyst systems.[2]
-
-
Catalyst and Ligand Integrity:
-
Solvent and Base Purity:
-
The use of anhydrous and thoroughly degassed solvents is critical, as oxygen can deactivate the Pd(0) catalyst.[2] Ensure your base is also of high purity.
-
-
Reaction Conditions:
Q2: I suspect protodeboronation is the primary cause of my low yield. How can I select a solvent to minimize this side reaction?
Protodeboronation is a significant challenge with electron-deficient boronic acids like this compound.[3][5] Solvent choice plays a pivotal role in mitigating this undesired pathway.
Understanding Protodeboronation: This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond.[3] It can be catalyzed by both acid and base.[3] In the context of Suzuki-Miyaura coupling, which is typically run under basic conditions, the base-catalyzed pathway is of primary concern.[5]
Solvent Selection Strategy to Minimize Protodeboronation:
-
Aprotic Solvents are Generally Preferred: Protic solvents, such as water and alcohols, can act as a proton source, facilitating protodeboronation.[3] Therefore, aprotic solvents are often a better choice.
-
The Role of Water as a Co-solvent: While seemingly counterintuitive, a small amount of water is often added to organic solvents in Suzuki reactions.[4] It can help to dissolve the inorganic base and activate the boronic acid. However, for a substrate prone to protodeboronation, the amount of water should be minimized and carefully optimized. A common starting point is a ratio of organic solvent to water of around 10:1.[6]
-
Polar Aprotic Solvents: Solvents like DMF, DMAc, and NMP can be used, but their impact on selectivity and side reactions should be considered.[4][7]
Visualizing the Solvent's Role in Protodeboronation:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aqueous Workup for 5-Bromo-2,3-difluorophenylboronic Acid Reactions
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in chemical syntheses involving 5-Bromo-2,3-difluorophenylboronic acid, with a specific focus on post-reaction aqueous workup procedures. The unique electronic properties conferred by the bromine and two fluorine atoms on this reagent necessitate carefully considered purification strategies to ensure high product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the standard aqueous workup procedure for a Suzuki-Miyaura coupling reaction using this compound?
A standard workup aims to separate the desired biaryl product from unreacted starting materials, the palladium catalyst, inorganic salts, and reaction byproducts. The general workflow involves quenching the reaction, partitioning the mixture between an organic solvent and water, washing the organic layer to remove impurities, drying, and concentrating.
A typical procedure is as follows:
-
Cooling & Quenching: Once the reaction is complete (monitored by TLC, LC-MS, or GC-MS), cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Filtration (Optional but Recommended): Dilute the quenched mixture with the chosen extraction solvent (e.g., ethyl acetate, DCM). Filter this suspension through a pad of Celite® to remove the bulk of the precipitated palladium catalyst and inorganic salts.[1][2] This step is highly effective for initial catalyst removal.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. If the phases are not distinct, add more organic solvent and/or brine to facilitate separation. Separate the organic layer. Extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.[3]
-
Washing the Organic Layer: Combine the organic extracts and wash sequentially with:
-
Aqueous Base (e.g., 1M NaOH or K₂CO₃): This is a critical step to remove unreacted this compound. The basic solution deprotonates the acidic boronic acid to form its water-soluble boronate salt, which partitions into the aqueous layer.[4][5]
-
Water: To wash away the excess base.
-
Brine (Saturated NaCl solution): To remove residual water from the organic layer and break up any emulsions.
-
-
Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter to remove the desiccant, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified (e.g., by column chromatography or recrystallization).
Q2: Why is a basic wash essential for removing unreacted this compound?
The boronic acid functional group, -B(OH)₂, is a Lewis acid and a weak Brønsted acid. It exists in equilibrium with its corresponding boronate anion, -B(OH)₃⁻, in the presence of a base.[6] This anionic species is highly polar and therefore soluble in the aqueous phase, while the desired coupled product is typically non-polar and remains in the organic solvent. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring of this compound increases its acidity compared to non-fluorinated phenylboronic acids, making this basic extraction particularly efficient.
Q3: What are the common byproducts in these reactions, and how does the workup address them?
The two most common byproducts are the homocoupled biaryl (from two molecules of the boronic acid coupling) and the protodeboronated arene (where the -B(OH)₂ group is replaced by -H).
-
Homocoupling Product (BrF₂C₆H₂-C₆H₂F₂Br): This byproduct often forms when oxygen is present in the reaction, which can interfere with the catalytic cycle.[7][8][9] The homocoupled product is typically non-polar and will remain in the organic layer with the desired product. Its removal usually requires purification by column chromatography or recrystallization.
-
Protodeboronation Product (1-Bromo-2,3-difluorobenzene): This occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex, cleaving the C-B bond.[7][10] This side reaction can be exacerbated by strong bases or prolonged reaction times at high temperatures.[7][11] This byproduct is also organic-soluble and must be separated from the final product during purification.
The aqueous workup itself does not separate these byproducts from the desired product; its primary role is to remove water-soluble impurities like the boronic acid and inorganic salts.
Troubleshooting Guide
Problem: After a standard basic wash, my product is still contaminated with unreacted boronic acid.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base | The amount or concentration of the basic solution was not enough to deprotonate all of the excess boronic acid. | Perform a second or third wash with a fresh 1-2 M aqueous solution of NaOH or K₂CO₃.[4] Ensure vigorous shaking in the separatory funnel for adequate mixing. |
| Inefficient Extraction | A single wash was not sufficient, or the partitioning was poor. | Increase the volume of the aqueous base used for washing. After separating the layers, re-extract the organic phase with a fresh portion of the basic solution. |
| Product is Acidic | If your desired product also contains an acidic functional group (e.g., a phenol or carboxylic acid), it will also be extracted into the basic aqueous layer. | In this case, a basic wash is not suitable. After the initial workup, acidify the aqueous layer to re-protonate your product and extract it back into an organic solvent. Alternatively, rely on other purification methods like column chromatography or use a scavenger resin specifically designed to bind boronic acids.[12] |
Problem: The crude product has a dark black/grey color, indicating palladium contamination.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Filtration | Palladium (often as Pd(0) black) was not fully removed by the initial filtration step or was carried through in a colloidal suspension. | 1. Repeat Celite Filtration: Re-dissolve the crude product in a suitable solvent and filter it through a fresh, tightly packed pad of Celite.[1][13] 2. Thiol Scavengers: Use a scavenger resin with thiol functional groups (e.g., SiliaMetS® Thiol) or add a solution of a thiol-containing compound (e.g., N-acetylcysteine) to the organic solution, stir, and then filter. These scavengers have a high affinity for palladium. 3. Activated Carbon: Stirring the organic solution with activated carbon can adsorb residual palladium, followed by filtration. |
| Soluble Pd Species | Some palladium complexes or nanoparticles may remain soluble in the organic phase. | Treatment with an oxidizing agent (like aqueous NaHSO₃ at elevated temperatures) can sometimes precipitate palladium for easier removal.[14] However, this must be tested carefully to ensure product stability. |
Problem: A persistent emulsion formed during the liquid-liquid extraction.
| Potential Cause | Explanation | Recommended Solution |
| Fine Particulates | Fine solid particles (e.g., residual palladium, inorganic salts) are stabilizing the interface between the organic and aqueous layers. | Filter the entire emulsified mixture through a pad of Celite. This often breaks the emulsion by removing the stabilizing solids. |
| High Concentration | The concentration of the product or impurities is too high, acting as a surfactant. | Dilute the mixture by adding more of both the organic and aqueous phases. |
| Similar Densities | The densities of the aqueous and organic layers are too close. | Add brine (saturated aqueous NaCl) to the separatory funnel. This significantly increases the density and ionic strength of the aqueous layer, forcing the separation of the organic layer. |
Experimental Protocols & Visualizations
Protocol 1: Standard Basic Aqueous Workup
-
Reaction Quenching: After cooling the reaction vessel to room temperature, add 20 mL of deionized water and stir for 5 minutes.
-
Initial Filtration: Add 30 mL of ethyl acetate (EtOAc) to the mixture. Set up a Büchner funnel with a 1-2 cm pad of Celite. Wet the pad with EtOAc. Filter the reaction mixture through the Celite pad under vacuum, collecting the filtrate. Wash the Celite pad with an additional 10-15 mL of EtOAc to ensure all product is recovered.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Add 20 mL of 1 M NaOH solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure. Allow the layers to separate.
-
Extraction: Drain the lower aqueous layer. Wash the remaining organic layer sequentially with:
-
20 mL of deionized water.
-
20 mL of brine.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask containing anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Concentration: Filter the dried solution to remove the Na₂SO₄. Concentrate the filtrate using a rotary evaporator to obtain the crude product.
Workflow Diagram: Standard Aqueous Workup
Caption: Standard workflow for the aqueous workup of a Suzuki-Miyaura reaction.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common workup impurities.
References
-
Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. Scientific Research Publishing.[Link]
- Recovery and/or reuse of palladium catalyst after a suzuki coupling.
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate.[Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Semantic Scholar.[Link]
-
How to remove palladium catalyst from reaction mixture? ResearchGate.[Link]
-
Purification of boronic acids? Reddit.[Link]
-
Can I remove boronic acid using Work up process? ResearchGate.[Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.[Link]
-
Trying to remove a boronic acid in a workup. Help! Reddit.[Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate.[Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.[Link]
-
How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate.[Link]
-
Fabrication of pH-Adjusted Boronic Acid-Aptamer Conjugate for Electrochemical Analysis. PubMed.[Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.[Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI.[Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scaling-Up Syntheses with 5-Bromo-2,3-difluorophenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2,3-difluorophenylboronic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful scale-up of your chemical syntheses. Our focus is on providing practical, field-proven insights to navigate the unique challenges presented by this electron-deficient and sterically hindered building block.
Introduction: The Challenge and Opportunity of this compound
This compound is a valuable reagent in modern synthetic chemistry, particularly for the introduction of the 5-bromo-2,3-difluorophenyl moiety in the synthesis of complex molecules for pharmaceuticals and materials science. However, its electronic properties and substitution pattern present specific challenges during scale-up, primarily in the context of the Suzuki-Miyaura cross-coupling reaction. This guide will address these challenges head-on, providing you with the knowledge to develop robust and scalable processes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns when working with this compound on a larger scale.
Q1: What are the primary stability concerns with this compound, and how do I mitigate them during storage and handling?
A1: The primary stability concerns are twofold: dehydration to form the inactive trimeric anhydride (boroxine) and, more critically, protodeboronation.
-
Dehydration and Boroxine Formation: Like many boronic acids, this compound can lose water to form a cyclic boroxine. While this is often a reversible process in the presence of water during the reaction, it can affect the reagent's stoichiometry if significant dehydration has occurred during storage. To minimize this, store the material in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and under an inert atmosphere.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a significant degradation pathway for electron-deficient arylboronic acids, especially those with ortho-fluorine substituents, and is often accelerated by aqueous basic conditions and elevated temperatures.[1][2] Minimizing exposure to moisture and strong bases during storage is crucial. During the reaction, careful selection of the base and temperature is paramount to suppress this side reaction.
Q2: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives low yields. What are the likely causes?
A2: Several factors can contribute to poor reactivity with this substrate:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. Due to the electron-withdrawing nature of the fluorine atoms, a highly active catalyst system is often required. Consider using palladium precatalysts with electron-rich, bulky phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or cataCXium® A. These ligands promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strong aqueous bases can accelerate protodeboronation.[1] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide. The use of a biphasic solvent system can also help to control the concentration of the base in the organic phase.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they also significantly accelerate the rate of protodeboronation. It is a delicate balance. A thorough optimization study to find the minimum temperature required for a reasonable reaction time is highly recommended.
Q3: I am observing a significant amount of a debrominated-difluorobenzene byproduct. What is causing this?
A3: The formation of 1,2-difluorobenzene is a classic indicator of protodeboronation of your starting material. As discussed in Q1 and Q2, this is a common side reaction for electron-deficient arylboronic acids. To address this, you should:
-
Re-evaluate your base and solvent system: Consider a weaker base or a non-aqueous system if possible.
-
Lower the reaction temperature: This is often the most effective way to minimize protodeboronation.
-
Use a higher-activity catalyst: A more efficient catalyst can allow the desired coupling reaction to outcompete the protodeboronation side reaction at lower temperatures.
-
Use a slight excess of the boronic acid: Using 1.2-1.5 equivalents of the boronic acid can help to compensate for some loss to protodeboronation and drive the reaction to completion.
Troubleshooting Guide for Scale-Up
This section provides a more detailed, problem-oriented approach to issues that may arise during the scale-up process.
| Problem | Potential Root Cause(s) | Recommended Actions & Scientific Rationale |
| Reaction Exotherm and Thermal Runaway Risk | The Suzuki-Miyaura coupling can be significantly exothermic, posing a safety risk at scale.[3][4] | Action: Conduct reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).[4] Rationale: Understanding the thermal profile is critical for safe scale-up. This data allows for the design of adequate cooling capacity and control strategies, such as semi-batch addition of a limiting reagent, to manage the heat evolution and prevent a thermal runaway. |
| Incomplete Conversion at Larger Scale | Mass transfer limitations, poor mixing, or catalyst deactivation. | Action: 1. Ensure adequate agitation for the reactor size. 2. Consider a more robust catalyst/ligand system that is less prone to deactivation. 3. Degas all solvents and reagents thoroughly and maintain an inert atmosphere throughout the process. Rationale: Inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Oxygen can lead to the oxidation of phosphine ligands and the deactivation of the Pd(0) catalyst. |
| Increased Levels of Impurities (e.g., Homocoupling) | Changes in catalyst-to-substrate ratio, presence of oxygen, or inefficient heat transfer. | Action: 1. Maintain strict control over catalyst loading. 2. Implement rigorous inerting procedures. 3. Ensure uniform heating and cooling of the reactor. Rationale: Oxygen can promote the oxidative homocoupling of the boronic acid. Inconsistent heating can create hot spots, leading to thermal degradation of reagents and products. |
| Difficult Product Isolation and Purification | Co-crystallization with byproducts, residual palladium contamination. | Action: 1. Optimize the crystallization solvent system. Consider anti-solvent crystallization. 2. For palladium removal, use a scavenger resin (e.g., SiliaMetS® Thiol) or an aqueous wash with a cysteine solution after the reaction.[5] Rationale: A well-designed crystallization protocol is essential for achieving high purity on a large scale. Scavenger resins and specific aqueous washes are effective methods for reducing palladium levels to meet regulatory requirements for active pharmaceutical ingredients (APIs). |
Representative Scale-Up Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of this compound with a generic aryl bromide on a multi-kilogram scale. Note: This is a starting point and should be optimized for your specific substrates and equipment.
Materials and Equipment
-
This compound (e.g., 5.0 kg, 1.2 equiv)
-
Aryl Bromide (e.g., 1.0 equiv)
-
Palladium precatalyst (e.g., Buchwald G3-XPhos, 0.1 mol%)
-
Potassium Carbonate (K₂CO₃) (e.g., 2.5 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water (degassed)
-
Nitrogen or Argon source
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Appropriate filtration and drying equipment
Step-by-Step Procedure
-
Reactor Inerting and Charging:
-
Ensure the reactor is clean, dry, and has been thoroughly purged with nitrogen.
-
Charge the reactor with the Aryl Bromide, this compound, and Potassium Carbonate under a nitrogen blanket.
-
Add 2-MeTHF (e.g., 8-10 volumes relative to the aryl bromide).
-
-
Catalyst Addition:
-
In a separate, inerted glovebox or under a strong nitrogen stream, weigh the palladium precatalyst.
-
Add the catalyst to the reactor.
-
-
Reaction:
-
Begin agitation and add degassed water (e.g., 2-3 volumes).
-
Heat the mixture to a controlled temperature (e.g., 60-70 °C). Monitor the internal temperature closely.
-
Maintain the reaction at this temperature, monitoring for completion by HPLC or UPLC (typically 4-8 hours).
-
-
Work-up and Phase Separation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and additional 2-MeTHF.
-
Stir for 15-20 minutes, then stop the agitation and allow the layers to separate.
-
Drain the lower aqueous layer.
-
-
Aqueous Washes:
-
Wash the organic layer sequentially with a dilute brine solution.
-
-
Palladium Scavenging (if required):
-
To the organic layer, add a palladium scavenger resin and stir at a slightly elevated temperature (e.g., 40 °C) for a specified time according to the manufacturer's instructions.
-
Filter the mixture to remove the scavenger resin.
-
-
Crystallization and Isolation:
-
Concentrate the organic layer under reduced pressure.
-
Add a suitable anti-solvent (e.g., heptane) to induce crystallization.
-
Cool the slurry to 0-5 °C and stir for several hours to maximize yield.
-
Isolate the product by filtration.
-
Wash the filter cake with cold heptane.
-
Dry the product under vacuum at a controlled temperature.
-
Visualizing the Workflow
Suzuki-Miyaura Scale-Up Workflow
Caption: A typical workflow for the scale-up of a Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
-
Organic Process Research & Development. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
-
Organic Process Research & Development. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. [Link]
-
Organic Process Research & Development. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
-
Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Catalysis Consulting. (n.d.). Case Study: Base Effects in a Challenging Suzuki Reaction. [Link]
Sources
Technical Support Center: Troubleshooting Catalyst Deactivation in 5-Bromo-2,3-difluorophenylboronic Acid Cross-Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2,3-difluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, ensuring robust and reproducible reaction outcomes. The electron-deficient nature of this compound presents unique challenges that can lead to catalyst poisoning and degradation. This resource provides in-depth, experience-driven solutions to overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes
Q1: My Suzuki-Miyaura coupling with this compound is sluggish or has stalled completely. What are the likely causes of catalyst deactivation?
A1: Several factors can contribute to catalyst deactivation in this specific coupling. The primary culprits often involve the stability of the boronic acid, the integrity of the catalytic system, and the reaction conditions.
-
Protodeboronation of the Boronic Acid: this compound is an electron-deficient arylboronic acid, which makes it susceptible to protodeboronation, especially under basic aqueous conditions.[1][2][3] This process replaces the boronic acid group with a hydrogen atom, consuming your starting material and generating boric acid, which can interfere with the catalytic cycle.
-
Palladium Catalyst Poisoning: Impurities in reagents or solvents can act as catalyst poisons.[4][5][6] Sulfur-containing compounds are particularly notorious for irreversibly binding to the palladium center, rendering it inactive.[5] Other potential poisons include unreacted starting materials from the synthesis of your coupling partners or ligands.
-
Ligand Degradation: Phosphine ligands, commonly used in Suzuki-Miyaura couplings, can be sensitive to air and moisture, leading to the formation of phosphine oxides.[7] These oxides can hinder the catalytic cycle. Additionally, certain reaction conditions or impurities can lead to ligand degradation.
-
Formation of Inactive Palladium Species: The presence of oxygen can lead to the formation of palladium oxides or palladium black, which are generally catalytically inactive.[8] This is often observed as a black precipitate in the reaction mixture. Homocoupling of the boronic acid can also consume the active Pd(0) catalyst.[7]
Q2: I'm observing significant formation of 1-bromo-2,3-difluorobenzene. What is happening and how can I prevent it?
A2: The formation of 1-bromo-2,3-difluorobenzene is a clear indication of protodeboronation.[1] As mentioned, the electron-withdrawing fluorine atoms on the phenyl ring of this compound make the C-B bond more susceptible to cleavage by a proton source, which is often water in the presence of a base.
Preventative Measures:
-
Use Anhydrous Conditions: While many Suzuki couplings tolerate water, for this sensitive substrate, using rigorously dried solvents and reagents can significantly reduce protodeboronation.
-
Choice of Base: The choice and strength of the base are critical.[9] While a base is necessary to activate the boronic acid for transmetalation, overly strong bases or high concentrations can accelerate decomposition.[9] Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over stronger bases like sodium hydroxide (NaOH).[8][9]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature decomposition.[7] These esters often hydrolyze in situ to the active boronic acid under the reaction conditions.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can exacerbate protodeboronation.[10] Aim for the lowest effective temperature and monitor the reaction closely to avoid prolonged heating after completion.
Q3: My reaction turns black, and I'm getting a low yield. What does the color change signify?
A3: A blackening of the reaction mixture is often indicative of the formation of palladium black (Pd(0) nanoparticles).[11] While Pd(0) is the active catalytic species, its agglomeration into bulk palladium black reduces the available surface area for catalysis, leading to a significant drop in reaction rate and overall yield.
Causality and Solutions:
-
Ligand Dissociation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "ligandless" palladium species are unstable and tend to agglomerate.
-
Solution: Employ sterically hindered and electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which form more stable complexes with palladium and promote the desired catalytic cycle.[12]
-
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) must be efficient and controlled.[7] A slow or inefficient reduction can lead to the formation of palladium black.
-
Solution: Consider using a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., a palladacycle) that rapidly generates the active Pd(0) species.[8]
-
Section 2: Troubleshooting Guides - A Systematic Approach
This section provides a step-by-step approach to diagnosing and resolving catalyst deactivation issues.
Troubleshooting Workflow: Low Conversion or Stalled Reaction
Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura couplings.
Experimental Protocol: Screening for Optimal Base and Solvent Conditions
This protocol is designed to identify the conditions that minimize protodeboronation and maximize catalytic activity.
-
Array Setup: Prepare an array of reaction vials in a glovebox or under an inert atmosphere.
-
Reagent Addition:
-
To each vial, add this compound (1.2 equivalents).
-
Add your aryl halide coupling partner (1.0 equivalent).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (if not using a precatalyst).
-
-
Variable Addition:
-
Base Screening: To different sets of vials, add different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 equivalents).[9]
-
Solvent Screening: To each base set, add different degassed solvent systems (e.g., 1,4-dioxane/H₂O (10:1), Toluene/H₂O (10:1), 2-MeTHF/H₂O (10:1)).
-
-
Reaction: Seal the vials and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reactions by LC-MS or GC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours) to track product formation and the appearance of the protodeboronated byproduct.
-
Analysis: Compare the results to identify the base and solvent combination that gives the highest yield of the desired product with the lowest level of byproduct formation.
| Base | Solvent System | Typical Yield Range (%) | Key Considerations |
| K₃PO₄ | 1,4-Dioxane/H₂O | 70-95% | A strong, non-nucleophilic base, often effective for challenging couplings.[8][9] |
| Cs₂CO₃ | Toluene/H₂O | 65-90% | The "caesium effect" can sometimes enhance reactivity.[9] |
| K₂CO₃ | 2-MeTHF/H₂O | 60-85% | A milder base that can reduce the rate of protodeboronation. |
Note: Yields are illustrative and will vary depending on the specific coupling partners and other reaction conditions.
Section 3: In-Depth Technical Explanations
The Catalytic Cycle and Points of Failure
Understanding the Suzuki-Miyaura catalytic cycle is crucial for diagnosing issues.
Caption: The Suzuki-Miyaura catalytic cycle and common deactivation points.
Points of Failure:
-
Oxidative Addition: This is the rate-determining step.[13] For aryl bromides, this step is generally facile. However, if the palladium catalyst is poisoned or has agglomerated, this step will be inhibited.
-
Transmetalation: This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[9] If the base is too weak, insoluble, or if the boronic acid has decomposed, this step will be slow or will not occur.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. The presence of bulky ligands can sometimes slow this step, but for biaryl couplings, it is typically fast. If inactive palladium species have formed, the concentration of the active catalyst will be too low for this step to proceed efficiently.
By systematically evaluating each component of your reaction—the reagents, the conditions, and the catalyst system—you can effectively diagnose and resolve issues of catalyst deactivation, leading to successful and reproducible cross-coupling outcomes with challenging substrates like this compound.
References
-
ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research. [Link]
-
National Institutes of Health (NIH). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
National Institutes of Health (NIH). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC. [Link]
-
National Institutes of Health (NIH). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. [Link]
-
Emerging Fuels. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
-
WordPress.com. Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]
-
ACS Publications. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au. [Link]
-
ResearchGate. Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation. [Link]
-
StudySmarter. Catalyst Deactivation: Mechanism & Causes. [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]
-
PatSnap. Catalyst deactivation challenges in FCC and how to prevent them. [Link]
-
ResearchGate. Poisoning and deactivation of palladium catalysts | Request PDF. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
YouTube. How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone. [Link]
-
ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Effects of catalysts and bases on the Suzuki-Miyaura coupling of... | Download scientific diagram. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
-
Chemistry World. Amine might end palladium's reign over classic cross coupling reaction. [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. [Link]
-
Universidad de Alicante. The Suzuki-Miyaura reaction after the Nobel prize. [Link]
-
National Institutes of Health (NIH). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. [Link]
-
National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. [Link]
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ElectronicsAndBooks. Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyz. [Link]
-
Chemsrc. CAS#:1256346-43-6 | 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid. [Link]
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Validation & Comparative
A Guide to the Reactivity of 5-Bromo-2,3-difluorophenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl scaffolds is a foundational activity. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its reliability and broad functional group tolerance.[1] Fluorinated phenylboronic acids, in particular, are prized building blocks, as the incorporation of fluorine can dramatically enhance the metabolic stability, binding affinity, and lipophilicity of target molecules.[2]
This guide provides an in-depth comparison of the reactivity of 5-Bromo-2,3-difluorophenylboronic acid and its positional isomers. It is important to note that direct, head-to-head experimental comparisons of these specific isomers under identical conditions are not extensively documented in peer-reviewed literature.[3] Therefore, this analysis synthesizes a predictive framework based on established principles of physical organic chemistry, supported by data from related systems, to offer a robust guide for strategic synthetic planning.
The Isomers in Focus: A Structural Overview
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is profoundly influenced by the interplay of steric and electronic effects imparted by its substituents. The position of the bromine atom and the two fluorine atoms relative to the boronic acid group dictates the electronic nature of the aromatic ring and the degree of steric congestion around the reactive center.
For this guide, we will compare the target compound, This compound , with a selection of its isomers chosen to represent a spectrum of steric and electronic environments.
| Compound | Isomer Name | Key Structural Features |
| A (Target) | This compound | One ortho-F, one meta-F, one meta-Br |
| B | 4-Bromo-2,6-difluorophenylboronic acid | Two ortho-F substituents, one para-Br |
| C | 4-Bromo-3,5-difluorophenylboronic acid | Two meta-F substituents, one para-Br |
| D | 2-Bromo-4,5-difluorophenylboronic acid | One ortho-Br, two meta-F substituents |
Theoretical Framework: Key Factors Governing Reactivity
The efficiency of the Suzuki-Miyaura catalytic cycle is largely dependent on the rates of two key steps: oxidative addition and transmetalation. The properties of the boronic acid primarily impact the transmetalation step.
Electronic Effects
The electron density of the arylboronic acid ring and the Lewis acidity of the boron atom are critical.
-
Inductive Effects (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect increases the Lewis acidity of the boron center, which can facilitate the formation of the reactive boronate species required for transmetalation.[4] A bromine atom also exerts a -I effect, albeit weaker than fluorine.
-
Mesomeric Effects (+M): Both fluorine and bromine possess lone pairs that can be donated to the aromatic ring, a resonance effect that opposes their inductive pull. For fluorine, this +M effect is weak and generally overshadowed by its strong -I effect.
The net result of fluorine substitution is an increase in the acidity of the boronic acid, which is generally favorable for the Suzuki coupling.[4] The position of the fluorine atoms is crucial; an ortho-fluorine will have the most pronounced inductive effect on the boronic acid moiety.[3]
Steric Hindrance
The transmetalation step involves the approach of the boronic acid (as a boronate complex) to the palladium center. Bulky substituents in the ortho positions can severely impede this approach, slowing down or even inhibiting the reaction.[5] Low yields are often observed when ortho-disubstituted arylboronic acids are used.[5] The bromine atom is significantly larger than fluorine, making its presence in an ortho position particularly detrimental.
The Undesired Side Reaction: Protodeboronation
Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively consuming the boronic acid and reducing product yield. This process is often promoted by high temperatures and basic conditions. Polyfluorinated phenylboronic acids can be particularly susceptible to this decomposition pathway, making the choice of mild reaction conditions important.[2][6]
Predictive Reactivity Analysis
Based on the principles outlined above, we can predict a relative reactivity trend for our selected isomers.
| Isomer | Predicted Reactivity | Rationale |
| C | High | (4-Bromo-3,5-difluorophenylboronic acid) : This isomer is predicted to be the most reactive. It has no ortho substituents, presenting minimal steric hindrance to the boronic acid group.[3] The two meta-fluorines provide strong inductive electron withdrawal, enhancing the Lewis acidity of the boron center without sterically shielding it. |
| A | Moderate | (this compound) : The target compound presents a mixed case. The single ortho-fluorine provides a strong activating inductive effect but also introduces moderate steric hindrance. The meta bromine and fluorine contribute further to electron withdrawal. The reactivity will be a balance between electronic activation and steric impediment. |
| D | Low to Moderate | (2-Bromo-4,5-difluorophenylboronic acid) : The presence of a bulky bromine atom in the ortho position is expected to significantly hinder the transmetalation step.[7] While the fluorine atoms are activating, the severe steric clash from the ortho-bromine will likely be the dominant, rate-limiting factor, leading to lower reactivity compared to isomers A and C. |
| B | Very Low | (4-Bromo-2,6-difluorophenylboronic acid) : This isomer is predicted to be the least reactive. With two fluorine atoms flanking the boronic acid group, it experiences the most significant steric shielding of all the isomers.[5] This di-ortho-substitution creates a formidable steric barrier that will likely make the Suzuki-Miyaura coupling extremely challenging, requiring highly specialized and active catalyst systems.[8][9] |
Experimental Protocols
To validate the predicted reactivity, a standardized experimental protocol is essential. The following describes a robust, self-validating methodology for a comparative Suzuki-Miyaura coupling experiment.
Causality Behind Experimental Choices
-
Coupling Partner: 4-Bromoacetophenone is chosen as a standard aryl halide. It is commercially available, crystalline, and its electron-withdrawing acetyl group generally leads to clean and efficient oxidative addition. The product, an acetyl-substituted biaryl, is easily visualized by UV light on a TLC plate and readily characterized.[10]
-
Catalyst System: A modern palladium(II) acetate/SPhos (Sphos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) system is selected. Buchwald-type phosphine ligands like SPhos are known for their high activity in coupling a wide range of substrates, including sterically hindered and electron-deficient partners.[6]
-
Base and Solvent: A combination of potassium phosphate (K₃PO₄) as the base and a 1,4-Dioxane/Water solvent system is a widely adopted and effective choice.[1] K₃PO₄ is a moderately strong base that is effective at forming the active boronate species without promoting excessive side reactions. The aqueous dioxane provides good solubility for both the organic substrates and the inorganic base.[1]
Standardized Protocol for Comparative Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (4-Bromoacetophenone, 1.0 mmol, 199 mg), the respective bromodifluorophenylboronic acid isomer (A , B , C , or D ; 1.2 mmol), Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Solvent Addition: Evacuate and backfill the vial with argon gas three times. Under a positive pressure of argon, add 4 mL of 1,4-dioxane and 1 mL of deionized water via syringe.
-
Reaction Execution: Seal the vial with a crimp cap. Place the vial in a preheated aluminum block on a magnetic stirrer hotplate set to 80 °C. Stir the reaction mixture vigorously for a predetermined time (e.g., 4 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots at regular intervals (e.g., every hour).
-
Workup: After the reaction is deemed complete or the time limit is reached, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound. Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Key Concepts
To better understand the relationships and processes described, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Structural factors influencing the reactivity of isomers.
Conclusion and Outlook
The reactivity of bromodifluorophenylboronic acid isomers in Suzuki-Miyaura coupling is a nuanced interplay between activating electronic effects and deactivating steric hindrance. While direct comparative data is sparse, a logical framework based on fundamental principles allows for a strong predictive assessment.
-
4-Bromo-3,5-difluorophenylboronic acid (C) is predicted to be the most reactive isomer due to its lack of steric hindrance and strong electronic activation.
-
4-Bromo-2,6-difluorophenylboronic acid (B) is predicted to be the most challenging substrate due to severe di-ortho steric shielding.
-
This compound (A) and 2-Bromo-4,5-difluorophenylboronic acid (D) represent intermediate cases, where reactivity is tempered by steric hindrance from a single ortho substituent. The larger size of bromine likely makes isomer D less reactive than A .
For drug development professionals and synthetic chemists, this guide serves as a valuable tool for substrate selection and reaction design. When faced with a choice of isomers, prioritizing those with minimal ortho substitution can lead to more efficient and higher-yielding coupling reactions. For sterically encumbered isomers, the use of highly active, specialized catalyst systems and careful optimization of reaction conditions will be paramount to achieving synthetic success.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Wikipedia. (2024). Suzuki reaction. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Suzuki Coupling: A Deep Dive into the Role of 2,4-Difluorophenylboronic Acid. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. [Link]
-
ResearchGate. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Tang, W., & Senanayake, C. H. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(30), 3925-3928. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis and Reactivity of 2-Bromo-4,5-difluorobenzoic Acid. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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A Comparative Guide to Fluorinated Phenylboronic Acids in Suzuki Coupling: Enhancing Synthesis for Modern Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties.[1][2][3][4][5] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceuticals.[6][7] This guide provides a comprehensive comparative analysis of fluorinated phenylboronic acids in Suzuki coupling, offering insights into their reactivity and practical guidance for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Coupling: A Brief Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[6][7] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired carbon-carbon bond and regenerate the catalyst.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Impact of Fluorine Substitution on Reactivity
The introduction of fluorine atoms onto the phenylboronic acid ring significantly influences its reactivity in the Suzuki coupling. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) plays a pivotal role.[8] This effect can alter the electronic properties of the boronic acid and, consequently, its behavior in the catalytic cycle.
Electronic Effects: A Double-Edged Sword
The electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boron center.[8] This enhanced acidity can facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step.[6][7] Generally, electron-withdrawing groups on the boronic acid can increase its reactivity.[6]
However, the strong inductive effect also decreases the nucleophilicity of the aryl group that is transferred to the palladium center. This can, in some cases, slow down the transmetalation step. The overall effect on reaction rate and yield is therefore a balance of these competing factors and is also influenced by the position and number of fluorine substituents.
Steric Hindrance: The Ortho Effect
The position of the fluorine atom on the phenyl ring has a profound impact on reactivity, primarily due to steric effects.
-
Ortho-substitution: A fluorine atom in the ortho position to the boronic acid group introduces significant steric hindrance. This can impede the approach of the bulky palladium catalyst complex to the boron center, thereby slowing down the transmetalation step.[9] Consequently, ortho-fluorinated phenylboronic acids are often the least reactive isomers.[10]
-
Meta- and Para-substitution: Fluorine atoms in the meta and para positions exert their electronic influence with minimal steric interference.[9] This generally leads to higher reactivity compared to their ortho-substituted counterparts.[10]
Comparative Analysis of Fluorinated Phenylboronic Acids
To provide a clearer understanding of the relative performance of different fluorinated phenylboronic acids, the following table summarizes representative experimental data from the literature. It is important to note that direct head-to-head comparisons under identical conditions are not always available, and reactivity can be highly dependent on the specific substrates and reaction conditions employed.
| Fluorinated Phenylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [11] |
| 3,4-Difluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~90 | [9] (representative) |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | Pd catalyst (ligand-free) | - | DMF/H₂O | 75 | - | 98 | [12] |
| 3,4,5-Trifluorophenylboronic acid | Aryl Halides | Pd-based | - | - | - | - | High | [13] |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / CsF / Ag₂O | - | - | - | - | >90 | [14] |
Table 1: Comparative performance of various fluorinated phenylboronic acids in Suzuki coupling reactions.
The data suggests that para- and di-fluorinated phenylboronic acids can be highly effective coupling partners, often providing excellent yields in relatively short reaction times.[11][12] Even highly fluorinated systems like pentafluorophenylboronic acid can be successfully employed with optimized catalytic systems.[14]
Key Challenges and Troubleshooting
Despite its versatility, the Suzuki coupling of fluorinated phenylboronic acids can present challenges.
Protodeboronation: A Common Side Reaction
One of the most significant side reactions is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[15] This process is often more pronounced with electron-deficient boronic acids, including many fluorinated derivatives, especially under basic conditions.[14][15]
Mitigation Strategies:
-
Use of Milder Bases: Employing weaker bases like K₂CO₃ or CsF can sometimes suppress protodeboronation.[14]
-
Anhydrous Conditions: Minimizing the presence of water can reduce the rate of protonolysis.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from protodeboronation.[16][17]
Homocoupling
Another potential side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl. This can be more prevalent with electron-deficient arylboronic acids.[18] Careful optimization of the catalyst, ligand, and reaction conditions is often necessary to minimize this undesired outcome.[18]
Experimental Protocol: A General Procedure for Suzuki Coupling
The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of a fluorinated phenylboronic acid with an aryl bromide. This should be considered a starting point, and optimization may be required for specific substrates.
Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
Fluorinated phenylboronic acids are indispensable reagents in modern organic synthesis, particularly for the construction of fluorine-containing molecules with applications in drug discovery and materials science.[1][13][19] While their reactivity in Suzuki coupling is influenced by a combination of electronic and steric factors, a systematic approach to reaction optimization can overcome potential challenges such as protodeboronation. By understanding the principles outlined in this guide, researchers can effectively leverage the unique properties of fluorinated phenylboronic acids to accelerate their synthetic endeavors.
References
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]
- Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses.
- Ingenta Connect. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- ResearchGate. (n.d.). (PDF) Review: Fluorine in Medicinal Chemistry.
- BenchChem. (n.d.). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF.
- BenchChem. (n.d.). Difluorophenylboronic Acid in Suzuki-Miyaura Coupling.
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9319-9332. [Link]
- BenchChem. (n.d.). Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis.
- BenchChem. (n.d.). Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 77. [Link]
- Wikipedia. (n.d.). Protodeboronation.
- BenchChem. (n.d.). Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- ACS Publications. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega.
- ResearchGate. (n.d.). (PDF) Influence of fluorine substituents on the properties of phenylboronic compounds.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
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A Comparative Guide to HPLC and LC-MS Methods for Monitoring 5-Bromo-2,3-difluorophenylboronic Acid Reactions
For researchers, synthetic chemists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process control. 5-Bromo-2,3-difluorophenylboronic acid is a key building block in the synthesis of complex organic molecules, particularly in pharmaceuticals, often via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The ability to accurately track the consumption of this starting material and the formation of products and byproducts is critical. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for monitoring reactions involving this compound, offering practical insights and experimental protocols to aid in method selection and implementation.
The Analytical Challenge: The Nature of Boronic Acids
Arylboronic acids, including this compound, present unique analytical challenges. Their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines, can complicate chromatographic analysis and spectral interpretation.[1][2] Furthermore, under typical reversed-phase HPLC conditions, boronic acids can be susceptible to on-column hydrolysis if they are in an esterified form (e.g., a pinacol ester), and the free acids themselves can be quite polar, leading to poor retention on standard C18 columns.[3][4][5][6] Therefore, the choice of analytical methodology must be carefully considered to ensure accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
HPLC with UV detection is a robust and widely accessible technique for routine reaction monitoring. Its primary advantages are its simplicity, reliability, and lower operational cost compared to LC-MS.
Key Considerations for HPLC Method Development
When developing an HPLC method for monitoring reactions with this compound, the stationary phase and mobile phase composition are critical to address the inherent challenges of boronic acid analysis.
-
Stationary Phase Selection : Standard C18 columns can be used, but columns with low silanol activity are recommended to minimize potential on-column hydrolysis of any boronic ester intermediates.[4][6] For polar analytes that are poorly retained on C18 phases, alternative stationary phases such as those with polar endcapping or phenyl-hexyl phases can provide enhanced retention and selectivity. Mixed-mode columns, which offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange), can also be highly effective for separating polar boronic acids from other reaction components.[7]
-
Mobile Phase Optimization : The mobile phase composition is crucial for achieving good peak shape and resolution.
-
pH : The pH of the mobile phase can significantly impact the retention and stability of boronic acids. For underivatized boronic acids, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is often used to suppress the ionization of the boronic acid and improve retention on reversed-phase columns.[1]
-
Organic Modifier : Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity. A gradient elution is typically employed to separate compounds with a wide range of polarities, which is common in reaction mixtures.
-
Experimental Protocol: HPLC-UV for Reaction Monitoring
This protocol provides a starting point for developing a robust HPLC method.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) with low silanol activity. | Provides a good balance of retention for nonpolar to moderately polar compounds. Low silanol activity minimizes unwanted interactions and potential on-column degradation.[4][6] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification of the mobile phase suppresses the ionization of the boronic acid, leading to better retention and peak shape on a reversed-phase column.[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. | A gradient elution is necessary to elute a wide range of components from the polar starting material to the potentially less polar product. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds. A DAD can be used to monitor multiple wavelengths and check for peak purity. |
| Injection Vol. | 5 µL | A typical injection volume to avoid column overloading. |
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of water or a suitable solvent).
-
Dilute the sample with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration for HPLC analysis (typically in the range of 0.1-1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Enhanced Sensitivity and Specificity
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for:
-
Trace-level analysis : Detecting low-level impurities and reaction byproducts.
-
Confirmation of identity : Providing molecular weight information to confirm the identity of reaction components.
-
Complex matrices : Resolving co-eluting peaks that may not be separated by UV detection alone.
Ionization and Detection Strategies for Boronic Acids
Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of boronic acids.[8][9] Analysis can be performed in either positive or negative ion mode. For underivatized boronic acids, negative ion mode is often preferred as it can lead to the formation of the [M-H]⁻ ion.[9][10]
For high-sensitivity applications, such as quantifying trace impurities, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard.[8][9] This technique involves selecting a specific precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This provides exceptional selectivity and reduces background noise.
While direct analysis of underivatized boronic acids is often successful, derivatization can be employed to enhance ionization efficiency and sensitivity, particularly for trace-level quantification.[8][11][12] However, for routine reaction monitoring, direct analysis is generally sufficient and avoids additional sample preparation steps.
Experimental Protocol: LC-MS for Reaction Monitoring
This protocol outlines a general LC-MS method for the analysis of this compound and related reaction components.
Instrumentation:
-
UHPLC or HPLC system coupled to a mass spectrometer (e.g., a single quadrupole for basic mass confirmation or a triple quadrupole for high-sensitivity quantitative analysis).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | A shorter column with smaller particles is suitable for faster analysis times, which is often desirable for reaction monitoring. |
| Mobile Phase A | Water with 0.1% Ammonia | A basic mobile phase can be beneficial for the analysis of some boronic acids in negative ion mode, promoting the formation of the [M-H]⁻ ion.[8][9] |
| Mobile Phase B | Acetonitrile | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. | A rapid gradient allows for high-throughput analysis, enabling more frequent monitoring of the reaction progress.[13] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can reduce viscosity and improve peak shape. |
| Injection Vol. | 2 µL | A smaller injection volume is often used with more sensitive MS detection. |
Mass Spectrometry Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Negative ion mode is often effective for the analysis of underivatized boronic acids, leading to the formation of the [M-H]⁻ ion.[9][10] |
| Scan Mode | Full Scan (e.g., m/z 100-1000) for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis of target compounds. | Full scan provides a broad overview of the components in the reaction mixture. SIM and MRM offer significantly higher sensitivity and selectivity for quantifying specific analytes.[8][9] |
| Capillary Voltage | 3.5 kV | This should be optimized for the specific instrument and analyte. |
| Source Temp. | 120 °C | Optimization is required to ensure efficient desolvation without causing thermal degradation of the analytes. |
| Desolvation Temp. | 350 °C | Optimization is required to ensure efficient desolvation without causing thermal degradation of the analytes. |
| Gas Flow | Optimize based on instrument manufacturer's recommendations. | Nebulizer and drying gas flows are critical for efficient spray formation and desolvation. |
Comparison of HPLC and LC-MS for Reaction Monitoring
| Feature | HPLC-UV | LC-MS |
| Selectivity | Relies on chromatographic separation. Co-eluting peaks can be a challenge. | High selectivity due to mass-to-charge ratio detection. Can distinguish between compounds with the same retention time but different molecular weights. MRM mode offers exceptional selectivity.[8][9] |
| Sensitivity | Generally in the microgram (µg) to nanogram (ng) range on-column. | Highly sensitive, often in the picogram (pg) to femtogram (fg) range on-column, especially with MS/MS.[10] |
| Identification | Based on retention time comparison with a known standard. Provides limited structural information. | Provides molecular weight information, which is a powerful tool for confirming the identity of known compounds and tentatively identifying unknowns. Fragmentation patterns from MS/MS can provide structural information. |
| Quantification | Reliable for quantifying major components. Linearity can be established over a wide concentration range. | Excellent for trace-level quantification. Requires careful method validation due to potential matrix effects that can suppress or enhance ionization. |
| Cost & Complexity | Lower initial instrument cost and operational expenses. Simpler to operate and maintain. | Higher initial instrument cost and more complex to operate and maintain. |
| Throughput | Can be optimized for relatively fast analysis times. | Can be very high-throughput, with run times as short as one minute for some applications.[13] |
| Best Suited For | Routine monitoring of major reaction components, process control where the primary goal is to track the disappearance of starting material and the appearance of the main product. | In-depth reaction analysis, impurity profiling, identification of byproducts, and monitoring reactions where high sensitivity is required. Essential for regulated environments where trace impurity levels must be controlled. |
Logical Workflow for Method Selection
Caption: Decision tree for selecting between HPLC and LC-MS for reaction monitoring.
Experimental Workflow Visualization
Caption: General experimental workflow for reaction monitoring by HPLC or LC-MS.
Conclusion
Both HPLC and LC-MS are powerful and indispensable tools for monitoring reactions involving this compound. The choice between the two techniques should be guided by the specific requirements of the analysis. For routine, cost-effective monitoring of the primary reaction components, HPLC-UV is often sufficient. However, for applications that demand higher sensitivity, greater selectivity, and the ability to identify unknown impurities, LC-MS is the superior choice. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate analytical method to support their synthetic chemistry endeavors and ensure the quality and integrity of their products.
References
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Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]
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Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 80-85. [Link]
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ResearchGate. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]
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Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
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PubMed. (2022, October 11). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. [Link]
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ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]
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PubMed. (2010, May 15). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. [Link]
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ResearchGate. (2025, August 5). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
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PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
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Taylor & Francis Online. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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University of British Columbia. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
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Scirp.org. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]
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A Senior Application Scientist's Guide to Difluorobiphenyl Synthesis: Navigating Alternatives to 5-Bromo-2,3-difluorophenylboronic Acid
Introduction: The Enduring Quest for Precision in Fluorinated Moieties
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science.[1][2] The difluorobiphenyl unit, in particular, is a privileged motif, prized for its ability to modulate electronic properties, enhance metabolic stability, and improve pharmacokinetic profiles.[1][3] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the crucial carbon-carbon bond that defines these structures.[3][4][5]
While reagents like 5-Bromo-2,3-difluorophenylboronic acid are workhorses in this field, researchers often encounter challenges rooted in the inherent characteristics of fluorinated boronic acids. The primary obstacle is their propensity for protodeboronation—the undesired cleavage of the C–B bond under the basic conditions required for the coupling reaction.[6][7] This side reaction not only diminishes yields but also complicates purification, consuming valuable time and resources.[7][8]
This guide provides an in-depth comparison of viable alternative reagents and strategies for the synthesis of difluorobiphenyls. We will move beyond a simple listing of alternatives to explain the causality behind experimental choices, offering field-proven insights to help researchers select the optimal path for their specific synthetic challenge.
The Challenge: Understanding Protodeboronation in Fluorinated Boronic Acids
The electron-withdrawing nature of fluorine atoms on the aromatic ring increases the acidity of the boronic acid and makes the carbon-boron bond more susceptible to cleavage by proton sources in the reaction medium.[7][9] This process, known as protodeboronation, competes directly with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to the formation of a simple difluorobenzene byproduct instead of the target difluorobiphenyl.
To overcome this, chemists have developed several strategies, primarily centered on using boron reagents with enhanced stability. These alternatives function by either "protecting" the boronic acid until it is needed in the catalytic cycle or by utilizing entirely different organometallic partners.
Alternative Reagents: A Comparative Analysis
The selection of a coupling partner is a critical decision that impacts reaction efficiency, reproducibility, and overall cost. Below, we compare the most effective alternatives to fluorinated phenylboronic acids.
Potassium Organotrifluoroborates (ArBF₃K): The Stability Champions
Potassium organotrifluoroborates are arguably the most successful and widely adopted alternative to boronic acids.[10] These crystalline salts are exceptionally stable to air and moisture, allowing for easy handling and accurate stoichiometry.[11][12] They can be viewed as a protected form of boronic acids, which slowly hydrolyze in situ under basic aqueous conditions to generate the active boron species required for transmetalation.[10] This slow, controlled release minimizes the concentration of the reactive boronic acid at any given time, thereby suppressing the rate of competing protodeboronation.[8]
Key Advantages:
-
Exceptional Stability: Air- and moisture-stable solids with a long shelf-life.[12]
-
Ease of Handling: Crystalline nature allows for precise weighing and stoichiometry.[12]
-
Reduced Protodeboronation: Slow release of the active species under reaction conditions improves yields for sensitive substrates.[8]
-
Commercial Availability: A wide range of these reagents is now commercially available.[12]
Performance Data: Aryltrifluoroborates vs. Arylboronic Acids
| Reagent Type | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2,3-Difluorophenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 80 °C | 75% | [9] (representative) |
| Potassium 2,3-Difluorophenyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃, Toluene/H₂O, 100 °C | 92% | [10][13] (representative) |
| Pentafluorophenylboronic Acid | 4-Chlorotoluene | Buchwald Precatalyst | K₃PO₄, Dioxane/H₂O, 40 °C | 85% | [8] |
| Potassium Pentafluorophenyltrifluoroborate | 4-Chlorotoluene | PdCl₂(dppf) | Cs₂CO₃, Toluene/H₂O, 100 °C | 95% | [10] (representative) |
Experimental Protocol: Suzuki-Miyaura Coupling with Potassium 2,3-Difluorophenyltrifluoroborate
This protocol provides a robust starting point for the coupling of aryl halides with a difluorophenyltrifluoroborate salt.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)
-
Potassium 2,3-Difluorophenyltrifluoroborate (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂) (0.03 mmol, 3 mol%)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Degassed Solvents (e.g., Toluene and Water, 3:1 ratio, 4 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, potassium 2,3-difluorophenyltrifluoroborate, palladium catalyst, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Boronate Esters (e.g., Pinacol Esters): An Alternative Stable Form
Boronate esters, particularly those derived from pinacol, serve as another effective strategy to stabilize sensitive boronic acids.[14] Like trifluoroborates, they are generally stable, monomeric compounds that can be easily handled and purified.[10] They participate in the Suzuki-Miyaura coupling under standard conditions, where the base facilitates the formation of a boronate complex for transmetalation. While highly effective, their primary drawbacks are the increased cost of the diol reagent (e.g., pinacol) and a marked decrease in atom economy compared to trifluoroborates.[10]
Key Advantages:
-
Good Stability: More stable than the corresponding boronic acids, especially for challenging substrates like 2-pyridyl moieties.[14]
-
Defined Stoichiometry: Exist as well-defined monomeric complexes.[10]
Disadvantages:
-
Lower Atom Economy: The pinacol group is a non-transferable byproduct.[10]
-
Higher Cost: The diol reagents are more expensive than the KHF₂ used for trifluoroborates.[10]
Expanding the Toolkit: Beyond Boron Reagents
While boron-based reagents dominate the landscape, other organometallic partners can be employed for difluorobiphenyl synthesis, each with a unique profile of reactivity and handling requirements.
Organosilicon Reagents (Hiyama Coupling)
Organosilanes, such as aryldifluoromethyl trimethylsilanes, offer an alternative nucleophilic partner in palladium-catalyzed cross-coupling.[15] The Hiyama coupling typically requires activation by a fluoride source (e.g., TBAF) to generate a reactive hypervalent silicate species. This intermediate is then competent for transmetalation to the palladium(II) center. Organosilanes are often stable to a wider range of reaction conditions than boronic acids but necessitate the use of specific, and sometimes stoichiometric, activators.
Organotin Reagents (Stille Coupling)
Organostannanes are highly effective cross-coupling partners known for their high reactivity and tolerance of diverse functional groups. However, their use has significantly declined due to the high toxicity of organotin compounds and the often-difficult removal of tin-containing byproducts from the final product.[16][17] While mechanistically important, they are generally avoided in pharmaceutical and materials synthesis unless other methods fail.
The Rise of Nickel Catalysis: A Cost-Effective and Powerful Alternative
In recent years, nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for cross-coupling reactions.[18][19] Nickel catalysts can not only perform Suzuki-Miyaura type reactions but also enable novel transformations, including the reductive cross-coupling of two electrophiles and the direct activation of traditionally inert C-F bonds.[20][21][22] This opens up new synthetic routes that may not require the pre-functionalization needed for boron-based reagents.
Visualizing the Workflow
The Suzuki-Miyaura Catalytic Cycle
The fundamental steps of oxidative addition, transmetalation, and reductive elimination are common to the coupling of boronic acids and their derivatives.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Decision Workflow for Reagent Selection
Choosing the right reagent is a multi-factorial decision. This workflow provides a logical path for selecting an appropriate coupling partner.
Caption: A workflow for selecting the optimal boron reagent.
Conclusion and Future Outlook
While fluorinated phenylboronic acids remain valuable tools, their limitations, particularly protodeboronation, necessitate a broader repertoire of reagents for the synthesis of difluorobiphenyls. Potassium organotrifluoroborates stand out as a superior alternative in many cases, offering a compelling combination of stability, reactivity, and ease of use that directly addresses the primary failure mode of their boronic acid counterparts. Boronate esters provide another reliable, albeit less atom-economical, option.
For the modern researcher, the choice of reagent is a strategic one. By understanding the underlying chemical principles and considering factors such as substrate sensitivity, cost, and scale, scientists can navigate the synthetic landscape with greater precision and efficiency. The continued development of novel catalytic systems, especially those based on earth-abundant metals like nickel, promises to further expand the synthetic toolkit, enabling even more direct and powerful methods for constructing these vital fluorinated molecules.
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
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Zeeshan, M., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29193–29207. [Link]
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Zeeshan, M., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. [Link]
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ResearchGate. (2015). What can be possible alternative reagent in following mechanism? [Link]
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Jaekel, A., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. National Institutes of Health. [Link]
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Chen, Q., & Tang, X. (2021). Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides. Chemical Communications, 57(80), 10373-10376. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Sánchez-Sánchez, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 387. [Link]
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Ichitsuka, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(6), 7467-7487. [Link]
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Shreenibasa, S., et al. (2023). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Molecules, 28(15), 5851. [Link]
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Kohlpaintner, C. J., et al. (2022). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers, 9(13), 3467-3475. [Link]
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Wang, C., et al. (2021). Nickel-Catalyzed Cross-Electrophile Coupling between C(sp2)–F and C(sp2)–Cl Bonds by the Reaction of ortho-Fluoro-Aromatic Amides with Aryl Chlorides. The Journal of Organic Chemistry, 86(1), 101-115. [Link]
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Yu, J., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition, 61(49), e202211909. [Link]
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Wang, K., et al. (2023). Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. ACS Catalysis, 13(18), 12238-12268. [Link]
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Zhang, H., et al. (2018). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications, 54(58), 8066-8069. [Link]
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Wang, X., et al. (2024). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 20, 280-286. [Link]
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I. T. S. (2021). Recent Advances (1995-2005) in Fluorinated Pharmaceuticals Based on Natural Products. Journal of Chemical Information and Modeling. [Link]
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A Senior Application Scientist's Guide to Palladium Precatalyst Selection for Couplings with 5-Bromo-2,3-difluorophenylboronic acid
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, for its power in constructing C(sp²)–C(sp²) bonds.[1] However, the efficiency of this transformation is profoundly influenced by the choice of catalyst, ligand, and reaction conditions, especially when dealing with challenging substrates.[2] 5-Bromo-2,3-difluorophenylboronic acid represents such a challenge; its electron-deficient nature can render the crucial transmetalation step sluggish, while also increasing its susceptibility to competitive protodeboronation under basic conditions.[3][4]
This guide provides a comparative analysis of modern palladium precatalysts for the effective coupling of this demanding substrate. We will delve into the causality behind catalyst selection, present supporting data, and provide a robust experimental protocol, moving beyond a simple recitation of steps to offer insights grounded in mechanistic understanding.
The Challenge: Understanding the Substrate
The fluorine substituents on the phenylboronic acid ring are strongly electron-withdrawing. This electronic deficit presents two primary hurdles in the Suzuki-Miyaura catalytic cycle:
-
Slow Transmetalation: The boronic acid is less nucleophilic, which can decelerate the rate-limiting transmetalation step where the organic moiety is transferred from boron to the palladium center.[4]
-
Protodeboronation: Electron-deficient and certain heteroaromatic boronic acids are notoriously unstable under the basic conditions required for the reaction, leading to the undesired cleavage of the C–B bond and replacement with a C–H bond.[3][5]
The key to a successful coupling, therefore, lies in using a catalytic system that is highly active, initiating the catalytic cycle rapidly before the boronic acid has a chance to decompose. This is where the design of modern palladium precatalysts becomes paramount.
Comparing Palladium Precatalysts: A Focus on Rapid Activation
Palladium(II) precatalysts are favored in modern synthesis due to their superior stability to air and moisture compared to Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃.[6][7] These precatalysts are designed to generate the active monoligated Pd(0) species efficiently in situ. We will compare several classes of precatalysts, with a focus on the Buchwald generation 3 (G3) and 4 (G4) systems, which are particularly effective for this type of transformation.
The primary advantage of these advanced precatalysts is the speed at which they form the catalytically active species, a critical factor for coupling unstable boronic acids.[3][8]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves the reduction of a Pd(II) precatalyst to a Pd(0) species, which then enters the catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Performance Data
The following data is adapted from a study on the rapid coupling of unstable polyfluorophenylboronic acids, which serves as an excellent model for the target substrate.[3] The key to success was the use of a precatalyst that generates the active XPhos-Pd(0) species rapidly at room temperature.
| Precatalyst | Aryl Halide Partner | Temp (°C) | Time | Yield (%) |
| XPhos Pd G3 | 4-Chloroanisole | RT | 30 min | >95% |
| XPhos Pd G3 | 1-Bromo-4-(tert-butyl)benzene | RT | 30 min | >95% |
| XPhos Pd G3 | 4-Trifluoromethylphenyl triflate | 40 | 2 h | 91% |
| SPhos Pd G2 | 4-Chloroanisole | RT | 30 min | 93% |
Data based on couplings with 2,6-difluorophenylboronic acid, a close analog to the topic substrate, demonstrating the efficacy of fast-activating precatalysts.[3]
Analysis of Precatalyst Performance
-
Buchwald G3 and G4 Precatalysts (e.g., XPhos Pd G3/G4): These are often the catalysts of choice for challenging couplings.[9] They are designed for rapid, quantitative generation of the active Pd(0) catalyst under mild basic conditions.[9] The bulky, electron-rich biarylphosphine ligand (like XPhos) is crucial; its steric bulk facilitates the final reductive elimination step, while its electron-donating nature promotes the initial oxidative addition of the aryl halide.[10][11]
-
G3 vs. G4: The primary structural difference is the methylation of the aminobiphenyl backbone in G4 precatalysts.[9] Upon activation, G3 catalysts release 2-aminobiphenyl (carbazole), whereas G4 catalysts release N-methyl-2-aminobiphenyl (N-methylcarbazole). The N-methylated byproduct from G4 catalysts is often less intrusive in downstream purification.[9][12] For most applications involving this substrate, both G3 and G4 will exhibit excellent and comparable activity.
-
-
Allyl-Based Precatalysts: These represent another class of efficient, well-defined precatalysts.[6] Their activation mechanism differs from the Buchwald systems but also leads to the formation of the active Pd(0) species. While highly effective in many cases, the Buchwald G3/G4 systems are often cited as the benchmark for particularly challenging substrates like unstable boronic acids due to their exceptionally fast activation kinetics.[3][8]
Experimental Protocol: A Self-Validating Workflow
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound using a Buchwald G3 precatalyst. The logic is to ensure an inert atmosphere to protect the catalyst and to use conditions that favor rapid coupling over boronic acid decomposition.
Experimental Workflow Diagram
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 (2 mol %)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized and degassed
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
Vessel Preparation (The "Why"): In an oven-dried reaction vial, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), XPhos Pd G3 (0.01 mmol, 2 mol %), and finely powdered K₃PO₄ (1.5 mmol, 3.0 equiv). Using an oven-dried vial and powdered base minimizes adventitious water that can interfere with the reaction.
-
Inert Atmosphere (The "Why"): Seal the vial with the septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This is critical to prevent oxygen from deactivating the Pd(0) catalyst.[5]
-
Solvent Addition (The "Why"): Prepare a degassed 2:1 mixture of THF and water. Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen. Using a cannula or syringe, add the solvent mixture to the reaction vial to achieve a final concentration of ~0.2 M with respect to the aryl bromide. The small amount of water is often crucial for dissolving the base and facilitating the formation of the active boronate species.[5]
-
Reaction (The "Why"): Place the vial in a preheated oil bath or heating block at 40 °C and stir vigorously. The slightly elevated temperature can increase the reaction rate without causing significant decomposition of the boronic acid.[3] Vigorous stirring is necessary to ensure proper mixing in the heterogeneous mixture.
-
Monitoring: After the desired time (e.g., 2 hours), the reaction can be monitored by taking a small aliquot and analyzing it by TLC or LC-MS to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of the challenging this compound, the choice of precatalyst is critical. The primary challenge is the substrate's propensity for protodeboronation, which necessitates a catalytic system capable of rapid activation and high turnover rates.
Recommendation: Buchwald G3 or G4 precatalysts paired with bulky, electron-rich biarylphosphine ligands such as XPhos are highly recommended. These systems are specifically designed for rapid generation of the active Pd(0) species under mild conditions, directly addressing the instability of the boronic acid and enabling efficient coupling in high yields.[3][9] While other precatalysts can be effective, the reliability and high performance of the G3/G4 systems make them the superior choice for this class of demanding substrates in pharmaceutical and fine chemical synthesis.
References
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Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
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Denmark, S. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. [Link]
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Serrano-Plana, J., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
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Serrano-Plana, J., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
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Espinosa, M. R., et al. (2017). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry. [Link]
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Scott, N., et al. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. York Research Database. [Link]
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Friis, S. D., et al. (2016). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. [Link]
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Serrano-Plana, J., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate. [Link]
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Scott, N., et al. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. R Discovery. [Link]
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Alonso, D. A., & Nájera, C. (2018). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. MDPI. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
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Marion, N. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. DSpace@MIT. [Link]
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Espinosa, M. R., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. ResearchGate. [Link]
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American Chemical Society. (2025). Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. ACS Fall 2025. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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Surry, D. S., & Buchwald, S. L. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT. [Link]
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Reddit user. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
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Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Reddit user. (2022). Are there cases, besides cost, for using earlier generation Buchwald precatalysts over later generation analogs? Reddit. [Link]
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Bakulina, O. Y., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules. [Link]
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A Senior Application Scientist's Guide to Reactivity in Suzuki-Miyaura Coupling: Aryl Bromides vs. Chlorides with 5-Bromo-2,3-difluorophenylboronic Acid
Introduction: Beyond Substrate Scope to Predictive Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of biaryl and substituted aromatic compounds, a staple in the pharmaceutical and materials science industries for its reliability and functional group tolerance.[1][2] The reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium complex.[1] While the versatility of this reaction is widely celebrated, a deep, mechanistic understanding of substrate reactivity is what separates routine synthesis from efficient, predictable, and scalable drug development.
This guide moves beyond a simple recitation of protocols. We will dissect the fundamental reactivity differences between two common electrophilic partners—aryl bromides and aryl chlorides—in the context of a specific, electronically complex nucleophile: 5-Bromo-2,3-difluorophenylboronic acid. Our focus is to provide researchers with the causal logic behind experimental design, enabling you to anticipate challenges and strategically select conditions for optimal outcomes.
The Decisive Step: Unpacking the Mechanism of Oxidative Addition
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] For many substrate pairings, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step, making it the focal point for understanding reactivity differences.[1][3]
During oxidative addition, the palladium center inserts itself into the carbon-halogen (C-X) bond, breaking it and forming a new Pd(II) complex.[1] The energy required for this step is directly related to the strength of the C-X bond, quantified by its Bond Dissociation Energy (BDE).
The Core Reactivity Principle: C-Br vs. C-Cl Bond Dissociation Energy
The fundamental difference in reactivity between aryl bromides and aryl chlorides stems from the disparity in their C-X bond strengths.[6] The C-Cl bond is significantly stronger and requires more energy to cleave than the C-Br bond.
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) |
| Phenyl Chloride (Ph-Cl) | 97.1[6] |
| Phenyl Bromide (Ph-Br) | 84.0[6] |
This ~13 kcal/mol difference is substantial and has profound implications in the laboratory. The higher activation energy required to break the C-Cl bond means that aryl chlorides are inherently less reactive electrophiles in the Suzuki-Miyaura coupling.[7] Consequently, reaction conditions that are effective for an aryl bromide may be completely inadequate for its chloride analogue, which often necessitates higher temperatures, stronger bases, and, most critically, more sophisticated catalyst systems.[8]
Caption: Energy profile comparing the higher activation energy for C-Cl vs. C-Br bond cleavage.
Catalyst Design: Activating the Unreactive Aryl Chloride
The challenge of activating the robust C-Cl bond has spurred significant innovation in catalyst design. While simple catalysts like Pd(PPh₃)₄ may suffice for aryl bromides, aryl chlorides demand more potent systems.[8][9] The key lies in utilizing ligands that enhance the electron density of the Pd(0) center, making it a more powerful nucleophile for attacking the C-Cl bond.
Modern catalysts for aryl chloride activation typically feature bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[10] These ligands not only increase the catalytic activity but also stabilize the palladium species, leading to higher turnover numbers and efficiency.[1]
Experimental Comparison: A Tale of Two Halides
To illustrate these principles, we present a comparative experimental design for coupling an electron-deficient aryl bromide and its corresponding chloride with this compound. The electron-withdrawing nature of the substituents on the boronic acid makes it a robust coupling partner, less prone to unwanted side reactions like protodeboronation.
Objective
To compare the reaction conditions and yields for the Suzuki-Miyaura coupling of 4-bromoacetophenone and 4-chloroacetophenone with this compound.
Caption: Comparative experimental workflow for aryl bromide vs. aryl chloride coupling.
Protocol 1: Coupling of 4-Bromoacetophenone (Aryl Bromide)
This protocol employs moderately active conditions suitable for the more reactive aryl bromide.
-
Reagent Preparation: To an oven-dried Schlenk tube, add 4-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv.), this compound (263 mg, 1.1 mmol, 1.1 equiv.), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%). Add this catalyst mixture to the Schlenk tube.
-
Solvent and Degassing: Add 1,4-dioxane (4 mL) and water (1 mL) to the tube. Seal the tube, and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for 4 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Protocol 2: Coupling of 4-Chloroacetophenone (Aryl Chloride)
This protocol utilizes a more active catalyst system and harsher conditions required for the less reactive aryl chloride.[11]
-
Reagent Preparation: In a glovebox, add 4-chloroacetophenone (155 mg, 1.0 mmol, 1.0 equiv.), this compound (263 mg, 1.1 mmol, 1.1 equiv.), and finely ground potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv.) to an oven-dried Schlenk tube.
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol% Pd) and RuPhos (9.3 mg, 0.02 mmol, 2 mol%).
-
Solvent and Reaction: Add anhydrous t-amyl alcohol (5 mL) to the tube. Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C. Stir vigorously for 12 hours. Monitor progress by GC-MS or LC-MS.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Anticipated Results and Discussion
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 4 | >90% |
| 2 | 4-Chloroacetophenone | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-Amyl Alcohol | 110 | 12 | ~85-90% |
The data clearly illustrates the central thesis: aryl bromides react under significantly milder conditions to afford high yields.[7] The corresponding aryl chloride requires a more specialized, electron-rich ligand (RuPhos), a stronger, non-aqueous compatible base (K₃PO₄), higher temperatures, and longer reaction times to achieve a comparable outcome.[8][11] The choice of a stronger base in the chloride protocol is also crucial for facilitating the transmetalation step under anhydrous conditions.[10]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Conclusion: Strategic Choices for Modern Synthesis
The reactivity trend I > Br > Cl is a foundational principle in palladium-catalyzed cross-coupling.[9] The greater strength of the C-Cl bond makes aryl chlorides significantly less reactive than their bromide counterparts. However, this challenge is not an insurmountable barrier but rather an engineering problem that has been effectively solved through the development of sophisticated, electron-rich catalyst systems.
For researchers and drug development professionals, the choice between an aryl bromide and an aryl chloride is a strategic one. Aryl chlorides are often more commercially available and cost-effective, making them attractive for large-scale synthesis.[12] This economic advantage must be weighed against the need for more specialized catalysts and potentially more demanding reaction conditions. Conversely, aryl bromides offer the path of least resistance, with milder conditions and a broader tolerance for less active catalysts, making them ideal for rapid analogue synthesis and initial discovery efforts. A thorough understanding of the mechanistic underpinnings of C-X bond activation empowers chemists to make informed decisions, optimizing for speed, cost, and efficiency in the synthesis of novel chemical entities.
References
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Link]
-
ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]
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Alonso, F., et al. (2005). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]
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National Institutes of Health. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). [Link]
-
National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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ACS Publications. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. [Link]
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Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
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ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. [Link]
-
ResearchGate. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
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A Comparative Guide to the Structural Characterization of 5-Bromo-2,3-difluorophenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Phenylboronic Acids in Modern Chemistry
Phenylboronic acids and their derivatives are indispensable building blocks in contemporary organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The introduction of fluorine atoms and other halogens, such as bromine, onto the phenyl ring profoundly influences the electronic properties, reactivity, and solid-state structure of these molecules. 5-Bromo-2,3-difluorophenylboronic acid, in particular, represents a versatile scaffold in medicinal chemistry and materials science. The unique substitution pattern—two adjacent fluorine atoms and a bromine atom—imparts specific steric and electronic characteristics that can be exploited in the design of novel pharmaceuticals and functional materials.
This guide provides a comprehensive overview of the key analytical techniques for the structural characterization of this compound and its derivatives. By presenting established experimental protocols and comparative data from structurally related analogs, this document serves as a practical resource for researchers engaged in the synthesis and application of this important class of compounds. While specific crystallographic data for this compound is not publicly available at the time of writing, this guide establishes a robust framework for its characterization.
I. Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Architecture
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's physical properties and behavior in a crystalline matrix. For phenylboronic acids, SC-XRD reveals crucial details about hydrogen bonding networks and crystal packing, which are influenced by the substitution pattern on the phenyl ring.[1]
Generalized Experimental Protocol for Single-Crystal X-ray Diffraction
The successful determination of a crystal structure hinges on the quality of the single crystals.[1] The following protocol outlines a general procedure for obtaining and analyzing crystals of this compound derivatives.
-
Crystallization:
-
Method: Slow evaporation is a common and effective method for growing high-quality single crystals of phenylboronic acids.[1]
-
Procedure:
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, water, or a mixture thereof).
-
Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.
-
Monitor the solution over several days for the formation of well-defined crystals with sharp edges.
-
-
-
Crystal Mounting and Data Collection:
-
Instrumentation: A four-circle diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (typically Mo Kα or Cu Kα) is used for data collection.[1]
-
Procedure:
-
-
Structure Solution and Refinement:
-
The initial crystal structure is determined using direct or Patterson methods.
-
The structural model is then refined using a least-squares method to achieve the best fit between the calculated and observed diffraction data.[1]
-
Comparative Crystallographic Data of Related Phenylboronic Acids
The following table summarizes key crystallographic parameters for structurally related fluorinated and brominated phenylboronic acid derivatives. This data provides a baseline for what can be expected for this compound.
| Parameter | (2,5-Difluoro-1,4-phenylene)diboronic acid | 2,4-Difluorophenylboronic acid | 5-bromo-2-fluoronicotinic acid monohydrate |
| Chemical Formula | C₆H₆B₂F₂O₄ | C₆H₅BF₂O₂ | C₆H₅BrFNO₃ |
| Molecular Weight | 201.73 g/mol | 157.91 g/mol [1] | - |
| Crystal System | Monoclinic | Monoclinic[1] | Orthorhombic[2][3] |
| Space Group | P2₁/n | P2₁/n[1] | P2₁2₁2₁[2][3] |
| Unit Cell Dimensions | a = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)°[1] | - | a = 3.9894(4) Å, b = 13.6128(11) Å, c = 14.7495(12) Å[2][3] |
| Cell Volume | 676.0(3) ų[1] | - | 801.00(12) ų[2][3] |
Workflow for Single-Crystal X-ray Structure Analysis
Caption: A flowchart illustrating the major steps involved in single-crystal X-ray structure analysis.
II. Spectroscopic Techniques for Structural Elucidation and Verification
While SC-XRD provides the definitive solid-state structure, spectroscopic methods are essential for confirming the molecular structure in solution and for routine characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound derivatives due to the presence of multiple NMR-active nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B.[4]
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).[4]
-
Instrumentation: Use a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.[4]
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum.
-
The following table summarizes expected chemical shift ranges for this compound based on data from its isomers and related compounds.
| Nucleus | Expected Chemical Shift (δ, ppm) for this compound | Comparative Data for Isomers/Analogs |
| ¹H NMR | Aromatic protons: 7.0-8.5 ppm, exhibiting complex splitting due to H-H and H-F couplings. B(OH)₂ protons: a broad singlet, with its chemical shift being highly dependent on concentration and solvent. | Aromatic protons for 2,5-difluorophenylboronic acid typically appear in the range of 7.0-8.0 ppm.[4] |
| ¹³C NMR | Aromatic carbons: 100-165 ppm, with distinct C-F couplings. | The most characteristic signal for (trifluoromethoxy)phenylboronic acids are quartets for the OCF₃ group with a large coupling constant (¹JC-F) of about 255 Hz.[5] |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm. | For 2,5-difluorophenylboronic acid, two signals are expected for the two fluorine atoms.[4] In the ¹⁹F NMR spectra of (trifluoromethoxy)phenylboronic acids, a long-range coupling with aromatic protons is observed.[5] |
| ¹¹B NMR | A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid. | A signal in a similar range around 30 ppm is observed for 2,5-difluorophenylboronic acid.[4] The observed ¹¹B-NMR chemical shifts for (trifluoromethoxy)phenylboronic acids are typical for tri-coordinated boronic species.[5] |
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For phenylboronic acids, FTIR is particularly useful for observing vibrations associated with the boronic acid moiety and the substituted phenyl ring.
| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) | Notes |
| O-H Stretch | 3200-3600 (broad) | The broadness indicates hydrogen bonding.[6] The spectrum of phenylboronic acid in the OH stretching region shows evidence of intramolecular hydrogen bonding.[7] |
| C-H Stretch (Aromatic) | 3000-3100 | - |
| C=C Stretch (Aromatic) | 1400-1600 | - |
| B-O Stretch | 1310-1392 | The major asymmetric B-O stretch is a key indicator of the boronic acid group.[6] |
| C-F Stretch | 1100-1300 | Strong absorption. |
| C-Br Stretch | 500-600 | - |
C. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For boron-containing compounds, the characteristic isotopic pattern of boron (¹⁰B and ¹¹B) provides a definitive signature.[8][9]
-
Isotopic Pattern: The presence of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) and bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) will result in a complex and highly characteristic isotopic pattern for the molecular ion and fragment ions.
-
Ionization Technique: Electrospray ionization (ESI) is often a suitable method for the analysis of organic boron compounds.[10]
-
Fragmentation: Common fragmentation pathways for phenylborolans under electron impact involve rearrangements of hydrocarbon ions.[11]
Integrated Analytical Workflow
Caption: An integrated workflow for the comprehensive structural characterization of novel phenylboronic acid derivatives.
III. Computational Modeling: A Theoretical Complement to Experimental Data
Computational studies, particularly using Density Functional Theory (DFT), provide valuable insights into the structural and electronic properties of molecules.[12] For this compound, DFT calculations can predict:
-
Optimized Geometries: Theoretical bond lengths and angles can be compared with experimental data from SC-XRD.
-
Spectroscopic Properties: Calculated NMR chemical shifts and vibrational frequencies can aid in the assignment of experimental spectra.
-
Electronic Properties: The distribution of electron density, HOMO-LUMO energy levels, and electrostatic potential can help rationalize the molecule's reactivity.
Computational studies on substituted phenylboronic acids have shown that the preferred conformation of the boronate ester group is 'in-out', with dihedral angles between the aromatic ring and the boronate group varying between 29.5° and 33.6°.[12]
Conclusion
The structural characterization of this compound and its derivatives is a multifaceted process that relies on the synergistic application of several analytical techniques. While single-crystal X-ray diffraction provides the most definitive structural information, a combination of NMR, FTIR, and mass spectrometry is essential for comprehensive characterization in both the solid state and in solution. This guide has provided a detailed framework of experimental protocols and comparative data to aid researchers in their investigation of this important class of compounds. The integration of these experimental approaches with computational modeling will continue to advance our understanding and application of halogenated phenylboronic acids in drug discovery and materials science.
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Tavani, C., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. Available at: [Link]
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Tavani, C., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Tavani, C., et al. (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. Available at: [Link]
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Varnado, C. D., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. Available at: [Link]
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Cragg, R. H., et al. (1973). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
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Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2009). Mass spectrometric analysis for organic boron compounds. ResearchGate. Available at: [Link]
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Michalska, D., et al. (2011). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A. Available at: [Link]
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Varnado, C. D., et al. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. Available at: [Link]
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Das, U., et al. (2022). Molecular Complexes of 4-Halophenylboronic Acids: A Systematic Exploration of Isostructurality and Structural Landscape. ResearchGate. Available at: [Link]
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Das, U., et al. (2022). Molecular Complexes of 4-Halophenylboronic Acids: A Systematic Exploration of Isostructurality and Structural Landscape. Crystal Growth & Design. Available at: [Link]
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L. A. H. M. Verstraten, et al. (2018). Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents. ResearchGate. Available at: [Link]
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Kua, J., & Houk, K. N. (2012). Favoring Heterotrimeric Boroxine Formation Using an Internal Lewis Base: A Computational Study. ResearchGate. Available at: [Link]
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Das, U., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI. Available at: [Link]
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Arslan, H., et al. (2015). FT-IR, FT-Raman, NMR and UV–Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer str). CORE. Available at: [Link]
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Shapiro, I., et al. (1961). Mass Spectrometry in Boron Chemistry. ACS Publications. Available at: [Link]
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Cai, B., et al. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. ResearchGate. Available at: [Link]
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Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Available at: [Link]
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Papini, G., et al. (2019). 19 F NMR (top, 178 K, inset at 173 K, 9.4T ) and 1 H NMR (bottom, 178 K) spectra of 1 treated with ca. 0.33 equiv of py-d 5 (7.1T ; std is pentafluorotoluene, used as internal standard; HAr is C 6 F 5 H; # indicates the signal due to the CD 2 Cl 2 solvent). ResearchGate. Available at: [Link]
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Papini, G., et al. (2019). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Available at: [Link]
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Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC. Available at: [Link]
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Harrison, W. T. A., et al. (2016). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. ResearchGate. Available at: [Link]
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ChemBK. 5-Bromo-2,4-difluorobenzeneboronic acid. Available at: [Link]
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PubChem. 5-Bromo-2,3-dihydrothieno[3,2-b]furan. Available at: [Link]
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The Stability Advantage: Benchmarking 5-Bromo-2,3-difluorophenylboronic Acid Against its Potassium Trifluoroborate Counterpart in Suzuki-Miyaura Cross-Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl systems integral to drug discovery and materials science.[1][2] The choice of the organoboron nucleophile is a critical parameter that dictates the efficiency, reproducibility, and overall success of this transformation. While boronic acids have been the traditional workhorses, their inherent instability presents significant challenges.[1][3] This guide provides an in-depth, evidence-based comparison between 5-Bromo-2,3-difluorophenylboronic acid and its corresponding potassium trifluoroborate salt, offering researchers the technical insights needed to select the optimal reagent for their specific application.
Understanding the Reagents: A Tale of Two Boron Species
At first glance, this compound and its potassium trifluoroborate salt are designed to deliver the same key structural motif. However, their fundamental chemical properties, particularly concerning stability, diverge significantly, impacting their handling, storage, and performance.
This compound: As a classic trivalent organoboron species, this reagent is susceptible to several decomposition pathways. It can readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate reaction stoichiometry.[4] More critically, under the basic conditions of the Suzuki-Miyaura coupling, it is prone to protodeboronation, a process where the crucial carbon-boron bond is cleaved, rendering the reagent inactive and reducing yields.[5][6]
Potassium Phenyltrifluoroborates (K[ArBF₃]): In contrast, potassium trifluoroborates are tetracoordinate boron species.[5] This structural difference imparts remarkable stability. They are typically crystalline, free-flowing solids that are stable to both air and moisture, eliminating the need for specialized handling techniques or stringent storage conditions.[3][7][8] This enhanced stability is the cornerstone of their advantage, translating directly to more reliable and reproducible outcomes in the lab.[5]
| Feature | This compound | Potassium Aryltrifluoroborate | Rationale |
| Chemical Nature | Trivalent Boron | Tetracoordinate Boron | The anionic, four-coordinate boron center in the trifluoroborate is less electrophilic and not susceptible to dehydration.[9] |
| Benchtop Stability | Prone to decomposition over time. | Indefinitely stable to air and moisture.[3][7][8] | Can be weighed and handled in the open without significant degradation. |
| Storage | Requires inert atmosphere and/or refrigeration. | Ambient temperature, long-term storage.[3] | Simplifies laboratory logistics and ensures reagent integrity. |
| Common Impurities | Boroxines (from dehydration). | Generally high purity as crystalline solids. | Stable nature prevents the formation of common boronic acid-related impurities. |
| Susceptibility | Prone to protodeboronation under reaction conditions.[6] | Highly resistant to protodeboronation.[10][11] | The C-B bond is "protected" and less reactive until activated within the catalytic cycle.[11][12] |
The Mechanistic Nuance: "Slow Release" vs. Direct Activation
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][13][14] Both boronic acids and trifluoroborates participate in this cycle, but their entry into the crucial transmetalation step differs.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) intermediate.
-
Transmetalation: The organic group is transferred from the boron reagent to the palladium center. This is the key step where the two reagents differ.
-
Boronic Acid: Must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex, [ArB(OH)₃]⁻, which then readily transmetalates.[14][15]
-
Potassium Trifluoroborate: It is generally accepted that the trifluoroborate salt acts as a stable precursor, or a "protected" form of the boronic acid.[12][16] Under the aqueous, basic reaction conditions, it undergoes slow hydrolysis to release the corresponding boronic acid in situ.[17][18] This newly formed boronic acid is then activated by the base and enters the catalytic cycle.
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.
This in situ generation from the trifluoroborate can be highly advantageous. By maintaining a low, steady concentration of the active boronic acid, this "slow-release" mechanism minimizes side reactions like protodeboronation and oxidative homocoupling that can plague reactions using the bulk boronic acid.[9][17][19]
Experimental Section: A Head-to-Head Coupling
To provide a tangible comparison, we outline parallel protocols for the Suzuki-Miyaura coupling of an aryl bromide partner (4-Bromoacetophenone) with both this compound and its corresponding potassium trifluoroborate salt.
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A Predictive Guide to the Reactivity of 5-Bromo-2,3-difluorophenylboronic Acid: A DFT-Informed Comparative Analysis
In the landscape of modern medicinal chemistry and materials science, halogenated organic building blocks are indispensable. The specific placement of fluorine and bromine atoms can profoundly influence a molecule's pharmacokinetic properties, metabolic stability, and electronic characteristics. 5-Bromo-2,3-difluorophenylboronic acid is an emerging reagent of interest, combining the features of a highly electron-deficient aromatic ring with a versatile boronic acid handle for cross-coupling reactions.
This guide provides a comprehensive analysis of the expected reactivity of this compound, primarily in the context of the Suzuki-Miyaura cross-coupling reaction. While direct, published Density Functional Theory (DFT) studies on this specific molecule are scarce, this document leverages established computational principles and comparative data from analogous compounds to construct a robust, predictive model of its behavior. We will explore the theoretical underpinnings of its reactivity, compare it with common alternatives, and provide actionable protocols for both computational and experimental validation.
The Foundation of Reactivity: An Electronic Perspective
The reactivity of an arylboronic acid in palladium-catalyzed cross-coupling is fundamentally governed by the electronic nature of the aromatic ring and the Lewis acidity of the boron center. The crucial transmetalation step of the Suzuki-Miyaura cycle, where the organic moiety is transferred from boron to the palladium catalyst, is highly sensitive to these properties.
Key Electronic Influences:
-
Inductive Effect (-I): Fluorine and bromine are highly electronegative and exert a strong electron-withdrawing pull through the sigma bond framework of the phenyl ring. This effect depletes electron density on the ring and, critically, on the boron atom.
-
Mesomeric Effect (+M): While weaker for halogens compared to other substituents, the lone pairs on fluorine and bromine can donate electron density into the π-system of the ring. However, for halogens, the inductive effect is dominant.
The combination of two fluorine atoms and one bromine atom makes the aromatic ring of this compound exceptionally electron-poor. This has two major consequences:
-
Increased Lewis Acidity: The electron withdrawal intensifies the partial positive charge on the boron atom, making it a stronger Lewis acid. This facilitates the initial activation step with a base (e.g., hydroxide or carbonate) to form the more nucleophilic boronate complex, which is the active species in transmetalation.[1][2]
-
Faster Transmetalation: A more electron-deficient aryl group is generally transferred more readily from the boronate complex to the palladium center.
The pKa of a boronic acid is a reliable experimental indicator of its Lewis acidity. A lower pKa signifies a stronger acid and generally correlates with higher reactivity in Suzuki-Miyaura coupling.[3]
Comparative Reactivity Analysis: A DFT-Based Estimation
To contextualize the reactivity of this compound, we can compare its predicted properties against well-characterized parent and analog compounds. The following table summarizes key parameters, with values for the title compound estimated based on established substituent effects observed in DFT and experimental studies on similar molecules.[1][4]
| Compound | Substituents | Key Electronic Effect | Predicted pKa | Expected Suzuki Coupling Reactivity |
| Phenylboronic Acid | None | Neutral Reference | ~8.8 | Baseline |
| 3-Fluorophenylboronic Acid | 1x F (meta) | Strong -I | ~8.0 | Higher than baseline |
| 2,5-Difluorophenylboronic Acid | 2x F (ortho, meta) | Very Strong -I | ~7.4 | High |
| This compound | 2x F, 1x Br | Extremely Strong -I | < 7.0 (Estimated) | Very High |
The presence of three electron-withdrawing halogens, particularly the two fluorine atoms adjacent to the boronic acid group (positions 2 and 3), is expected to dramatically lower the pKa, making it significantly more acidic and reactive than common mono- or difluorinated analogs.[4] The fluorine at the C2 (ortho) position may also introduce a degree of steric hindrance, although this is often overcome by the powerful electronic activation.[3]
Methodologies for Validation and Application
Detailed Computational Protocol: A DFT Workflow
This protocol outlines a standard procedure for calculating the electronic properties of a substituted phenylboronic acid to predict its reactivity.
-
Structure Optimization:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Perform a full geometry optimization using a DFT functional and basis set suitable for organic molecules. A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set.[2] For higher accuracy, a larger basis set like aug-cc-pVTZ can be employed.[5]
-
Incorporate solvent effects using a continuum model, such as the Polarizable Continuum Model (PCM), specifying a relevant solvent like water or DMF.[6]
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory as the optimization.
-
Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies.
-
This step also provides essential thermodynamic data, such as the zero-point vibrational energy (ZPVE).
-
-
Property Analysis:
-
From the optimized structure, calculate key electronic descriptors.
-
Natural Bond Orbital (NBO) Analysis: Calculate the NBO charges to quantify the partial charge on the boron atom.[1][3]
-
Frontier Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic distribution and reactivity patterns.[7]
-
Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to visualize electron-rich and electron-poor regions of the molecule.
-
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This procedure provides a general method for coupling this compound with a common aryl bromide partner.
Reaction: Coupling of this compound with 4-Bromoanisole.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add 4-bromoanisole, this compound, Pd(PPh₃)₄, and potassium carbonate.
-
Add the 1,4-dioxane and water via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Seal the tube and heat the reaction mixture to 90 °C for 8-12 hours, or until TLC/LC-MS analysis shows consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[8][9]
Visualizing a Predictive Workflow and Catalytic Cycle
Diagrams are essential for clarifying complex relationships and processes. The following visualizations, generated in DOT language, illustrate the computational workflow and the fundamental catalytic cycle in which this compound participates.
Caption: A typical workflow for predicting molecular reactivity using DFT.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is poised to be a highly effective reagent in Suzuki-Miyaura cross-coupling and related synthetic methodologies. Based on the fundamental principles of physical organic chemistry and insights gleaned from DFT studies of analogous compounds, its trifunctionalized, electron-poor nature predicts a high degree of Lewis acidity and enhanced reactivity. The computational and experimental protocols provided herein offer a validated framework for researchers to harness the potential of this building block. By integrating predictive computational modeling with empirical validation, chemists can accelerate the discovery and development of novel molecules for a wide range of scientific applications.
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A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Universitas Airlangga. [Link]
-
Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents. ResearchGate. [Link]
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Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PubMed Central. [Link]
-
A comprehensive study on the impact of the substituent on pK>a> of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Universitas Airlangga Institutional Repository. [Link]
-
Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. ResearchGate. [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Thieme Chemistry. [Link]
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Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. [Link]
-
(PDF) A Quantum-Chemical DFT Approach to Elucidation of the Chirality Transfer Mechanism of the Enantioselective Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. ResearchGate. [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]
-
Suzuki cross-coupling of halobenzene and phenylboronic acid. ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Europe PMC. [Link]
-
Suzuki coupling reaction of various aryl bromide with phenylboronic acid. ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of Functionalized Fluorinated Terphenyls by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of Dibrominated Fluorobenzenes. ResearchGate. [Link]
-
Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. ResearchGate. [Link]
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- 5. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Introduction: The Subtle Art of Tuning Lewis Acidity with Fluorine
An In-Depth Guide to the Lewis Acidity of Fluorophenylboronic Acids for Researchers and Drug Development Professionals
Boronic acids are indispensable tools in modern organic synthesis and chemical biology, acting as versatile Lewis acids in catalysis, sensing, and covalent drug design. Their reactivity and binding affinity are critically governed by the Lewis acidity of the boron center. Among the various substituted phenylboronic acids, fluorinated analogues offer a particularly powerful method for fine-tuning this acidity. The strong electron-withdrawing nature of fluorine can significantly enhance the electrophilicity of the boron atom, yet its precise impact is intricately dependent on the number and position of fluorine atoms on the phenyl ring.
This guide provides a comprehensive comparison of the Lewis acidity of common fluorophenylboronic acids, grounded in experimental data. We will explore the underlying electronic principles, present quantitative comparisons, and provide detailed protocols for assessing Lewis acidity, enabling researchers to make informed decisions in catalyst selection, sensor design, and drug development.
Understanding the Impact of Fluorination on Lewis Acidity
The Lewis acidity of a boronic acid is determined by the electron deficiency of its trigonal planar boron center. Electron-withdrawing groups (EWGs) on the phenyl ring pull electron density away from the boron, increasing its electrophilicity and thus its Lewis acidity. Fluorine, being the most electronegative element, exerts a powerful influence through two primary electronic effects:
-
Inductive Effect (-I): Through the sigma bond framework, fluorine withdraws electron density from the ring and, consequently, from the boron atom. This effect is distance-dependent and is strongest at the ortho position.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can donate electron density back to the phenyl ring through pi-conjugation. This effect is most pronounced when the fluorine is at the para position and counteracts the inductive effect.
The interplay of these two opposing effects dictates the final Lewis acidity. For fluorophenylboronic acids, the strong -I effect generally dominates, leading to an overall increase in acidity compared to the parent phenylboronic acid. However, the positional isomerism (ortho, meta, para) leads to significant, non-intuitive differences in their acidic character.
Quantitative Comparison of Lewis Acidity
Several methods are employed to quantify the Lewis acidity of boronic acids. The Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of a phosphine oxide probe upon complexation, is a widely accepted technique. Another relevant scale is the Fluoride Ion Affinity (FIA), which quantifies the binding strength of the boronic acid to a fluoride ion.
Below is a summary of experimentally determined Lewis acidity parameters for various fluorophenylboronic acids.
| Boronic Acid | Gutmann Acceptor Number (AN) | Relative Lewis Acidity (Computational) |
| Phenylboronic Acid | 26.9 | 1.00 |
| 4-Fluorophenylboronic Acid | 29.5 | 1.34 |
| 3-Fluorophenylboronic Acid | 31.0 | 1.54 |
| 2-Fluorophenylboronic Acid | 32.7 | 1.72 |
| 3,5-Difluorophenylboronic Acid | 34.6 | 2.01 |
| 3,4,5-Trifluorophenylboronic Acid | 37.1 | 2.38 |
| Pentafluorophenylboronic Acid (C₆F₅B(OH)₂) | 50.9 | 4.15 |
Data compiled from various sources, providing a comparative overview. Absolute values can vary slightly with experimental conditions.
Key Observations:
-
Increasing Fluorination: Lewis acidity increases significantly with the number of fluorine substituents. Pentafluorophenylboronic acid is a substantially stronger Lewis acid than its non-fluorinated counterpart.
-
Positional Effects: For monofluorinated isomers, the acidity follows the trend: ortho > meta > para. This highlights the dominance of the distance-dependent inductive effect. The para isomer is the least acidic of the three due to the counteracting +R effect of the fluorine atom, which partially replenishes electron density at the boron center.
-
Predictive Power: The trend is predictable and rational, with electron-withdrawing groups in the meta positions (like in 3,5-difluorophenylboronic acid) providing a substantial, additive increase in acidity without the steric complications of ortho substitution.
Experimental Workflow: The Gutmann-Beckett Method
To provide a practical context for the data presented, we outline the Gutmann-Beckett method for determining the Acceptor Number (AN) of a boronic acid. This protocol is a reliable way to validate the Lewis acidity of a compound in your own laboratory.
Principle
The method relies on triethylphosphine oxide (Et₃PO) as a probe molecule. The ³¹P NMR chemical shift of Et₃PO is highly sensitive to its electronic environment. When Et₃PO interacts with a Lewis acid, the donation of its lone pair to the acid causes a downfield shift (Δδ) in the ³¹P NMR signal. The magnitude of this shift is directly proportional to the strength of the Lewis acid. The AN is calculated by normalizing this shift relative to a reference Lewis acid, SbCl₅.
Diagram of the Experimental Workflow
Caption: Workflow for determining Lewis acidity via the Gutmann-Beckett method.
Step-by-Step Protocol
-
Materials:
-
Boronic acid of interest
-
Triethylphosphine oxide (Et₃PO)
-
Antimony pentachloride (SbCl₅) - Extreme Caution: Highly corrosive and reactive
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes and standard laboratory glassware
-
-
Preparation of Probe Solution:
-
Prepare a stock solution of Et₃PO in CDCl₃ (e.g., 0.05 M).
-
Acquire a ³¹P NMR spectrum of this solution to determine the chemical shift of free Et₃PO (δ_free). This is your reference point.
-
-
Preparation of the Reference Sample (SbCl₅):
-
In a glovebox due to its reactivity, prepare a solution of SbCl₅ in a non-coordinating solvent like 1,2-dichloroethane.
-
Add an equimolar amount of the Et₃PO probe.
-
The chemical shift difference (Δδ_SbCl₅) for this highly Lewis acidic standard is defined as 100.
-
-
Measurement of the Boronic Acid Sample:
-
Accurately weigh the fluorophenylboronic acid and dissolve it in a known volume of the Et₃PO stock solution to create a sample with equimolar concentrations of the boronic acid and the probe.
-
Acquire the ³¹P NMR spectrum of this sample and record the new chemical shift (δ_sample).
-
-
Calculation of the Acceptor Number (AN):
-
Calculate the change in chemical shift: Δδ = δ_sample - δ_free.
-
Calculate the AN using the formula: AN = (Δδ / Δδ_SbCl₅) * 100 . For practical purposes, since SbCl₅ is challenging to handle, relative AN values are often determined by direct comparison of Δδ values against a known standard under identical conditions.
-
Structure-Acidity Relationship: A Deeper Dive
The observed trend in Lewis acidity (ortho > meta > para) can be rationalized by a careful consideration of electronic and steric factors.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2,3-difluorophenylboronic Acid
For the discerning researcher in the fast-paced world of drug development, precision in the laboratory extends far beyond the synthesis of novel compounds. It encompasses a rigorous adherence to safety protocols, especially concerning the disposal of chemical reagents. The responsible management of substances like 5-Bromo-2,3-difluorophenylboronic acid is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound was not identified, data from structurally similar difluorophenylboronic acids and brominated aromatic compounds indicate that it should be handled as a hazardous substance. The primary risks include skin irritation, serious eye irritation, and potential respiratory tract irritation. Ingestion is also considered harmful.[1][2][3][4][5]
Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6][7] Furthermore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1][8] | Protects against accidental splashes and contact with airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[7] | Prevents skin contact and potential irritation or absorption. |
| Protective Clothing | A lab coat or chemical-resistant apron.[7][9] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is recommended when handling the solid form.[7] | Minimizes the risk of inhaling fine particles, which can cause respiratory irritation. |
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8][10]
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[6][11]
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization and Segregation : Classify all unused or contaminated this compound as hazardous waste.[4] This waste must be segregated from other waste streams to prevent dangerous reactions. Specifically, avoid mixing boronic acids with strong oxidizing agents, strong acids, or bases unless part of a validated neutralization procedure approved by your institution's Environmental Health and Safety (EHS) department.[6][10]
-
Packaging Solid Waste : Carefully transfer the solid waste into a designated, sealable, and chemically compatible container.[4][7] Ensure the container is in good condition and will not leak.
-
Packaging Liquid Waste : If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[6] Indicate the solvent and approximate concentration on the label.
-
Labeling : The waste container must be unequivocally labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.[6][7]
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[6]
Part 2: Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must be properly decontaminated to remove residual chemicals before disposal.
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4][6]
-
Collect Rinseate : The first rinseate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as liquid hazardous waste.[4][6] Transfer this rinseate to your designated liquid hazardous waste container.
-
Final Disposal of Container : After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your facility's procedures for non-hazardous laboratory glassware or plastic.[6]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure : For large spills, evacuate the immediate area and restrict access.[7]
-
Don PPE : Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Containment : Prevent the spilled material from entering drains or waterways.[7]
-
Cleanup :
-
Solid Spills : Carefully sweep or vacuum the solid material and place it into a labeled hazardous waste container.[8][10] Avoid generating dust.
-
Liquid Spills : Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.[7]
-
-
Decontamination : Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]
-
Reporting : Report the spill to your supervisor and your institution's EHS department, as per your laboratory's standard operating procedures.[7]
Disposal Workflow Diagram
Caption: Workflow for the disposal of this compound.
Regulatory Context
The disposal of hazardous chemicals is governed by national and local regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][12][13] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices in the workplace, including hazard communication and the use of PPE.[11][14][15] It is imperative to consult your institution's EHS department to ensure full compliance with all applicable regulations.[16]
By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of environmental stewardship and scientific integrity.
References
-
How To Safely Dispose of Boric Acid. Lab Alley. Available from: [Link]
-
Boric Acid Safety & Hazards. Lab Alley. Available from: [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. Available from: [Link]
-
BORIC ACID. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Boric Acid SAFETY DATA SHEET. Etimine USA. Available from: [Link]
-
5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. University of Wyoming. Available from: [Link]
-
Guide to the Disposal of Chemically Stabilized and Solidified Waste. U.S. Environmental Protection Agency. Available from: [Link]
-
Disposal Guidance. U.S. Environmental Protection Agency. Available from: [Link]
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Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. Available from: [Link]
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Mastering the Safe Handling of 5-Bromo-2,3-difluorophenylboronic Acid: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug discovery and development, the precise and safe handling of specialized reagents is paramount. 5-Bromo-2,3-difluorophenylboronic acid, a key building block in organic synthesis, requires a comprehensive understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and practical, field-proven insights.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: Contact with eyes can lead to serious irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Ingestion of the compound can be harmful.[2]
A thorough risk assessment should be conducted before any handling of this chemical, taking into account the quantities being used and the specific laboratory procedures involved.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87 standards.[3][4] A face shield should be worn over goggles when there is a significant splash hazard.[5] | Protects against splashes and airborne particles, preventing serious eye irritation.[1][2] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[5] For prolonged or direct contact, consider double-gloving or using heavier-duty chemical-resistant gloves.[5] Always inspect gloves before use and practice proper removal techniques to avoid skin contact. | Prevents skin contact and subsequent irritation.[1][2] |
| Body Protection | A long-sleeved laboratory coat is mandatory.[3][6] For larger quantities or procedures with a higher risk of contamination, consider chemical-resistant aprons or coveralls.[3][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a certified chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[8] | Prevents inhalation of airborne particles that can cause respiratory tract irritation.[1][2] |
| Footwear | Fully enclosed, chemical-resistant shoes are required.[9] | Protects feet from spills and falling objects. |
Engineering Controls and Safe Handling Workflow
Engineering controls are the most effective way to minimize exposure to hazardous chemicals. All handling of this compound should be conducted in a certified chemical fume hood to control airborne contaminants.[6][10]
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
